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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Mechanics and Synthetic Utility of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine

Introduction and Structural Rationale In modern drug discovery, the design of conformationally constrained small molecules is a primary strategy for overcoming the entropic penalty of target binding and improving metabol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

In modern drug discovery, the design of conformationally constrained small molecules is a primary strategy for overcoming the entropic penalty of target binding and improving metabolic stability. 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine (CAS: 916421-70-0) is a highly functionalized, unnatural amino acid building block that exemplifies this approach.

The architecture of this molecule is deliberately engineered for orthogonal reactivity and precise spatial geometry. The core piperidine ring acts as a rigid spacer, locking the amino acid backbone into a defined trajectory. At the C4 position, the molecule features a quaternary stereocenter bearing both a carboxylic acid and a tert-butoxycarbonyl (Boc)-protected primary amine. This bifunctionality allows it to be seamlessly integrated into peptidomimetics or small-molecule libraries (). Furthermore, the N1-position of the piperidine is alkylated with a 2-methylbenzyl group. This specific lipophilic vector is designed to engage in hydrophobic or π−π interactions within deep binding pockets (such as the DFG-out conformation of kinases), while the ortho-methyl substituent restricts rotameric freedom, further rigidifying the complex.

Quantitative Physical and Chemical Data

To ensure reproducibility and safety in the laboratory, the fundamental physical and chemical properties of the compound must be strictly monitored. The data below synthesizes the known parameters for this building block ().

PropertyValue / Description
Chemical Name 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine
CAS Registry Number 916421-70-0
Molecular Formula C19H28N2O4
Molecular Weight 348.44 g/mol
Typical Purity 95% (LC-MS / NMR)
Physical State Solid (White to off-white powder)
Solubility Profile Soluble in DMF, DMSO, DCM; Insoluble in water
Storage Conditions 2–8°C, sealed in a dry, dark environment
GHS Hazard Statements H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory)

Orthogonal Reactivity and Synthetic Strategy

The true value of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine lies in its orthogonal protecting group strategy. The molecule contains three distinct reactive nodes:

  • The C4-Carboxylic Acid: Free and ready for immediate amide coupling or esterification.

  • The C4-Primary Amine: Masked by an acid-labile Boc group, preventing self-polymerization during carboxyl activation.

  • The N1-Piperidine Nitrogen: A tertiary amine that remains stable under standard peptide coupling and Boc-deprotection conditions.

OrthogonalReactivity Start 4-Boc-amino-1-(2-methylbenzyl) -4-carboxypiperidine Path1 Acidic Conditions (TFA or HCl) Start->Path1 Boc Deprotection Path2 Coupling Reagents (HATU / DIPEA) Start->Path2 Carboxyl Activation Result1 Free Amine (Bis-Salt) Ready for N-alkylation Path1->Result1 Result2 Amide Bond Formation C-terminal extension Path2->Result2

Figure 1: Orthogonal reactivity pathways for selective deprotection and coupling.

Validated Experimental Protocols

Working with highly substituted quaternary centers requires specific chemical logic. Standard conditions often fail due to severe steric hindrance. The following protocols are designed as self-validating systems to ensure high yields.

Protocol A: Sterically Hindered Amide Coupling

Causality: The C4 carbon is a quaternary center heavily shielded by the bulky Boc-amine and the piperidine ring. Traditional carbodiimide reagents (e.g., EDC/HOBt) will result in sluggish kinetics, leading to epimerization or premature quenching. We mandate the use of HATU, a powerful uronium-based reagent that rapidly generates a highly reactive 7-azabenzotriazole active ester, overcoming the steric barrier.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent (eq) of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M under an inert nitrogen atmosphere.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for exactly 15 minutes. Logic: Pre-activation is critical for hindered acids to ensure the active ester forms completely before the nucleophile is introduced.

  • Coupling: Add 1.1 eq of the target primary amine. Stir at room temperature for 4–12 hours.

  • Validation: Pull a 5 μ L aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 349.2 [M+H]+) is entirely consumed.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3​ , 1M HCl, and brine. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

AmideCoupling Step1 1. Substrate Dissolution Dissolve in anhydrous DMF Step2 2. Carboxyl Activation Add HATU + DIPEA (15 min, RT) Step1->Step2 Step3 3. Nucleophilic Attack Add Primary Amine (4-12h, RT) Step2->Step3 Step4 4. Reaction Quenching Aqueous Workup (EtOAc/Brine) Step3->Step4 Step5 5. Validation & Purification LC-MS Check -> Flash Chromatography Step4->Step5

Figure 2: Step-by-step workflow for sterically hindered amide coupling.

Protocol B: Boc Deprotection and Free Base Isolation

Causality: The removal of the Boc group requires strong acid (e.g., Trifluoroacetic acid). Because the molecule contains a basic tertiary amine (the piperidine nitrogen), the deprotection will inherently yield a bis-TFA salt. Direct use of this salt in subsequent weak-nucleophile reactions will fail. A rigorous neutralization step is required.

Step-by-Step Methodology:

  • Deprotection: Dissolve the coupled product in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) DCM:TFA ratio. Stir at room temperature for 2 hours.

  • Concentration: Co-evaporate the mixture with toluene three times in vacuo to remove excess TFA, yielding the crude bis-TFA salt.

  • Neutralization (Crucial Step): Dissolve the residue in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), or partition between DCM and 1M aqueous NaOH if the product is highly lipophilic.

  • Validation: Confirm the loss of the Boc group (-100 Da) via LC-MS and verify the basicity of the isolated free amine using pH indicator paper.

Applications in Advanced Drug Discovery

The structural motif of 4-amino-piperidine-4-carboxylic acid is not merely a theoretical curiosity; it is a proven scaffold in clinical-stage drug discovery.

For instance, the development of potent, orally bioavailable Akt kinase inhibitors heavily relies on this exact bifunctional piperidine framework. As detailed by researchers at AstraZeneca in the discovery of AZD5363, the piperidine-4-carboxylic acid building block is condensed with chloroheterocycles, and the C4-amine is utilized to interact with critical residues within the kinase ATP-binding pocket (). By utilizing 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine, medicinal chemists can rapidly generate analogous libraries targeting kinases, GPCRs, or protein-protein interactions where a rigid, lipophilic, and spatially defined pharmacophore is required.

References

  • Davies, B. R., et al. "Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases." Journal of Medicinal Chemistry, ACS Publications, 2013. URL:[Link][1]

Sources

Exploratory

1H and 13C NMR spectra data for 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine

An In-Depth Technical Guide to the 1H and 13C NMR Spectra of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Elucidation of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the 1H and 13C NMR Spectra of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

In the landscape of modern drug discovery and medicinal chemistry, the precise structural characterization of novel chemical entities is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds.[1] This guide offers a detailed examination of the 1H and 13C NMR spectra of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine, a key intermediate in the synthesis of various biologically active molecules. The strategic combination of a conformationally rigid piperidine core, a Boc-protected amine, and a 2-methylbenzyl substituent presents a unique spectroscopic challenge and a valuable opportunity for in-depth structural analysis.[2]

This document serves as a technical primer for researchers, providing a deductive analysis of the expected spectral features of this compound. By dissecting the molecule into its constituent fragments—the N-Boc-4-amino-4-carboxypiperidine core and the 2-methylbenzyl group—and drawing comparisons with analogous structures, we can confidently predict and interpret its NMR spectra. This approach not only facilitates the structural verification of the target compound but also equips scientists with the foundational knowledge to analyze related molecular scaffolds.

Predicted 1H NMR Spectral Data

The proton NMR spectrum of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine is anticipated to exhibit a series of distinct signals, each providing valuable information about the electronic environment and connectivity of the protons within the molecule. The spectrum can be logically divided into three main regions: the aromatic region corresponding to the 2-methylbenzyl group, the piperidine ring protons, and the protons of the Boc-protecting group and the methyl substituent on the benzyl ring.

Aromatic and Benzyl Group Region

The 2-methylbenzyl group will give rise to characteristic signals in the aromatic region of the spectrum, typically between 7.0 and 7.5 ppm. The four aromatic protons will likely appear as a complex multiplet due to their close chemical shifts and spin-spin coupling. The benzylic methylene protons (Ar-CH 2-N) are expected to appear as a singlet at approximately 3.5-3.7 ppm. This downfield shift is due to the deshielding effect of the adjacent nitrogen atom. The methyl protons of the 2-methylbenzyl group will resonate as a sharp singlet further upfield, anticipated around 2.3-2.4 ppm.

Piperidine Ring Protons

The piperidine ring protons will present a more complex pattern due to their diastereotopic nature and restricted conformational mobility. The four methylene groups of the piperidine ring will give rise to overlapping multiplets in the range of 1.5 to 3.5 ppm. The protons alpha to the nitrogen atom (C2-H and C6-H) are expected to be the most deshielded of the ring protons, likely appearing as broad multiplets between 2.5 and 3.5 ppm. The protons at the C3 and C5 positions will resonate at a higher field, likely in the 1.5 to 2.5 ppm range.

Boc Protecting Group and Amine Proton

The tert-butyl group of the Boc protector will yield a prominent singlet at approximately 1.45 ppm, integrating to nine protons. The amine proton (N-H ) is expected to be a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. It may appear anywhere between 5.0 and 8.0 ppm. The carboxylic acid proton (-COOH ) is also expected to be a broad singlet, typically found at a very downfield position, often above 10 ppm, and may not always be observed depending on the experimental conditions.

Table 1: Predicted 1H NMR Chemical Shifts for 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12br s1H-COOH
~7.1-7.4m4HAr-H
~5.5-6.5br s1H-NH-Boc
~3.6s2HAr-CH2-N
~2.8-3.2m4HPiperidine H-2, H-6
~2.4s3HAr-CH3
~1.8-2.2m4HPiperidine H-3, H-5
1.45s9H-C(CH3)3

Predicted 13C NMR Spectral Data

The 13C NMR spectrum will provide complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal.

Aromatic and Benzyl Carbons

The aromatic carbons of the 2-methylbenzyl group will appear in the downfield region of the spectrum, between approximately 125 and 140 ppm. The quaternary aromatic carbon attached to the methyl group and the one attached to the methylene bridge will have distinct chemical shifts. The benzylic carbon (Ar-C H2-N) is expected around 60-65 ppm, while the methyl carbon (Ar-C H3) will be found at a much higher field, around 18-22 ppm.

Piperidine Ring Carbons

The piperidine ring carbons will resonate in the range of 30 to 60 ppm. The carbons alpha to the nitrogen (C2 and C6) will be the most downfield of the ring carbons, appearing around 50-55 ppm. The quaternary carbon at the 4-position (C4) will also be in this region. The C3 and C5 carbons will be more shielded, with chemical shifts in the 30-40 ppm range.

Boc and Carboxyl Carbons

The carbonyl carbon of the Boc group (-C =O) will appear around 155 ppm, while the quaternary carbon of the tert-butyl group (-C (CH3)3) will be at approximately 80 ppm. The methyl carbons of the Boc group will give a strong signal around 28 ppm. The carboxyl carbon (-C OOH) is expected to be the most downfield signal in the spectrum, appearing around 175-180 ppm.

Table 2: Predicted 13C NMR Chemical Shifts for 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine

Chemical Shift (δ, ppm)Assignment
~178-COOH
~155-NH-C O-O-
~138Ar-C (quaternary)
~136Ar-C (quaternary)
~130Ar-CH
~128Ar-CH
~126Ar-CH
~80-O-C (CH3)3
~62Ar-C H2-N
~55Piperidine C-4
~52Piperidine C-2, C-6
~35Piperidine C-3, C-5
~28-C(C H3)3
~19Ar-C H3

Experimental Protocols

To obtain high-quality NMR spectra for structural elucidation, adherence to standardized experimental protocols is crucial.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6) are common choices for this type of molecule.[3]

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent for 1H NMR, and 20-50 mg for 13C NMR.[3]

  • Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • 1H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-16 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full magnetization recovery.

    • Number of Scans: The number of scans will depend on the sample concentration, but 16-64 scans are often sufficient.

  • 13C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.

    • Spectral Width: A wider spectral width is required for 13C NMR (e.g., 0-220 ppm).

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically necessary to achieve a good signal-to-noise ratio.[4]

Visualizing Molecular Structure and NMR Correlations

To aid in the visualization of the molecular structure and the assignment of NMR signals, a clear diagram is essential.

Caption: Molecular structure of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine.

Conclusion

The deductive analysis of the 1H and 13C NMR spectra of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine provides a robust framework for the structural confirmation of this important synthetic intermediate. By understanding the characteristic chemical shifts and coupling patterns of the constituent molecular fragments, researchers can confidently assign the observed spectral signals. This in-depth guide, combining predicted data with established experimental protocols, serves as a valuable resource for scientists engaged in drug discovery and development, facilitating the unambiguous characterization of complex organic molecules. The principles outlined herein are broadly applicable and can be extended to the structural elucidation of a wide range of related compounds.

References

  • [No Author]. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry - ACS Publications.
  • [No Author]. (2022, July 28). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media.
  • [No Author]. (2014, March 14). NMR Spectroscopy in Drug Discovery and Development. Labome.
  • [No Author]. (n.d.). Perspectives on NMR in drug discovery: a technique comes of age. SciSpace.
  • [No Author]. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC.
  • [No Author]. (n.d.). SG Sample Prep. Nuclear Magnetic Resonance Labs.
  • [No Author]. (n.d.). NMR Sample Preparation. College of Science and Engineering - University of Minnesota Twin Cities.
  • [No Author]. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation.
  • [No Author]. (2021, October 9). What are the best practices for sample preparation for NMR analysis? Reddit.
  • Rial, L. P. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing.
  • [No Author]. (n.d.). NMR Data Acquisition and Processing Procedure.
  • [No Author]. (n.d.). NMR Protocols.
  • [No Author]. (n.d.). Interpreting | OpenOChem Learn.
  • [No Author]. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
  • [No Author]. (n.d.). NMR Techniques in Organic Chemistry: a quick guide[5][6]. Retrieved March 22, 2026, from

  • [No Author]. (n.d.). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives. Benchchem.
  • [No Author]. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
  • [No Author]. (n.d.). 2-Methylbenzyl chloride(552-45-4) 13C NMR spectrum. ChemicalBook.
  • [No Author]. (n.d.). Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
  • [No Author]. (n.d.). 1-Boc-piperidine(75844-69-8) 1H NMR spectrum. ChemicalBook.
  • [No Author]. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
  • [No Author]. (n.d.). SOP data acquisition. R-NMR.
  • [No Author]. (n.d.). 4-Amino-1-Boc-piperidine-4-carboxylic acid | Intermediate | MedChemExpress.
  • [No Author]. (n.d.). 1-Boc-4-aminopiperidine-4-carboxylic Acid. Santa Cruz Biotechnology.
  • [No Author]. (n.d.). 1-Boc-4-aminopiperidine-4-carboxylic acid 97 183673-71-4. Sigma-Aldrich.
  • [No Author]. (n.d.). Application Notes and Protocols: 4-Amino-1-Boc-piperidine-4-carboxylic acid in Medicinal Chemistry. Benchchem.

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Foundational

mass spectrometry fragmentation pattern of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine Executive Summary This technical guide provides a detailed analysis of the predicted electr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine

Executive Summary

This technical guide provides a detailed analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine. As a Senior Application Scientist, this document synthesizes foundational principles of mass spectrometry with specific, structure-driven fragmentation predictions to serve as a practical resource for researchers in pharmaceutical development and chemical analysis. The guide outlines the principal fragmentation pathways, including the characteristic losses from the tert-butoxycarbonyl (Boc) protecting group, the formation of the stable 2-methylbenzyl cation, and cleavages associated with the carboxypiperidine core. This analysis is crucial for structural confirmation, metabolite identification, and impurity profiling.

Introduction

4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine (Molecular Formula: C₁₉H₂₈N₂O₄, Monoisotopic Mass: 348.205 Da) is a substituted piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[1] The molecule features several key functional groups that dictate its fragmentation behavior in a mass spectrometer:

  • A Piperidine Core: A six-membered heterocyclic amine ring.

  • A Boc-Protecting Group: A tert-butoxycarbonyl group attached to the 4-amino substituent, which is commonly used in organic synthesis.[2]

  • A 2-Methylbenzyl Group: An N-substituent on the piperidine ring.

  • A Carboxylic Acid Group: Attached to the 4-position of the piperidine ring.

Understanding the fragmentation of this molecule is essential for its unambiguous identification and characterization in complex matrices. Electrospray ionization (ESI) is the preferred method for such polar, non-volatile compounds, as it typically produces a protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, providing a clear precursor for tandem mass spectrometry (MS/MS) analysis.[3][4]

Proposed Ionization and Fragmentation Methodology

Ionization: Electrospray Ionization (ESI)

Positive-mode ESI is the ideal ionization technique for 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine. The two nitrogen atoms—one in the piperidine ring and one in the amino group—are basic sites readily protonated in the ESI process to form the pseudomolecular ion, [M+H]⁺, at a predicted m/z of 349.213.[5][6] The choice of positive mode is driven by the higher proton affinity of the amine functionalities compared to the deprotonation potential of the carboxylic acid.

Fragmentation: Collision-Induced Dissociation (CID)

To elicit structural information, the [M+H]⁺ precursor ion is isolated and subjected to Collision-Induced Dissociation (CID). In this process, the ion's kinetic energy is increased, and it is collided with an inert gas (e.g., argon or nitrogen).[7] This collision converts kinetic energy into internal energy, leading to bond cleavage and the formation of characteristic product ions. The resulting product ion spectrum provides a fragmentation "fingerprint" of the molecule. The location of the initial protonation can significantly influence the fragmentation pathways.[8][9] For this molecule, protonation is most likely to occur on the more sterically accessible and basic piperidine nitrogen.

Predicted Fragmentation Pathways of [M+H]⁺ (m/z 349.213)

The fragmentation of protonated 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine is predicted to be dominated by cleavages at its most labile sites: the Boc group, the N-benzyl bond, and the carboxylic acid group.

Fragmentation of the Boc Group

The Boc group is notoriously labile under CID conditions and produces several diagnostic neutral losses.

  • Loss of Isobutylene: The most common pathway for Boc-protected amines involves the loss of isobutylene (C₄H₈, 56.06 Da). This occurs via a six-membered ring-like transition state, resulting in a carbamic acid intermediate that can subsequently lose CO₂.[2][10] This pathway leads to a prominent fragment ion at m/z 293.150 .

  • Loss of the Entire Boc Group: A direct cleavage can result in the loss of the entire Boc group as a neutral radical (C₅H₉O₂, 101.06 Da), though the loss of isobutylene is generally more favorable. A more common observation is the combined loss of isobutylene and carbon dioxide, effectively a loss of the Boc group's mass minus one hydrogen, resulting in the ion at m/z 249.159 .

  • Loss of tert-Butanol: A less common rearrangement can lead to the neutral loss of tert-butanol (C₄H₁₀O, 74.07 Da).

Formation of the 2-Methylbenzyl Cation

Compounds containing a benzyl group frequently produce a stable benzyl or tropylium cation.[11][12]

  • Cleavage of the C-N Bond: The bond between the piperidine nitrogen and the benzylic carbon is susceptible to cleavage. This heterolytic cleavage results in the formation of the 2-methylbenzyl cation (C₈H₉⁺). This ion is a highly stable carbocation due to resonance and is often observed as a prominent peak in the spectrum at m/z 105.070 .

Cleavages Involving the Carboxylic Acid Group

The carboxylic acid moiety provides additional fragmentation pathways.

  • Decarboxylation (Loss of CO₂): Following other initial fragmentations, the loss of carbon dioxide (CO₂, 43.99 Da) is a common subsequent step. For instance, the ion at m/z 249.159 (resulting from the loss of the Boc functionality) can further lose CO₂ to yield an ion at m/z 205.169 .

  • Loss of Water (H₂O): The loss of water (H₂O, 18.01 Da) from the carboxylic acid is also possible, though often less favorable than decarboxylation in the absence of specific intramolecular interactions.

Piperidine Ring Fragmentation

The piperidine ring itself can undergo cleavage, typically initiated by the charge on the nitrogen atom.[1][13] Alpha-cleavage (cleavage of a C-C bond adjacent to the nitrogen) is a common fragmentation mechanism for cyclic amines. These pathways often lead to a more complex array of lower-mass ions and are generally less dominant than the fragmentations of the more labile substituent groups.

Summary of Predicted Product Ions

The following table summarizes the key predicted fragment ions for 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine.

Predicted m/z Proposed Formula Neutral Loss Proposed Fragmentation Pathway
349.213[C₁₉H₂₉N₂O₄]⁺-Precursor Ion [M+H]⁺
293.150[C₁₅H₂₁N₂O₄]⁺C₄H₈ (56.06 Da)Loss of isobutylene from the Boc group
249.159[C₁₄H₂₁N₂O₂]⁺C₅H₈O₂ (100.05 Da)Loss of isobutylene and CO₂ from the Boc group
205.169[C₁₃H₂₁N₂]⁺C₆H₈O₄ (144.04 Da)Loss of Boc group and CO₂ from the carboxylic acid
105.070[C₈H₉]⁺C₁₁H₂₀N₂O₄ (244.14 Da)Formation of the 2-methylbenzyl cation

Visualized Fragmentation Pathway

The logical relationship between the precursor ion and its primary fragments is illustrated below. This diagram outlines the most probable high-mass fragmentation events.

G cluster_main Fragmentation Pathway of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine M [M+H]⁺ m/z 349.213 F1 Fragment A m/z 293.150 M->F1 - C₄H₈ F2 Fragment B m/z 249.159 M->F2 - C₅H₈O₂ F3 Fragment C m/z 105.070 M->F3 Benzylic Cleavage F1->F2 - CO₂ F4 Fragment D m/z 205.169 F2->F4 - CO₂

Caption: Predicted ESI-MS/MS fragmentation cascade.

Experimental Protocol

This section provides a representative workflow for acquiring MS/MS data for the target compound.

Objective: To generate a high-quality product ion spectrum of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-matched solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Liquid Chromatography (LC) - Optional but Recommended:

    • While direct infusion is possible, LC separation is recommended to ensure sample purity.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to elute the compound (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: A hybrid quadrupole-time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.

    • Ionization Mode: ESI, Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂) Flow: 800 L/hr.

    • Desolvation Temperature: 350 °C.

  • Data Acquisition:

    • MS¹ Scan: Acquire a full scan from m/z 50-500 to confirm the presence of the [M+H]⁺ precursor ion at m/z 349.213.

    • MS² (Tandem MS) Scan:

      • Select m/z 349.2 as the precursor ion for fragmentation.

      • Isolation Window: ~1.5 Da.

      • Collision Gas: Argon.

      • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive product ion spectrum. A fixed energy of ~20 eV is a good starting point.

      • Acquisition Range: Scan product ions from m/z 50 to 360.

Conclusion

The in-silico fragmentation analysis of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine provides a robust predictive model for its behavior under ESI-MS/MS conditions. The fragmentation is expected to be dominated by characteristic losses from the Boc-protecting group (notably the loss of isobutylene, m/z 293.150) and the formation of the stable 2-methylbenzyl cation (m/z 105.070). Subsequent losses of carbon dioxide from both the Boc-derived intermediate and the carboxylic acid group further define the fragmentation pathway. This detailed guide serves as a valuable tool for scientists engaged in the structural elucidation of novel chemical entities and the metabolic profiling of drug candidates.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray mass spectrometry of cysteine-containing peptides: fragmentation patterns and disulfide bond assignment. Clinical Chimica Acta, 333(2-3), 133-143. [Link]

  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112. [Link]

  • Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews, 20(6), 362-387. [Link]

  • Karas, M., & Krüger, R. (2003). Ion formation in MALDI: the cluster ionization mechanism. Chemical Reviews, 103(2), 427-440. [Link]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. [Link]

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PLoS ONE, 13(8), e0201772. [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548. [Link]

  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

  • Cole, R. B. (Ed.). (2010). Electrospray and MALDI mass spectrometry: fundamentals, instrumentation, and applications. John Wiley & Sons. [Link]

  • Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-3352. [Link]

  • Lee, Y. J., & Lee, Y. M. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. [Link]

  • Harrison, A. G. (2009). The gas-phase chemistry of protonated molecules. Mass Spectrometry Reviews, 28(4), 576-599. [Link]

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Exploratory

Comprehensive Solubility Profiling of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine in Organic Solvents

A Technical Guide for Preclinical Development and Synthetic Optimization As a Senior Application Scientist, evaluating the solubility profile of highly functionalized unnatural amino acids requires moving beyond empirica...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Preclinical Development and Synthetic Optimization

As a Senior Application Scientist, evaluating the solubility profile of highly functionalized unnatural amino acids requires moving beyond empirical trial-and-error. 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine is a complex, orthogonally protected scaffold frequently utilized in the synthesis of peptidomimetics and macrocyclic therapeutics. To optimize its use in drug development, we must analyze its solvation thermodynamics from first principles and establish a self-validating system for empirical measurement.

This whitepaper provides an in-depth mechanistic analysis of the compound's solubility in organic solvents, supported by a rigorous, field-proven methodology adapted from compendial standards.

Structural Rationale & Solvation Thermodynamics

The solubility of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine is dictated by the thermodynamic competition between its crystal lattice energy and the solvation energy provided by the solvent. The molecule presents a unique structural dichotomy:

  • Polar/Ionizable Core: The molecule features a tertiary amine in the piperidine ring (pKa ~8.5) and a free carboxylic acid at the C4 position (pKa ~4.5). In the solid state, these moieties can form a tight zwitterionic network or strong intermolecular hydrogen-bonded dimers, resulting in high lattice energy that resists dissolution[1].

  • Lipophilic Shielding: The polar core is sterically shielded by two bulky groups: the 1-(2-methylbenzyl) group and the 4-Boc (tert-butyloxycarbonyl) group. The tert-butyl moiety acts as a lipophilic umbrella, while the carbamate carbonyl serves as a potent hydrogen-bond acceptor.

To achieve high solubility, an organic solvent must either possess a high dielectric constant to disrupt the internal ionic interactions or provide overwhelming van der Waals stabilization to the lipophilic domains.

SolvationMechanisms Compound 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine Unnatural Amino Acid Scaffold Lipophilic Lipophilic Domains • 2-Methylbenzyl Group • tert-Butyl (Boc) Group Compound->Lipophilic Structural Feature Polar Polar/Ionizable Domains • Carboxylic Acid • Tertiary Piperidine Compound->Polar Structural Feature Halogenated Halogenated Solvents (DCM) Van der Waals interactions dominate Lipophilic->Halogenated Promotes High Solubility Aprotic Polar Aprotic (DMSO, DMF) Dipole-dipole & H-bond accepting Polar->Aprotic Drives Solvation via H-bonding Aliphatic Aliphatic Polar->Aliphatic Causes Insolubility (Ion-pairing)

Structural domains of the target molecule and their influence on organic solvent solubility.

Quantitative Solubility Data

Based on the thermodynamic principles outlined above, the table below summarizes the representative solubility profile of this chemotype across various organic solvent classes at 25°C.

Solvent ClassSpecific SolventDielectric Constant (ε)Estimated Solubility Range (mg/mL)Mechanistic Rationale
Polar Aprotic DMSO46.7> 100Strong H-bond acceptor; highly effective at disrupting internal zwitterionic ion-pairing.
Polar Aprotic DMF36.7> 100Excellent overall solvation of both the polar core and the lipophilic protecting groups.
Halogenated Dichloromethane (DCM)8.930 - 50High van der Waals affinity for the 2-methylbenzyl and Boc groups overcomes polar core resistance.
Protic Methanol32.720 - 40Capable of H-bonding with the carboxylate; moderate disruption of crystal lattice energy.
Ester Ethyl Acetate6.05 - 15Moderate polarity; exhibits limited ability to break strong intermolecular H-bonded dimers.
Non-Polar Hexane1.9< 1Complete inability to solvate the highly polar/ionizable core; lattice energy dominates.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While regulatory guidelines such as USP <1236>[2] and FDA BCS methodologies[3] are traditionally applied to aqueous or biorelevant media[4], the fundamental thermodynamic principles of the shake-flask method are directly translatable to organic solvent profiling.

To generate trustworthy, actionable data, we must avoid kinetic solubility assays (which rely on DMSO stock dilution and suffer from transient supersaturation)[5]. Instead, the following step-by-step protocol establishes a self-validating system to measure true thermodynamic equilibrium[6].

Step-by-Step Workflow

Step 1: Solid Phase Saturation (Input Validation)

  • Action: Weigh an excess amount of crystalline 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine into a sealed glass vial (e.g., 50 mg for a target volume of 1 mL).

  • Causality: Thermodynamic equilibrium requires the chemical potential of the solid phase to equal that of the solute in solution. An excess of solid must remain visible throughout the experiment to guarantee saturation[6].

  • Validation: Analyze the starting material via X-ray Powder Diffraction (XRPD) to confirm its baseline polymorphic form.

Step 2: Isothermal Equilibration

  • Action: Add the target organic solvent, seal the vial tightly with a PTFE-lined cap to prevent evaporation, and place it in an orbital shaker at a strictly controlled temperature (25.0 ± 0.1 °C). Agitate at 150 rpm for 24 to 48 hours[7].

  • Causality: Zwitterionic/hydrogen-bonded compounds often exhibit slow dissolution kinetics. A minimum of 24 hours is required to overcome the activation energy of lattice dissociation[1].

Step 3: Phase Separation

  • Action: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter[5].

  • Causality: PTFE is chemically inert and non-binding for lipophilic compounds, whereas nylon or PES filters may adsorb the compound or degrade in harsh organic solvents like DCM or DMF.

Step 4: Chromatographic Quantification (Process Validation)

  • Action: Immediately dilute the filtered supernatant with the mobile phase to prevent precipitation upon temperature fluctuations. Analyze the concentration using HPLC-UV against a validated multi-point calibration curve.

  • Validation: Sample the solution at t=24 h and t=48 h. The system self-validates if the concentration difference ( ΔC ) between the two time points is < 5%, confirming that thermodynamic equilibrium has been reached[6]. Furthermore, check the chromatogram for degradation peaks (e.g., Boc deprotection) to ensure compound stability during the assay[3].

Step 5: Solid-State Verification (Output Validation)

  • Action: Recover the residual solid from the vial, dry it gently, and re-analyze via XRPD.

  • Causality & Validation: Solvents can induce polymorphic transformations or form solvates during equilibration. If the XRPD pattern changes from the input (Step 1), the system self-flags that the measured solubility corresponds to the new pseudo-polymorph, not the original crystal form[2].

Protocol Step1 Solid Addition (Excess Mass) Step2 Solvent Dispensing (Organic Media) Step1->Step2 Step3 Isothermal Agitation (25°C, 24-48h) Step2->Step3 Step4 Phase Separation (PTFE Filtration) Step3->Step4 Step5 HPLC-UV Analysis (Quantification) Step4->Step5

Standardized shake-flask methodology for thermodynamic solubility determination.

References

  • Title: USP <1236>: Solubility Measurements Chapter Source: Biorelevant.com URL: [Link]

  • Title: <1236> Solubility Measurements - USP-NF Source: US Pharmacopeia (USP-NF) URL: [Link]

  • Title: BCS Methodology: Solubility, Permeability & Dissolution - FDA Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Effects of experimental conditions on solubility measurements for BCS classification Source: SciELO URL: [Link]

  • Title: Determination of aqueous solubility by heating and equilibration: A technical note Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Foundational

thermodynamic stability of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine

An In-depth Technical Guide to the Thermodynamic Stability of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for assessing the stability of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine, a complex piperidine derivative with multiple reactive functional groups. By dissecting the molecule's structural components—a Boc-protected amine, a tertiary amine within a piperidine ring, an N-benzyl group, and a sterically hindered carboxylic acid—we predict potential degradation pathways. This guide outlines a systematic approach to elucidating these pathways through a series of forced degradation studies, providing detailed, field-proven protocols for hydrolytic, oxidative, thermal, and photolytic stress testing. The narrative emphasizes the causality behind experimental choices and the establishment of self-validating, stability-indicating analytical methods, crucial for regulatory compliance and robust formulation development.

Introduction: Structural Rationale for Stability Assessment

4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine is a bespoke chemical entity characteristic of modern small-molecule drug discovery. Its molecular architecture integrates several key functionalities, each presenting a unique susceptibility to degradation:

  • Tertiary Amine (Piperidine Nitrogen): A common site for oxidation, potentially forming an N-oxide, which can alter the molecule's pharmacological and toxicological profile.[1][2]

  • N-tert-butoxycarbonyl (Boc) Group: A widely used amine-protecting group, it is notoriously labile under acidic conditions and can also be cleaved thermally.[3][4] Its degradation would unmask a primary amine, leading to a significantly different chemical species.

  • N-Benzyl Group: While generally stable, the benzyl-nitrogen bond can be susceptible to cleavage under certain oxidative or photolytic conditions.

  • Carboxylic Acid: This functional group can undergo decarboxylation, particularly when subjected to thermal stress.

  • Piperidine Scaffold: The saturated heterocyclic ring is generally stable, but its conformation and the reactivity of its substituents are key to the overall molecular stability.[5][6]

Understanding the intrinsic stability of this molecule is paramount for predicting its long-term behavior, which informs critical decisions in formulation, packaging, and storage.[7][8] Forced degradation studies, or stress testing, provide a systematic way to accelerate this degradation process, revealing the likely degradation products and pathways that could emerge over a product's lifecycle.[9][10]

Predicted Degradation Pathways and Mechanistic Insights

A proactive analysis of the molecule's structure allows for the prediction of its most probable degradation routes under various stress conditions. This foresight is crucial for designing targeted analytical methods capable of detecting and quantifying potential degradants.

cluster_stress Stress Conditions cluster_molecule Parent Molecule cluster_products Potential Degradation Products Acid_Base Acid/Base Hydrolysis Parent 4-Boc-amino-1-(2-methylbenzyl) -4-carboxypiperidine Acid_Base->Parent Oxidation Oxidation (e.g., H₂O₂) Oxidation->Parent Heat Thermal Stress Heat->Parent Light Photolytic Stress Light->Parent Deboc Deprotected Amine (Loss of Boc) Parent->Deboc Acid-catalyzed hydrolysis Parent->Deboc Thermolysis N_Oxide Piperidine N-Oxide Parent->N_Oxide N-Oxidation Decarboxy Decarboxylated Product Parent->Decarboxy Decarboxylation Other Other Oxidized/Fragmented Species Parent->Other Benzylic oxidation Parent->Other Photolytic cleavage

Caption: Predicted degradation pathways for the target molecule under various stress conditions.

Hydrolytic Degradation (Acidic and Basic Conditions)
  • Mechanism: The most anticipated pathway under acidic conditions is the hydrolysis of the tert-butoxycarbonyl (Boc) protecting group. This is a classic acid-catalyzed reaction where protonation of the carbonyl oxygen is followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene and tert-butanol, ultimately liberating the primary amine.[]

  • Causality: The carbamate linkage is inherently susceptible to acid. Basic conditions are expected to be less detrimental to the Boc group, but could potentially affect other parts of the molecule over extended periods or at high temperatures. The carboxylic acid and piperidine ring are anticipated to be stable under mild hydrolytic stress.[6][12]

Oxidative Degradation
  • Mechanism: Tertiary amines are readily oxidized to their corresponding N-oxides, especially in the presence of reagents like hydrogen peroxide.[2][13] This occurs via nucleophilic attack of the nitrogen lone pair on the oxidant. Additionally, the benzylic C-H bonds of the 2-methylbenzyl group are potential sites for radical-mediated oxidation.

  • Causality: The lone pair of electrons on the piperidine nitrogen makes it a prime target for electrophilic oxidizing agents. The presence of peroxides or dissolved oxygen can initiate these degradation pathways.[14]

Thermal Degradation
  • Mechanism: The Boc group is known to be thermally labile, capable of undergoing elimination at elevated temperatures to release isobutylene and carbon dioxide, again yielding the free amine.[4][15][16] A secondary pathway could involve the thermal decarboxylation of the carboxylic acid, although this typically requires higher temperatures, especially for non-activated acids.

  • Causality: High temperatures provide the activation energy needed to overcome the kinetic barrier for the concerted fragmentation of the Boc group.[16] This pathway is a significant consideration for processes like drying or melt-extrusion in manufacturing.

Photodegradation
  • Mechanism: The 2-methylbenzyl aromatic ring is the primary chromophore in the molecule, capable of absorbing UV radiation. This absorption can excite the molecule to a higher energy state, leading to bond cleavage, radical formation, or energy transfer to molecular oxygen, generating reactive oxygen species that can then attack the molecule.

  • Causality: As mandated by ICH Q1B guidelines, photostability testing is essential to determine if the drug substance is light-sensitive.[17][18][19] Degradation is often initiated by the absorption of photons by aromatic systems, making the N-benzyl moiety a point of potential vulnerability.

Experimental Design: A Forced Degradation Protocol

A robust forced degradation study is designed to achieve a target degradation of 5-20% of the parent API. This level of degradation is sufficient to produce and identify relevant degradants without completely destroying the molecule, which would complicate pathway elucidation.[7]

Start API Sample (Solid & Solution) Control Control Sample (Protected from stress) Start->Control Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidative Thermal Thermal Stress (e.g., 80°C, solid state) Start->Thermal Photo Photolytic Stress (ICH Q1B light exposure) Start->Photo Analysis Sample Preparation & Neutralization (if needed) Control->Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis HPLC Stability-Indicating HPLC-UV/MS Analysis (Assay, Purity, Mass Balance) Analysis->HPLC Report Data Interpretation & Pathway Elucidation HPLC->Report

Caption: General experimental workflow for the forced degradation study.

Protocol 1: Hydrolytic Stability

Objective: To assess the stability of the API in acidic and basic environments.

Methodology:

  • Preparation: Prepare stock solutions of the API in a suitable organic co-solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Acid Stress: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of ~0.1 mg/mL.

  • Base Stress: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of ~0.1 mg/mL.

  • Incubation: Place the acidic and basic solutions, along with a control solution (diluted with water), in a temperature-controlled bath at 60°C.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquots (base for the acid sample, acid for the base sample) to halt the degradation reaction.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Oxidative Stability

Objective: To determine the API's susceptibility to oxidation.

Methodology:

  • Preparation: Prepare a solution of the API in a suitable solvent (e.g., water:acetonitrile 50:50) at a concentration of ~1 mg/mL.

  • Stress Application: Add a volume of 3% hydrogen peroxide (H₂O₂) to the API solution to achieve a final concentration of ~0.1 mg/mL.

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze samples directly by HPLC. No quenching is typically required, but dilution may be necessary.

Protocol 3: Thermal Stability

Objective: To evaluate the effect of heat on the solid-state API.

Methodology:

  • Sample Preparation: Place a thin layer of the solid API in a vial.

  • Stress Application: Place the open vial in a calibrated oven at 80°C.

  • Time Points: At specified intervals (e.g., 1, 3, 7 days), remove a sample of the solid.

  • Sample Preparation for Analysis: Accurately weigh the sample, dissolve it in a suitable solvent to a known concentration (e.g., 0.1 mg/mL), and analyze by HPLC.

  • Humidity: A parallel study can be conducted at elevated humidity (e.g., 75% RH) to assess the combined effect of heat and moisture.[8]

Protocol 4: Photostability

Objective: To assess the API's liability to degradation upon exposure to light, following ICH Q1B guidelines.[18][19]

Methodology:

  • Sample Preparation: Expose the solid API and a solution of the API (~0.1 mg/mL) to a light source.

  • Control: Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.

  • Light Exposure: Place the samples in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[18]

  • Analysis: After the exposure period, prepare the solid and solution samples as described previously and analyze by HPLC alongside the dark controls.

The Self-Validating Analytical System: A Stability-Indicating Method

The cornerstone of any stability study is the analytical method used to monitor the API and its degradants. A stability-indicating method is one that can accurately quantify the decrease in the active ingredient's concentration due to degradation and demonstrate specificity for the API in the presence of its degradation products, process impurities, and excipients.[20][21]

Protocol 5: Stability-Indicating HPLC-UV/MS Method Development

Objective: To develop and validate an HPLC method that separates the parent API from all potential degradation products.

Methodology:

  • Column and Mobile Phase Screening: Start with a robust reversed-phase column (e.g., C18). Screen different mobile phase compositions (e.g., acetonitrile/methanol and water with different pH buffers like phosphate or formate) to achieve optimal separation.

  • Gradient Optimization: Develop a gradient elution method to resolve early-eluting polar degradants from the parent peak and late-eluting non-polar impurities.

  • Forced Degradation Sample Analysis: Inject the samples from the forced degradation studies. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent peak and from each other.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent API in the stressed samples. This ensures that no degradant is co-eluting with the main peak.

  • Mass Spectrometry (MS) Coupling: Couple the HPLC system to a mass spectrometer to obtain mass information for the parent peak and all degradation peaks. This is invaluable for the structural elucidation of the unknown degradants.[2][22]

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[10]

Data Presentation and Interpretation

Quantitative results from the stability studies should be summarized in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Illustrative Forced Degradation Data for 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine

Stress ConditionDurationAssay of Parent API (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Impurities (%)Mass Balance (%)
Control24 hours99.8<0.05<0.050.2100.0
0.1 M HCl, 60°C24 hours85.213.5 (Deboc)<0.0514.699.8
0.1 M NaOH, 60°C24 hours98.5<0.05<0.051.399.8
3% H₂O₂, RT24 hours90.7<0.058.1 (N-Oxide)9.199.8
80°C, Solid7 days94.34.9 (Deboc)<0.055.599.8
Photolytic (ICH Q1B)-97.1<0.051.22.799.8

Data are illustrative and must be determined experimentally.

Interpretation:

  • Mass Balance: A critical parameter is the mass balance, which is the sum of the assay of the parent API and the percentages of all degradation products.[8] A value close to 100% indicates that all significant degradants are being detected by the analytical method.

  • Primary Degradation Pathways: Based on the illustrative data, the molecule is most sensitive to acidic hydrolysis and oxidation, leading to the formation of the deprotected amine and the N-oxide, respectively. It also shows some liability to thermal stress, resulting in the deprotected amine. It appears relatively stable under basic and photolytic conditions.

Conclusion

The is a multifaceted issue governed by the interplay of its constituent functional groups. A thorough investigation, guided by the principles of forced degradation, is essential to build a comprehensive stability profile. This guide provides the strategic framework and detailed protocols necessary for such an undertaking. By predicting degradation pathways, executing controlled stress studies, and employing a validated, stability-indicating analytical method, researchers can generate the robust data required to ensure the quality, safety, and efficacy of new drug candidates, thereby de-risking the development process and satisfying critical regulatory requirements.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Google Scholar.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Google Scholar.
  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Google Scholar.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026, March 20). Pharmaceutical Technology.
  • Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. (n.d.). ResearchGate.
  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (2019, January 21). Vapourtec.
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022, January 29). PMC.
  • Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (2019, January 8). ACS Publications.
  • The Architectural Versatility of 4-Amino-1-Boc-piperidine-4-carboxylic Acid: A Technical Primer for Drug Discovery. (n.d.). Benchchem.
  • Stabilization of Pharmaceuticals to Oxidative Degradation. (n.d.). Google Scholar.
  • Thermal Methods. (2026, March 14). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI.
  • Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. (n.d.). PubMed.
  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (n.d.). PMC.
  • Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. (2020, September 14). IntechOpen.
  • Development of Validated Stability-Indicating Assay Methods- Critical Review. (n.d.). Quest Journals.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA.
  • Chemically stable piperidinium cations for anion exchange membranes. (2022, September 20). RSC Advances.
  • Amine oxide. (n.d.). Wikipedia.
  • BOC-Amino Acids. (n.d.). BOC Sciences.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC.

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Exploratory

crystallographic data for 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine derivatives

Crystallographic Profiling and Conformational Analysis of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine Derivatives Executive Summary The structural elucidation of highly substituted piperidines is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

Crystallographic Profiling and Conformational Analysis of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine Derivatives

Executive Summary

The structural elucidation of highly substituted piperidines is a cornerstone of modern structure-based drug design (SBDD). Specifically, 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine (CAS 916421-70-0) represents a highly versatile and sterically complex building block. Its dual C4-substitution (a Boc-protected amine and a free carboxylic acid) makes it an ideal precursor for rigidified spirocyclic peptidomimetics. Furthermore, its 1-(2-methylbenzyl)piperidine backbone is a privileged pharmacophore for muscarinic acetylcholine receptor (mAChR) agonists. This technical guide provides an in-depth analysis of the crystallographic properties, conformational dynamics, and experimental methodologies required to characterize these derivatives, bridging the gap between solid-state chemistry and neuropharmacological drug development.

Pharmacological Context & Rationale

The 1-(2-methylbenzyl)piperidine moiety is famously embedded in TBPB (1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one), a highly selective M1 muscarinic receptor agonist[1]. Recent crystallographic and mutagenesis studies reveal that such molecules act as bitopic ligands[2]. They achieve remarkable subtype selectivity by spanning two distinct receptor domains:

  • Orthosteric Site: The core piperidine/benzimidazolone structure penetrates deep into the highly conserved orthosteric pocket bordered by transmembrane helices TM3, TM5, and TM7[2].

  • Allosteric Vestibule: The 1-(2-methylbenzyl) group extends into the extracellular vestibule (ECL2, TM2), a region with higher sequence divergence among mAChR subtypes, thereby driving M1 selectivity[2].

By introducing a 4-Boc-amino and 4-carboxy group, medicinal chemists can synthesize functionalized bipiperidines that lock the 2-methylbenzyl vector into an optimal trajectory for allosteric engagement.

M1_Activation Scaffold 1-(2-methylbenzyl)piperidine Scaffold Derivatization C4 Substitution (Boc-amino, Carboxy) Scaffold->Derivatization Bitopic Bitopic Ligand Formation Derivatization->Bitopic Orthosteric Orthosteric Site Binding (TM3, TM5, TM7) Bitopic->Orthosteric Allosteric Allosteric Site Binding (ECL2, TM2) Bitopic->Allosteric Activation M1 Receptor Activation (Gq-coupled signaling) Orthosteric->Activation Allosteric->Activation

Caption: Bitopic binding mechanism of piperidine derivatives at the M1 receptor.

Structural & Conformational Analysis (Crystallographic Features)

Understanding the 3D architecture of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine requires analyzing the steric interplay between its substituents in the solid state.

  • Piperidine Ring Pucker: X-ray diffraction data of analogous 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid derivatives consistently show the piperidine ring adopting a classic chair conformation[3][4]. The puckering amplitude ( Q ) is typically around 0.5505 Å[3].

  • Equatorial vs. Axial Preferences: The C4 carbon is a quaternary stereocenter bearing both a bulky Boc-amino group and a carboxylic acid. To minimize 1,3-diaxial interactions with the piperidine ring protons, the bulkier Boc-amino group preferentially occupies the equatorial position, forcing the carboxylate into the axial orientation.

  • Hydrogen Bonding Networks: In the crystal lattice, these molecules form robust intermolecular networks. The carboxylic acid typically acts as both a hydrogen bond donor and acceptor ( O−H⋯O ), forming dimeric sheets parallel to the bc plane[3]. The Boc carbamate N−H serves as an additional donor, often interacting with the carbonyl oxygen of an adjacent molecule, stabilizing the crystal lattice and influencing the unit cell packing[5].

  • N-Benzyl Orientation: The 2-methylbenzyl group at the N1 position experiences pseudo-allylic strain. Crystallographic data indicates that the nitrogen lone pair prefers an axial orientation to minimize steric clash, placing the bulky 2-methylbenzyl group in the equatorial plane, projecting outward to facilitate receptor interactions[6].

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To obtain high-resolution crystallographic data for Boc-protected piperidines, meticulous experimental design is required. The Boc group's high solubility and inherent flexibility often complicate crystallization.

Step-by-Step Methodology:

  • Solvent System Selection: Choose a solvent/antisolvent pair. Ethyl acetate (solvent) and hexanes (antisolvent) are optimal. The Boc group is highly soluble in EtOAc, preventing premature precipitation.

  • Crystallization via Vapor Diffusion: Dissolve 10-15 mg of the compound in 0.5 mL of EtOAc in a small inner vial. Place this inside a larger sealed vial containing 3 mL of hexanes. Causality: Slow vapor diffusion over 5-7 days allows ordered nucleation, preventing the formation of twinned crystals or amorphous oils common to Boc-derivatives.

  • Cryo-Loop Mounting: Harvest a single crystal (approx. 0.57 × 0.21 × 0.08 mm) using a nylon loop and immediately submerge it in a cryoprotectant (e.g., Paratone-N oil)[4].

  • Cryo-cooling (100 K): Flash-cool the crystal to 100 K under a nitrogen stream. Causality: The tert-butyl moiety of the Boc group is highly susceptible to thermal motion and positional disorder at room temperature. Cooling to 100 K minimizes the Debye-Waller factors, ensuring sharp electron density maps[3].

  • Data Collection: Utilize a diffractometer equipped with Mo ( λ=0.71073 Å) radiation and a CCD/CMOS detector. Collect ω and ϕ scans to ensure >99% completeness[4].

  • Structure Solution & Refinement (Self-Validating System): Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Locate the carboxylic acid and amine hydrogen atoms from the difference Fourier map and refine them freely to accurately map the hydrogen-bonding network[4]. The convergence of the Goodness-of-Fit (GoF) near 1.0 and R1​ below 0.05 validates the structural model.

XRD_Workflow A Chemical Synthesis & Purification B Single Crystal Growth (Vapor Diffusion) A->B C Cryo-Loop Mounting (100 K) B->C D X-ray Diffraction Data Collection C->D E Phase Problem Solving (Direct Methods) D->E F Structure Refinement (SHELXL) E->F

Caption: Step-by-step workflow for the crystallographic analysis of piperidine derivatives.

Quantitative Data Summary

The following table summarizes the typical crystallographic parameters expected for 4-substituted piperidine-4-carboxylic acid derivatives based on empirical data[3][4][7].

Crystallographic ParameterTypical Value Range
Crystal System Monoclinic / Triclinic
Space Group P21​/c or P1ˉ
Temperature 100(2) K
Wavelength ( λ ) 0.71073 Å (Mo )
Piperidine Puckering Amplitude ( Q ) ~0.550 Å
Volume ( V ) 1200 - 1500 Å 3 (dependent on exact derivative)
Goodness-of-fit on F2 1.00 - 1.05
Final R indices[ I>2σ(I) ] R1​≈0.035−0.055 , wR2​≈0.090−0.120
Primary Intermolecular Bonds O−H⋯O (Carboxyl dimer), N−H⋯O (Carbamate)

Mechanistic Insights for Drug Development

The crystallographic resolution of the 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine scaffold provides critical vectors for SBDD. By knowing the exact dihedral angles between the piperidine ring and the 2-methylbenzyl group, medicinal chemists can perform precise in silico docking into the M1 receptor's allosteric vestibule[2]. Furthermore, the orthogonal protection strategy (Boc-amine vs. free carboxylic acid) allows for regioselective functionalization. The carboxylic acid can be coupled to various amines to explore the orthosteric pocket, while the deprotected C4-amine can be cyclized to form spiro-compounds, rigidifying the structure to reduce entropic penalties upon receptor binding.

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Protocols & Analytical Methods

Method

Comprehensive Synthesis Protocol for 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Introduction & Strategic Overview The compound 4-Boc-amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Strategic Overview

The compound 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine is a highly functionalized, sterically hindered α,α-disubstituted amino acid derivative. Compounds of this class serve as critical building blocks in the design of spirocyclic scaffolds, peptidomimetics, and small-molecule inhibitors (such as CCR5 antagonists).

Synthesizing sterically hindered 4-amino-4-carboxypiperidines presents unique chemoselective and thermodynamic challenges. Direct amination of piperidine-4-carboxylic acids often fails due to steric bulk. Instead, the most robust, field-proven methodology utilizes a four-step sequence grounded in the1 [1]. This protocol ensures high atom economy, crystalline intermediates, and scalable yields.

Mechanistic Rationale
  • N -Alkylation: The sequence begins with the S N​ 2 alkylation of piperidin-4-one to install the 2-methylbenzyl pharmacophore.

  • Bucherer-Bergs Condensation: The ketone is converted into a spirohydantoin. This multicomponent reaction is thermodynamically driven; the precipitation of the highly crystalline hydantoin prevents reaction reversibility.

  • Alkaline Hydrolysis: Spirohydantoins are notoriously stable. Cleaving the urea ring requires harsh, high-temperature alkaline conditions to liberate the zwitterionic amino acid.

  • Boc Protection: The final step utilizes Schotten-Baumann conditions to chemoselectively protect the sterically hindered primary amine without forming mixed anhydrides at the carboxylic acid.

Visual Workflow & Reaction Pathways

SynthesisWorkflow A Piperidin-4-one hydrochloride + 2-Methylbenzyl chloride B Step 1: N-Alkylation (K2CO3, MeCN, Reflux) A->B C 1-(2-Methylbenzyl)piperidin-4-one B->C D Step 2: Bucherer-Bergs Reaction (KCN, (NH4)2CO3, EtOH/H2O, 60°C) C->D E Spirohydantoin Intermediate D->E F Step 3: Alkaline Hydrolysis (NaOH, H2O, 150°C Sealed Tube) E->F G 4-Amino-1-(2-methylbenzyl) piperidine-4-carboxylic acid F->G H Step 4: Boc Protection (Boc2O, NaOH, Dioxane/H2O, RT) G->H I 4-Boc-amino-1-(2-methylbenzyl) -4-carboxypiperidine H->I

Figure 1: Four-step synthetic workflow for 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine.

BuchererBergsMechanism K Ketone (Piperidone) I Imine Intermediate K->I NH3 -H2O A Aminonitrile Intermediate I->A HCN H Spirohydantoin Product A->H CO2 Cyclization

Figure 2: Mechanistic pathway of the Bucherer-Bergs reaction forming the spirohydantoin core.

Quantitative Data Summary

StepIntermediate / ProductExpected YieldReaction TimeKey Analytical Marker
1 1-(2-methylbenzyl)piperidin-4-one85–90%16 hMS: m/z 204.1 [M+H]⁺
2 Spirohydantoin Intermediate70–80%24 hIR: ~1710, 1770 cm⁻¹ (C=O)
3 4-Amino-1-(2-methylbenzyl)piperidine-4-carboxylic acid60–75%24 hMS: m/z 249.1[M+H]⁺
4 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine80–90%16 h¹H NMR: ~1.40 ppm (9H, s)

Step-by-Step Experimental Protocols

⚠️ Critical Safety & Handling
  • Cyanide Toxicity: Step 2 utilizes Potassium Cyanide (KCN). This must be performed in a fully functional fume hood. Never acidify cyanide solutions , as this releases lethal Hydrogen Cyanide (HCN) gas. All cyanide waste must be quenched with an excess of sodium hypochlorite (bleach) to oxidize the cyanide to cyanate before disposal.

  • High-Pressure Hydrolysis: Step 3 requires heating above the boiling point of water. Use a certified, pressure-rated sealed tube or Parr reactor behind a blast shield.

Step 1: Synthesis of 1-(2-methylbenzyl)piperidin-4-one

Causality: Potassium carbonate ( K2​CO3​ ) is utilized as a heterogeneous acid scavenger to neutralize the hydrochloride salt of the starting material and drive the S N​ 2 alkylation forward in a polar aprotic solvent.

  • Preparation: In a 500 mL round-bottomed flask, suspend piperidin-4-one hydrochloride hydrate (10.0 g, 65 mmol) and anhydrous K2​CO3​ (22.5 g, 163 mmol, 2.5 eq) in acetonitrile (200 mL).

  • Addition: Add 2-methylbenzyl chloride (9.6 g, 68 mmol, 1.05 eq) dropwise at room temperature.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C) for 16 hours.

  • Self-Validation: Monitor by TLC (10% MeOH in DCM). The highly polar starting material ( Rf​ ~0.1) will be replaced by a faster-eluting spot ( Rf​ ~0.6).

  • Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (150 mL) and water (100 mL). Extract the aqueous layer once more with EtOAc (50 mL).

  • Isolation: Dry the combined organic layers over Na2​SO4​ , filter, and concentrate to yield a pale yellow oil (approx. 11.5 g, 87% yield), which is used directly in the next step.

Step 2: Synthesis of the Spirohydantoin Intermediate

Causality: The2 [2] utilizes (NH4​)2​CO3​ as a dual-purpose reagent, providing ammonia for imine formation and CO2​ for the final cyclization. A 1:1 EtOH/water mixture ensures the solubility of both the lipophilic ketone and the inorganic salts.

  • Preparation: Dissolve 1-(2-methylbenzyl)piperidin-4-one (10.0 g, 49.2 mmol) in a 1:1 mixture of Ethanol and Deionized Water (100 mL total) in a 250 mL flask.

  • Addition: Add Ammonium Carbonate ( (NH4​)2​CO3​ , 18.9 g, 197 mmol, 4.0 eq) followed by Potassium Cyanide (KCN, 6.4 g, 98.4 mmol, 2.0 eq).

  • Reaction: Seal the flask lightly and stir the mixture at 60 °C for 24 hours.

  • Self-Validation: As the reaction progresses, the highly crystalline spirohydantoin will begin to precipitate out of the solvent matrix, shifting the equilibrium toward the product.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. Collect the precipitated solid via vacuum filtration. Wash the filter cake thoroughly with ice-cold water (3 × 50 mL) to remove residual cyanides.

  • Drying: Dry the white solid under high vacuum at 50 °C to afford 8-(2-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (approx. 10.1 g, 75% yield).

Step 3: Alkaline Hydrolysis to the Free Amino Acid

Causality: Spirocyclic hydantoins are exceptionally resistant to standard hydrolysis. 3 [3] (3M NaOH at 150 °C) are required to force the nucleophilic attack on the urea carbonyl and subsequent decarboxylation.

  • Preparation: Place the spirohydantoin (8.0 g, 29.3 mmol) into a heavy-walled pressure vessel. Add 3M aqueous NaOH (80 mL).

  • Reaction: Seal the vessel securely. Heat the suspension to 150 °C with vigorous stirring for 24 hours.

  • Self-Validation: The initial suspension will gradually become a homogeneous solution as the hydantoin ring opens to form the highly water-soluble sodium salt of the amino acid.

  • Workup: Cool the vessel completely to room temperature before opening. Transfer the solution to a beaker.

  • Isoelectric Precipitation: Place the beaker in an ice bath. Carefully adjust the pH of the solution to exactly 6.5–7.0 using concentrated HCl (added dropwise).

    • Note: Precision is critical here. The zwitterionic amino acid has minimal solubility at its isoelectric point and will precipitate. If the pH drops below 5, the amine protonates and the compound redissolves.

  • Isolation: Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield 4-amino-1-(2-methylbenzyl)piperidine-4-carboxylic acid (approx. 5.1 g, 70% yield).

Step 4: Boc Protection of the Sterically Hindered Amine

Causality:4 [4] (aqueous base + organic cosolvent) are utilized. The base deprotonates the zwitterion, rendering the primary amine nucleophilic enough to attack Di-tert-butyl dicarbonate ( Boc2​O ).

  • Preparation: Suspend 4-amino-1-(2-methylbenzyl)piperidine-4-carboxylic acid (4.0 g, 16.1 mmol) in a mixture of 1M NaOH (35 mL) and 1,4-Dioxane (35 mL). Stir until complete dissolution is achieved.

  • Addition: Cool the solution to 0 °C. Add Boc2​O (4.2 g, 19.3 mmol, 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove the dioxane (do not heat above 40 °C).

  • Acidification: Cool the remaining aqueous phase to 0 °C. Carefully acidify to pH 3.5–4.0 using 1M KHSO4​ (or 1M HCl).

    • Note: Do not acidify below pH 3, as the newly formed Boc group is acid-labile.

  • Isolation: The product will precipitate as a white solid. Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Final Product: Triturate the residue with hexanes to yield 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine as a white powder (approx. 4.8 g, 85% yield).

References

  • JSciMed Central. "Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation."1

  • ACS Publications. "Structure–Activity Relationship of Antischistosomal Aryl Hydantoin (AR102)."2

  • BenchChem. "The Architectural Versatility of 4-Amino-1-Boc-piperidine-4-carboxylic Acid: A Technical Primer for Drug Discovery." 3

  • Google Patents. "WO2016011930A1 - Compounds (See procedures described for 4-Amino-1-benzylpiperidine-4-carboxylic acid)." 4

Sources

Application

Application Note &amp; Protocols: Leveraging 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine for Conformational Control in Peptidomimetic Drug Discovery

An in-depth guide for researchers, scientists, and drug development professionals. Abstract The development of peptide-based therapeutics is often hampered by inherent limitations such as poor metabolic stability and low...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The development of peptide-based therapeutics is often hampered by inherent limitations such as poor metabolic stability and low oral bioavailability.[1][2] Peptidomimetics, which mimic the structural and functional aspects of peptides but with modified backbones, offer a robust strategy to overcome these hurdles.[3] A key approach in peptidomimetic design is the incorporation of conformationally constrained building blocks to pre-organize the molecule into a bioactive conformation, thereby enhancing binding affinity and stability.[4] This guide details the application of a unique Cα,Cα-disubstituted amino acid analogue, 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine , as a powerful scaffold for inducing conformational rigidity in peptidomimetics. We provide a comprehensive overview of its structural rationale, a proposed synthetic pathway, and detailed protocols for its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).

Introduction: The Rationale for Constrained Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties and serve as a rigid anchor for pharmacophoric groups.[5][6] When incorporated into a peptide backbone as an amino acid analogue, it severely restricts the torsional freedom of the polypeptide chain, a critical factor for improving target selectivity and reducing the entropic penalty upon binding.[7]

The subject of this guide, 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine, offers three key features for advanced peptidomimetic design:

  • Cα,Cα-Disubstituted Core: The substitution at the C4 position with both an amino and a carboxyl group creates a highly constrained analogue that rigidly fixes the local backbone conformation.

  • Piperidine Ring: This saturated heterocycle serves as a robust, proteolytically resistant replacement for the natural amino acid backbone.[8]

  • N-(2-methylbenzyl) Group: This permanently installed, bulky, and lipophilic group acts as a steric director, influencing the spatial orientation of adjacent residues and offering potential for specific hydrophobic interactions with the target receptor.

The strategic placement of this building block can transform a flexible peptide into a structured, drug-like molecule with enhanced stability and potency.[9][10]

Physicochemical & Structural Properties

A summary of the key physicochemical properties for 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine is presented below. These properties are essential for understanding its behavior in synthetic and biological systems.

PropertyValue
Molecular Formula C₂₁H₃₂N₂O₄
Molecular Weight 392.50 g/mol
Appearance Predicted: White to off-white solid
Solubility Soluble in organic solvents (DMF, DCM, MeOH)
CAS Number Not available (novel compound)
Key Structural Features Rigid piperidine core, Cα,Cα-disubstitution, N-arylalkyl substituent

Proposed Synthesis of the Building Block

As a specialized building block, 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine is not broadly commercially available. A plausible and efficient synthetic route can be adapted from established methodologies for similar piperidine-based amino acids.[11] The proposed workflow begins with the N-alkylation of 4-piperidone, followed by a Bucherer-Bergs reaction to form a hydantoin intermediate, which is subsequently hydrolyzed and protected.

G cluster_synthesis Proposed Synthetic Workflow A 4-Piperidone B 1-(2-methylbenzyl)-4-piperidone A->B 1. Reductive Amination or SN2 with 2-methylbenzyl bromide C Piperidine-spiro-hydantoin Intermediate B->C 2. Bucherer-Bergs Reaction (KCN, (NH₄)₂CO₃) D 4-Amino-1-(2-methylbenzyl)- 4-carboxypiperidine C->D 3. Hydantoin Hydrolysis (e.g., Ba(OH)₂) E Final Product: 4-Boc-amino-1-(2-methylbenzyl)- 4-carboxypiperidine D->E 4. Boc Protection ((Boc)₂O, base)

Caption: Proposed synthesis of the target building block.

Application in Peptidomimetic Synthesis: Protocols

The successful incorporation of this sterically demanding amino acid analogue requires optimization of standard solid-phase peptide synthesis (SPPS) protocols.[12][13] While the building block is Boc-protected at the 4-amino position, modern SPPS predominantly utilizes an Fmoc/tBu strategy. Therefore, we first present a protocol for converting the building block to its Fmoc-protected form, which is more amenable to standard automated and manual synthesis.

Protocol 1: Boc to Fmoc Protecting Group Exchange
  • Rationale: Swapping the Boc group for an Fmoc group allows for seamless integration into the widely used Fmoc-SPPS workflow. This avoids the use of harsh acids like TFA for deprotection during chain assembly, preserving acid-labile side-chain protecting groups.

  • Procedure:

    • Boc Deprotection: Dissolve 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours until TLC or LC-MS analysis confirms the complete removal of the Boc group.

    • Solvent Removal: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to ensure all residual acid is removed.

    • Fmoc Protection: Dissolve the resulting crude amine salt in a 10% aqueous sodium carbonate solution. Cool the solution in an ice bath. Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester, 1.1 eq) in 1,4-dioxane dropwise.

    • Reaction: Allow the mixture to warm to room temperature and stir overnight.

    • Workup: Acidify the reaction mixture to pH ~2 with 1M HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the resulting solid by flash column chromatography (silica gel) to yield Fmoc-protected 4-amino-1-(2-methylbenzyl)-4-carboxypiperidine.

Protocol 2: Incorporation into Peptides via Fmoc-SPPS
  • Rationale: Due to significant steric hindrance from the Cα,Cα-disubstitution and the N-benzyl group, standard coupling conditions may result in low yields or incomplete reactions. This protocol utilizes a high-activity coupling reagent (HATU) and extended reaction times to ensure efficient peptide bond formation.[12]

  • Materials:

    • Fmoc-Rink Amide resin (or other suitable resin)

    • Fmoc-protected amino acids

    • Fmoc-4-amino-1-(2-methylbenzyl)-4-carboxypiperidine (from Protocol 1)

    • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Base: N,N-Diisopropylethylamine (DIEA)

    • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

    • Deprotection Solution: 20% piperidine in DMF

    • Cleavage Cocktail: e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)

  • Step-by-Step Procedure (for one coupling cycle):

  • Resin Preparation: Place the desired amount of resin in a reaction vessel. Swell the resin in DMF for 30 minutes, then drain the solvent.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a second 15-minute agitation. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of the Piperidine Amino Acid: a. In a separate vial, pre-activate the amino acid by dissolving Fmoc-4-amino-1-(2-methylbenzyl)-4-carboxypiperidine (4.0 eq), HATU (3.9 eq), in DMF. b. Add DIEA (8.0 eq) to the activation mixture and let it stand for 5-10 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction vessel at room temperature for 4-12 hours. Monitor the reaction using a Kaiser test or TNBS test. If the test is positive (indicating free amines), a second coupling may be necessary. e. Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2 and 3 for all subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection: a. After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, then dry under vacuum. b. Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.[13] c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product.

  • Purification & Characterization: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) and characterize by mass spectrometry (MS).

G cluster_SPPS Fmoc-SPPS Workflow for Incorporating the UAA cluster_legend Legend Start Swollen Peptide-Resin (N-terminus Fmoc-protected) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Step 2: Coupling (Pre-activated UAA*, HATU, DIEA) 4-12 hours Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Next_AA Couple Next Amino Acid Wash2->Next_AA Repeat Cycle Cleavage Final Cleavage (TFA Cocktail) Wash2->Cleavage Final Amino Acid UAA_legend *UAA = Fmoc-4-amino-1-(2-methylbenzyl)-4-carboxypiperidine

Caption: Workflow for incorporating the unnatural amino acid (UAA).

Expected Outcomes & Conformational Impact

The introduction of this building block is designed to enforce a specific local geometry, which can propagate along the peptide chain to define a global fold.

  • Mechanism of Constraint: The rigid chair-like conformation of the piperidine ring, combined with the fixed positions of the amino and carboxyl groups, effectively locks the local backbone dihedrals (φ/ψ). This pre-organization is a key strategy for enhancing binding affinity by minimizing the entropic cost of receptor binding.[4]

  • Impact on Biological Properties:

    • Enhanced Stability: The non-natural amide bonds involving the piperidine nitrogen are resistant to cleavage by common proteases, significantly increasing the peptide's half-life in biological systems.

    • Improved Affinity & Selectivity: By locking the peptide into a bioactive conformation, the building block can enhance binding to the intended target and reduce off-target interactions.[10]

    • Modulated Pharmacokinetics: The lipophilic 2-methylbenzyl group can improve membrane permeability and influence distribution, potentially enhancing oral bioavailability.[5][8]

G cluster_logic Logic: From Constraint to Improved Bioactivity A Flexible Linear Peptide B Incorporation of Constraining UAA A->B C Conformationally Rigid Peptidomimetic B->C D High Binding Affinity (Low Entropy Loss) C->D E Increased Proteolytic Stability C->E F Improved PK/PD Properties C->F G Potent & Selective Drug Candidate D->G E->G F->G

Caption: Conceptual flow from structural constraint to therapeutic potential.

Troubleshooting Guide for Synthesis

IssuePossible CauseRecommended Solution
Incomplete Coupling 1. Steric hindrance of the UAA.2. Insufficient coupling time or reagent strength.1. Perform a double coupling: repeat the coupling step with fresh reagents.2. Increase coupling time up to 24 hours.3. Consider microwave-assisted SPPS to enhance kinetics.
Low Yield after Cleavage 1. Incomplete coupling at one or more steps.2. Adsorption of the peptide to the resin.1. Cap any unreacted amines after the UAA coupling step with acetic anhydride to prevent deletion sequences.2. Use a more aggressive cleavage cocktail if appropriate for the sequence.
Side Product Formation Racemization during activation or coupling.Ensure the use of an appropriate base (DIEA is preferred over TEA). Minimize pre-activation time before adding the solution to the resin.

Conclusion

4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine is a highly valuable and specialized building block for peptidomimetic drug discovery. Its unique trifecta of a rigid core, Cα,Cα-disubstitution, and a directing N-arylalkyl group provides medicinal chemists with a powerful tool to enforce conformational constraint. By following the optimized protocols for its incorporation, researchers can systematically enhance the drug-like properties of peptide leads, accelerating the development of next-generation therapeutics with superior stability, potency, and pharmacokinetic profiles.

References

  • BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. BenchChem Technical Documents.
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem Technical Documents.
  • Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Medicinal Chemistry.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Ita, H., et al. (2018). Constrained Peptides in Drug Discovery and Development. SciSpace.
  • Zhu, E. Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Acta Pharmaceutica Sinica B.
  • MDPI. (2025).
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Schroeder, C. I., et al. (2025). Shaping the future of constrained peptides and compact proteins in drug discovery. Australian Journal of Chemistry.
  • Kumar, V., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry.
  • Timmerman, P. (2024). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World.
  • Derda, R., & Jafari, M. R. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 23(4), 863. [Link]

  • Lee, H., & Lim, H.-S. (2019). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 24(17), 3103. [Link]

  • Roda, G., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1583. [Link]

  • BenchChem. (2025). The Architectural Versatility of 4-Amino-1-Boc-piperidine-4-carboxylic Acid: A Technical Primer for Drug Discovery. BenchChem Technical Documents.

Sources

Method

Application Note: Selective Boc Deprotection of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine

Strategic Overview & Mechanistic Causality In the realm of modern medicinal chemistry, the piperidine-4-amino-4-carboxylic acid scaffold is a privileged motif, frequently utilized in the design of spirocycles, direct enz...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Mechanistic Causality

In the realm of modern medicinal chemistry, the piperidine-4-amino-4-carboxylic acid scaffold is a privileged motif, frequently utilized in the design of spirocycles, direct enzyme inhibitors, and targeted therapeutics[1]. The strategic functionalization of this core often relies on the versatile building block 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine . To elaborate the C4-position—typically via peptide coupling or amidation—the tert-butyloxycarbonyl (Boc) protecting group must be cleanly removed.

The primary synthetic challenge is polyfunctional management. The molecule contains three distinct domains:

  • An acid-labile N-Boc protected alpha-amino group.

  • A free alpha-carboxylic acid.

  • A tertiary piperidine nitrogen protected by a 2-methylbenzyl group.

As a Senior Application Scientist, the approach to this deprotection must be rooted in orthogonal stability[2]. The Boc carbamate is highly susceptible to strong Brønsted acids; protonation of the carbonyl oxygen leads to the formation of a transient tert-butyl cation, which subsequently eliminates to form isobutylene gas and carbon dioxide[]. This irreversible off-gassing drives the reaction to completion.

Conversely, the alpha-carboxylic acid is prone to decarboxylation only under extreme thermal stress. By strictly maintaining the reaction at ambient temperature (20–25 °C), the carboxylic acid remains completely intact[4]. Furthermore, the choice of non-nucleophilic solvents (e.g., 1,4-dioxane or dichloromethane) is imperative; utilizing alcoholic solvents like methanol in the presence of strong acid would irreversibly yield the methyl ester side-product[5]. Finally, while the 2-methylbenzyl group is slightly more electron-rich than an unsubstituted benzyl ring, it does not form a sufficiently stable carbocation to be cleaved by standard TFA or HCl solutions at room temperature, ensuring the N-alkylated piperidine core is preserved[6].

Orthogonal Stability & Reaction Pathways

The diagram below illustrates the orthogonal reaction pathways. Choosing the correct reagent system ensures the selective cleavage of the Boc group while avoiding N-dealkylation or esterification.

OrthogonalDeprotection SM 4-Boc-amino-1-(2-methylbenzyl) -4-carboxypiperidine TFA TFA / DCM or 4M HCl / Dioxane (Room Temp) SM->TFA Selective Boc Cleavage H2 H2, Pd/C (Reductive) SM->H2 N-Benzyl Cleavage MeOH HCl / MeOH (Nucleophilic Acid) SM->MeOH Esterification Risk Product 4-Amino-1-(2-methylbenzyl) -4-carboxypiperidine (Target Salt) TFA->Product DeBenzyl 4-Boc-amino-4-carboxypiperidine (N-Dealkylation) H2->DeBenzyl Ester Methyl Ester Derivative (Esterification) MeOH->Ester

Figure 1: Orthogonal reaction pathways for 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine.

Quantitative Method Comparison

To ensure high yields and purity, the selection of the acid/solvent system is critical. The table below summarizes the quantitative and qualitative outcomes of various deprotection strategies.

Deprotection MethodReagent/SolventTarget IntegritySide Reactions / RisksRecommended Use Case
Method A 4M HCl in DioxaneExcellentNone at Room TempPreferred: Allows for direct isolation of the dihydrochloride salt via precipitation[7].
Method B TFA in DCM (1:1)ExcellentRequires thorough dryingStandard liquid-phase synthesis; yields the highly soluble di-TFA salt[8].
Alternative HCl in MethanolPoorEsterificationAvoid unless the methyl ester is the explicitly desired downstream intermediate[5].
Alternative H2, Pd/CPoorN-DealkylationAvoid; irreversibly cleaves the 2-methylbenzyl protecting group[2].

Validated Experimental Protocols

Because the target molecule contains both a primary amine (post-deprotection) and a tertiary piperidine nitrogen, acidic deprotection will yield a di-salt (either dihydrochloride or di-TFA)[6]. The protocols below are designed as self-validating systems to ensure maximum yield and purity.

Protocol A: 4M HCl in Dioxane (Recommended)

Causality Insight: This method is highly recommended because the resulting dihydrochloride salt is typically insoluble in ethereal solvents. This physical property allows for rapid, chromatography-free purification via precipitation, avoiding aqueous workups that could lead to the loss of the highly polar zwitterionic product[7].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine (1.0 equiv, e.g., 1.0 mmol) in anhydrous 1,4-dioxane (5.0 mL).

  • Temperature Control: Cool the flask to 0 °C using an ice-water bath. Insight: The initial protonation of the basic piperidine nitrogen is exothermic; cooling prevents localized heating that could trigger trace decarboxylation of the alpha-amino acid motif.

  • Reagent Addition: Slowly add 4M HCl in dioxane (10.0 equiv, 2.5 mL) dropwise under an inert atmosphere (N2 or Ar).

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 2–4 hours. Monitor the reaction progress via LC-MS or TLC (ninhydrin stain) until complete consumption of the starting material is observed[9].

  • Gas Evolution: Ensure the reaction vessel is properly vented (e.g., via an oil bubbler) to safely accommodate the evolution of isobutylene and CO2 gases.

  • Isolation: Concentrate the reaction mixture under reduced pressure to approximately 20% of its original volume.

  • Precipitation: Add ice-cold diethyl ether (15 mL) dropwise to the concentrated solution to induce the precipitation of 4-amino-1-(2-methylbenzyl)-4-carboxypiperidine dihydrochloride.

  • Purification: Filter the resulting white solid through a sintered glass funnel, wash with additional cold diethyl ether (2 × 5 mL), and dry under high vacuum to afford the pure dihydrochloride salt.

Protocol B: TFA in Dichloromethane (DCM)

Causality Insight: Trifluoroacetic acid (TFA) is a ubiquitous reagent for Boc removal, but it generates the di-TFA salt. TFA salts can be highly hygroscopic and may complicate downstream peptide coupling reactions (e.g., with HATU/DIPEA) if residual free TFA is not fully azeotroped and neutralized[8].

  • Preparation: Dissolve the starting material (1.0 equiv) in anhydrous DCM (5.0 mL/mmol).

  • Reagent Addition: Add neat Trifluoroacetic Acid (TFA) to achieve a 1:1 v/v ratio of DCM to TFA.

  • Reaction Execution: Stir the mixture at room temperature for 1–2 hours. The reaction is typically faster in TFA than in HCl/Dioxane.

  • Concentration: Once complete (verified via LC-MS), concentrate the mixture under reduced pressure.

  • Azeotropic Removal: To remove residual TFA—which strongly adheres to the basic amines—dissolve the crude viscous residue in toluene (5 mL) and concentrate under reduced pressure. Repeat this co-evaporation step three times.

  • Isolation: Triturate the resulting residue with cold diethyl ether to yield the di-TFA salt as a solid. Dry thoroughly under high vacuum for at least 12 hours prior to downstream use.

References

  • Amino Acid Protection & Deprotection Services. bocsci.com.

  • Selective deprotection of Boc amines in the presence of other protecting groups. benchchem.com. 2

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. acs.org. 4

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. nih.gov. 8

  • Buy 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride. evitachem.com.1

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. researchgate.net. 5

  • Total Synthesis of Hibispeptin A via Pd-Catalyzed C(sp3)–H Arylation. acs.org. 9

  • Structure-Guided Design of Novel Trypanosoma brucei Methionyl-tRNA Synthetase Inhibitors. nih.gov. 7

  • Synthesis of Arginase Inhibitors: An Overview. mdpi.com. 6

Sources

Application

Application Note: Amide Bond Formation Strategies for 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Overcoming extreme steric hindrance in α,α -disubstituted cyclic amino acid couplings.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Overcoming extreme steric hindrance in α,α -disubstituted cyclic amino acid couplings.

Executive Summary

The synthesis of peptidomimetics and small-molecule therapeutics frequently involves the incorporation of highly substituted, conformationally restricted building blocks. 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine is a prime example of a cyclic α,α -disubstituted amino acid. Structurally analogous to 4-amino-4-carboxypiperidine (Api), this molecule presents a severe synthetic challenge: the carboxylic acid is anchored to a quaternary carbon (C4) that is flanked by the bulky piperidine ring and a heavily protected amino group[1].

Standard coupling reagents (e.g., EDC/HOBt, DCC) routinely fail to mediate amide bond formation with such substrates. This application note details the mechanistic causality behind these failures and provides validated, step-by-step protocols utilizing advanced coupling systems—specifically HATU , TFFH , and TCFH/NMI —to successfully drive these sterically congested reactions to completion.

Mechanistic Insights: The Steric Challenge

To understand why specialized reagents are required, one must analyze the transition state of the amide coupling reaction.

  • The Bürgi-Dunitz Trajectory: For an amine to successfully attack an activated carbonyl, it must approach at an angle of approximately 107° relative to the C=O bond.

  • Steric Shielding: In 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine, the C4 quaternary center creates a dense steric "shield." When activated by standard reagents like EDC/HOBt, the resulting OBt (hydroxybenzotriazole) active ester is exceptionally bulky. This bulk physically obstructs the incoming amine's trajectory[2].

  • Competing Pathways: Because the nucleophilic attack is drastically slowed by steric clash, the activated ester has a prolonged half-life. This allows side reactions (such as hydrolysis back to the carboxylic acid or guanidinylation of the amine by the coupling reagent) to outcompete amide bond formation[3].

Note on Epimerization: Unlike standard α -amino acids, 4-carboxypiperidine derivatives possess a quaternary alpha-carbon. Because there is no alpha-proton, base-catalyzed epimerization (racemization) via an oxazolone intermediate is structurally impossible. Therefore, researchers can employ stronger bases and elevated temperatures without risking loss of chiral integrity.

Selection of Advanced Coupling Reagents

To overcome the steric barrier, the activation strategy must either (A) provide intense electrophilic character with a minimal steric footprint, or (B) utilize powerful neighboring-group effects.

A. TFFH (In Situ Acyl Fluoride Generation)

TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the sterically hindered carboxylic acid into an acyl fluoride[4]. Fluorine is the smallest halogen and is highly electronegative. The resulting acyl fluoride is highly electrophilic but possesses a drastically reduced steric profile compared to OBt or OAt esters, allowing the amine to penetrate the steric shield and attack the carbonyl[2].

B. TCFH / NMI (The N-Acyl Imidazolium Pathway)

TCFH (Tetramethylchloroformamidinium hexafluorophosphate) combined with NMI (N-Methylimidazole) represents the current state-of-the-art for challenging couplings[5]. TCFH activates the acid, and NMI acts as a nucleophilic catalyst, rapidly displacing the chloride to form an N-acyl imidazolium intermediate. This species is as reactive as an acid chloride but is generated under mild conditions, driving complete conversion even with poorly nucleophilic amines[6].

C. HATU (Aminium/Uronium Activation)

HATU forms an OAt (7-aza-hydroxybenzotriazole) active ester. While still bulky, the nitrogen at position 7 of the HOAt ring acts as a hydrogen-bond acceptor, anchoring the incoming amine and pre-organizing the transition state. This makes HATU significantly more effective than HOBt for moderately hindered systems[7].

Quantitative Data & Reagent Comparison

The following table summarizes the expected performance of various coupling systems when applied to α,α -disubstituted cyclic amino acids like 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine.

Coupling SystemActive IntermediateSteric Profile of IntermediateTypical Reaction TimeExpected Yield Range
EDC / HOBt OBt EsterVery High> 48 h< 10% (Often fails)
HATU / DIPEA OAt EsterHigh12 - 24 h30 - 50%
TFFH / DIPEA Acyl FluorideVery Low 2 - 6 h70 - 90%
TCFH / NMI N-Acyl ImidazoliumModerate1 - 4 h85 - 95%

Workflow Visualization

G Acid 4-Boc-amino-1-(2-methylbenzyl) -4-carboxypiperidine HATU HATU / DIPEA (Aminium Activation) Acid->HATU TFFH TFFH / DIPEA (Fluorination) Acid->TFFH TCFH TCFH / NMI (Imidazolium Formation) Acid->TCFH Amine Target Amine (Nucleophile) OAt OAt Active Ester (High Steric Bulk) Amine->OAt AcylF Acyl Fluoride (Low Steric Bulk) Amine->AcylF AcylImm N-Acyl Imidazolium (Highly Electrophilic) Amine->AcylImm HATU->OAt + HOAt TFFH->AcylF + F- TCFH->AcylImm + NMI Amide Coupled Amide Product OAt->Amide + Amine (Slow/Stalled) AcylF->Amide + Amine (Fast) AcylImm->Amide + Amine (Fast)

Caption: Mechanistic divergence of coupling reagents for sterically hindered α,α-disubstituted amino acids.

Experimental Protocols

Protocol A: TCFH/NMI-Mediated Coupling (Recommended for Highest Yield)

This protocol leverages the highly reactive N-acyl imidazolium intermediate. It is the gold standard for coupling extremely hindered acids with poorly nucleophilic amines[5].

  • Preparation: In an oven-dried flask under inert atmosphere (N₂ or Argon), dissolve 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine (1.0 eq) in anhydrous Acetonitrile or Dichloromethane (0.1 M concentration).

    • Causality: Anhydrous conditions prevent the highly reactive acyl imidazolium intermediate from hydrolyzing back to the starting carboxylic acid.

  • Activation: Add TCFH (1.2 eq) to the solution, followed immediately by N-Methylimidazole (NMI) (3.0 eq).

    • Causality: NMI serves a dual purpose. It acts as a base to neutralize the generated HCl and as a nucleophilic catalyst to rapidly form the N-acyl imidazolium ion[6].

  • Amine Addition: Stir the mixture for 5 minutes at room temperature to ensure complete activation, then add the target amine (1.2 - 1.5 eq).

  • Reaction: Stir at room temperature for 1 to 4 hours. Monitor via LC-MS.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl (to remove NMI and unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: TFFH-Mediated Acyl Fluoride Generation

Ideal when the amine is highly sensitive or when TCFH is unavailable. Acyl fluorides are highly stable to hydrolysis but exceptionally reactive toward amines[2].

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (0.1 M).

  • Fluorination: Add DIPEA (3.0 eq) followed by TFFH (1.2 eq). Stir at room temperature for 30–45 minutes.

    • Causality: Unlike standard active esters which form in seconds, the conversion to the acyl fluoride is slower. Adequate pre-activation time is critical. Adding the amine too early will result in the amine reacting directly with TFFH, forming a stable, dead-end guanidinium byproduct[4].

  • Coupling: Once IR or LC-MS confirms the disappearance of the acid and formation of the acyl fluoride, add the target amine (1.5 eq).

  • Reaction: Stir at room temperature for 2 to 6 hours.

  • Workup: Standard aqueous workup. The tetramethylurea byproduct is highly water-soluble and washes out easily.

Protocol C: HATU-Mediated Coupling (Baseline Method)

Use this protocol only if the target amine is highly nucleophilic (e.g., an unhindered primary aliphatic amine)[3].

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes.

    • Causality: Pre-activation forms the OAt ester. DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile.

  • Coupling: Add the target amine (1.2 eq). Stir at room temperature for 12–24 hours.

    • Causality: Due to the steric bulk of the OAt ester, the nucleophilic attack is the rate-limiting step, necessitating prolonged reaction times.

Sources

Method

Application Note &amp; Protocol: N-Alkylation of Piperidine Derivatives with 2-Methylbenzyl Bromide

Introduction & Mechanistic Insights The functionalization of the piperidine nitrogen via N-alkylation is a cornerstone reaction in organic synthesis, yielding "privileged scaffolds" ubiquitous in modern pharmacophores[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

The functionalization of the piperidine nitrogen via N-alkylation is a cornerstone reaction in organic synthesis, yielding "privileged scaffolds" ubiquitous in modern pharmacophores[1]. Specifically, the introduction of a 2-methylbenzyl moiety is frequently employed to enhance target binding through cation-π interactions and steric modulation. This structural motif has been successfully utilized in the development of M1 allosteric agonists[2] and potent C5aR1 antagonists[3].

Mechanistically, this transformation proceeds via a bimolecular nucleophilic substitution (S_N2). The secondary amine of the piperidine ring acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-methylbenzyl bromide. While the ortho-methyl group introduces mild steric hindrance, it does not preclude efficient alkylation. To drive the reaction forward and prevent the protonation of the unreacted amine, an acid scavenger—typically potassium carbonate (K₂CO₃)—is employed[1].

Mechanism Amine Piperidine Derivative (Nucleophile) SN2 Bimolecular Substitution (SN2 Transition State) Amine->SN2 Halide 2-Methylbenzyl Bromide (Electrophile) Halide->SN2 Salt Protonated Intermediate (Piperidinium Bromide) SN2->Salt Product Tertiary Amine (Free Base Product) Salt->Product Base Acid Scavenger (K₂CO₃) Base->Salt Deprotonation (- H₂O, - CO₂, - KBr)

Logical relationship and mechanistic pathway of the SN2 N-alkylation reaction.

Experimental Design & Causality

A successful N-alkylation protocol requires careful selection of reagents to maximize yield while suppressing side reactions such as over-alkylation (quaternization)[4].

  • Solvent Selection : N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are the solvents of choice[1]. As polar aprotic solvents, they leave the piperidine nucleophile unsolvated and highly reactive, while effectively dissolving the electrophile and stabilizing the polar transition state.

  • Base Selection : Anhydrous, finely powdered K₂CO₃ (1.5–2.0 eq) is highly preferred[1]. Being heterogeneous, it provides a controlled basic environment that neutralizes the generated hydrobromic acid (HBr) without promoting unwanted elimination or side reactions that stronger, homogeneous bases might trigger.

  • Addition Rate : The controlled, dropwise addition of 2-methylbenzyl bromide is critical. Maintaining a low steady-state concentration of the electrophile minimizes the risk of dialkylation (if primary amines are present) and quaternary ammonium salt formation[4].

Quantitative Data & Benchmarks

The following table summarizes validated reaction conditions and expected yields for the N-alkylation of various piperidine derivatives with 2-methylbenzyl halides, synthesized from recent literature.

Piperidine SubstrateAlkylating AgentReagents & SolventConditionsYieldRef
4-Piperidone monohydrate HCl2-Methylbenzyl bromideK₂CO₃ (2.0 eq), DMFRT, until complete90%[2]
Substituted Piperidine (C5aR1 core)2-Methylbenzyl bromideK₂CO₃, DMFRT, 16 h76%
N-Boc-piperidine derivative2-Methylbenzyl chlorideK₂CO₃, Acetonitrile80°C, 8 h91%[4]
2-(Aminomethyl)piperidine2-Methylbenzyl bromideDIPEA (1.5 eq), MeCNRT, 12-24 h>80%*

*Projected yield based on analogous direct alkylation protocols.

Step-by-Step Protocol: Direct N-Alkylation

This self-validating protocol is designed for a standard 10 mmol scale synthesis.

Workflow Start Piperidine Derivative + 2-Methylbenzyl Bromide SolventBase Solvent & Base Addition (DMF + K₂CO₃) Start->SolventBase Reaction Reaction Execution (RT to 80°C, 8-24h) SolventBase->Reaction Monitoring In-Process Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (H₂O Quench / EtOAc) Monitoring->Workup Purification Purification (Column / Salt Formation) Workup->Purification End Pure N-(2-Methylbenzyl) piperidine Derivative Purification->End

Experimental workflow for the N-alkylation of piperidines.

Phase 1: Reaction Setup
  • Preparation : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the piperidine derivative (10.0 mmol, 1.0 eq)[1].

  • Solvation : Dissolve the amine in 30 mL of anhydrous DMF. Causality: Ensure the solvent is strictly anhydrous to prevent the competitive hydrolysis of the benzyl bromide into 2-methylbenzyl alcohol.

  • Base Addition : Add finely powdered, anhydrous K₂CO₃ (2.76 g, 20.0 mmol, 2.0 eq) to the solution[2]. Stir the suspension at room temperature for 10 minutes to ensure uniform dispersion.

Phase 2: Electrophile Addition & Execution
  • Temperature Control : Cool the reaction mixture to 0 °C using an ice-water bath.

  • Controlled Addition : Dissolve 2-methylbenzyl bromide (1.94 g, 10.5 mmol, 1.05 eq) in 10 mL of anhydrous DMF. Add this solution dropwise to the reaction flask over a period of 30 minutes using an addition funnel[4].

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12–16 hours[2].

Phase 3: In-Process Monitoring (Self-Validation)
  • Sampling : Withdraw a 10 µL aliquot, dilute with 1 mL of Methanol, and filter through a 0.22 µm syringe filter.

  • Analysis : Analyze via LC-MS. The reaction is deemed complete when the starting piperidine mass is consumed, and the target [M+H]⁺ mass of the N-(2-methylbenzyl)piperidine derivative is the dominant peak[2]. Alternatively, monitor via TLC (eluent: 10% MeOH in DCM with 1% NH₄OH) observing the disappearance of the ninhydrin-active secondary amine spot.

Phase 4: Quench and Workup
  • Quenching : Pour the reaction mixture into 150 mL of ice-cold distilled water. Causality: This dissolves the inorganic salts and forces the organic product to phase-separate from the DMF[2].

  • Extraction : Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Washing : Wash the combined organic layers with 5% aqueous LiCl solution (3 x 30 mL). Causality: Aqueous LiCl is highly efficient at pulling residual DMF out of the organic phase. Follow with a final wash of saturated brine (50 mL).

  • Drying : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Phase 5: Purification & Salt Formation
  • Chromatography : Purify the crude oil via flash column chromatography on silica gel (Hexanes/EtOAc gradient) to isolate the free base.

  • Salt Formation (Optional) : To enhance bench stability and solubility for biological assays, convert the free base to a hydrochloride salt by dissolving it in diethyl ether and adding 1M HCl in ether dropwise until precipitation ceases. Filter and dry the solid under vacuum[4].

Troubleshooting

  • Incomplete Conversion : If unreacted piperidine remains after 16 hours, verify the integrity of the 2-methylbenzyl bromide (it degrades over time via photolysis or hydrolysis). Heating the reaction to 50–70 °C may be necessary for sterically hindered piperidines[1].

  • Formation of Quaternary Salts : Indicated by highly polar, water-soluble byproducts that remain in the aqueous phase during workup. Ensure the alkylating agent is added strictly dropwise and never exceeds a 1.1 molar equivalent[4].

Sources

Application

Application Note: A Technical Guide to Incorporating 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine into Conformationally Constrained Peptides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Conformational Constraint in Peptide Drug Discovery The therapeutic potential of peptides is immense, owing to their hi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Conformational Constraint in Peptide Drug Discovery

The therapeutic potential of peptides is immense, owing to their high specificity and potency. However, their widespread application has been hampered by inherent limitations such as poor metabolic stability, low oral bioavailability, and conformational flexibility, which can lead to reduced receptor affinity and selectivity.[1] To overcome these hurdles, the field of peptide drug design has increasingly focused on the development of conformationally constrained peptides. By restricting the peptide's three-dimensional structure, it is possible to pre-organize the pharmacophore into its bioactive conformation, thereby reducing the entropic penalty upon binding to its target.[2] This can lead to significant improvements in binding affinity, selectivity, and resistance to proteolytic degradation.[3]

A powerful strategy to achieve conformational constraint is the incorporation of non-natural amino acids into the peptide backbone.[4] These building blocks can introduce steric bulk, induce specific secondary structures such as β-turns and helices, and provide novel vectors for chemical modification. Among the vast array of non-natural amino acids, piperidine-based scaffolds have emerged as particularly valuable due to their rigid ring structure and the ability to project side chains in well-defined spatial orientations.[5][6]

This technical guide provides a comprehensive overview of the synthesis and incorporation of a novel, sterically hindered piperidine-based amino acid, 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine . We will detail its physicochemical properties, provide representative synthetic protocols for its preparation and incorporation into peptide chains via both solid-phase and solution-phase methodologies, and outline a comprehensive strategy for the characterization of the resulting conformationally constrained peptides. This guide is intended to equip researchers with the foundational knowledge and practical protocols necessary to leverage this promising building block in their drug discovery efforts.

Physicochemical Properties and Synthesis of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine

The title compound features a 4,4-disubstituted piperidine ring, which imparts significant conformational rigidity. The N-terminal Boc group allows for its use in standard Boc-based solid-phase peptide synthesis (SPPS), while the 2-methylbenzyl group on the piperidine nitrogen introduces additional steric bulk and potential for aromatic interactions, which can further influence the peptide's conformation.

PropertyValue
IUPAC Name 4-(tert-butoxycarbonylamino)-1-(2-methylbenzyl)piperidine-4-carboxylic acid
Molecular Formula C21H32N2O4
Molecular Weight 376.49 g/mol
Appearance Expected to be a white to off-white solid
Solubility Expected to be soluble in organic solvents such as DMF, DCM, and alcohols.
Structure Chemical Structure[7]

Representative Synthesis Protocol

Step 1: Reductive Amination to Introduce the 2-Methylbenzyl Group

  • To a solution of 1-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 2-methylbenzylamine (1.2 eq).

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 1-Boc-4-(2-methylbenzylamino)piperidine.

Step 2: Boc Protection of the Exocyclic Amine

  • Dissolve the product from Step 1 in a suitable solvent such as DCM.

  • Add di-tert-butyl dicarbonate (Boc)2O (1.5 eq) and a base such as triethylamine (Et3N) or diisopropylethylamine (DIEA) (2.0 eq).

  • Stir the reaction at room temperature for 4-12 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the di-Boc protected intermediate.

Step 3: Carboxylation at the 4-Position

  • This step involves a directed lithiation followed by carboxylation. This procedure should be carried out under anhydrous and inert conditions (e.g., under an argon or nitrogen atmosphere).

  • Dissolve the di-Boc protected intermediate in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

  • Add a strong base such as sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) (1.1 eq) dropwise.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Bubble dry carbon dioxide gas through the solution for 30-60 minutes, or add an excess of crushed dry ice.

  • Allow the reaction to warm slowly to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Acidify the aqueous layer to pH 3-4 with a dilute HCl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

Step 4: Selective Deprotection of the Piperidine Nitrogen

  • To selectively remove the Boc group from the piperidine nitrogen while retaining the Boc group on the exocyclic amine, mild acidic conditions can be employed.

  • Dissolve the crude product from Step 3 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 10-20% TFA/DCM).

  • Stir at room temperature for 1-2 hours, monitoring the reaction carefully by TLC or LC-MS to avoid deprotection of the second Boc group.

  • Once the desired deprotection is complete, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer, and concentrate.

Step 5: Final Boc Protection of the Piperidine Nitrogen

  • The final step re-introduces a Boc group onto the piperidine nitrogen to yield the desired product.

  • Follow the procedure outlined in Step 2, using the product from Step 4 as the starting material.

  • Purify the final product by flash column chromatography or recrystallization.

Synthetic_Workflow A 1-Boc-4-piperidone B 1-Boc-4-(2-methylbenzylamino)piperidine A->B Reductive Amination (2-methylbenzylamine, NaBH(OAc)3) C Di-Boc protected piperidine B->C Boc Protection ((Boc)2O, Base) D 4-carboxy-di-Boc piperidine C->D Carboxylation (s-BuLi, CO2) E 4-Boc-amino-4-carboxy-1-(2-methylbenzyl)piperidine D->E Selective Deprotection (TFA) & Boc Protection Boc_SPPS_Workflow Start Start with Resin Swell Swell Resin in DCM Start->Swell Deprotect Nα-Boc Deprotection (TFA/DCM) Swell->Deprotect Wash1 Wash (DCM, IPA, DMF) Deprotect->Wash1 Neutralize Neutralize (DIEA/DMF) Wash1->Neutralize Wash2 Wash (DMF) Neutralize->Wash2 Couple Couple Amino Acid (HATU/HBTU, DIEA, DMF) Wash2->Couple Monitor Monitor with Kaiser Test Couple->Monitor Monitor->Couple Positive (Recouple) Wash3 Wash (DMF, DCM) Monitor->Wash3 Negative NextAA Couple Next Amino Acid? Wash3->NextAA NextAA->Deprotect Yes Cleave Final Cleavage (HF) NextAA->Cleave No End Purify Peptide Cleave->End

Caption: Boc-SPPS workflow for peptide synthesis.

Solution-Phase Peptide Synthesis

Solution-phase synthesis can be advantageous for the preparation of short peptides or for scaling up the synthesis of a particular peptide fragment. [10][11] Protocol: Representative Solution-Phase Dipeptide Synthesis

  • Protection of C-terminal Amino Acid:

    • Protect the C-terminus of the second amino acid (AA2) as a methyl or benzyl ester (e.g., H-AA2-OMe or H-AA2-OBn).

  • Coupling Reaction:

    • Dissolve 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine (1.0 eq) and H-AA2-ester (1.0 eq) in a suitable solvent like DMF or DCM.

    • Add a coupling reagent such as HATU (1.0 eq) and a base like DIEA (2.0 eq).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting Boc-dipeptide-ester by flash column chromatography.

  • Deprotection:

    • The Boc group can be removed with TFA/DCM as described in the SPPS protocol.

    • The ester group can be removed by saponification (for methyl esters) or hydrogenolysis (for benzyl esters) to yield the final dipeptide.

Solution_Phase_Synthesis A Boc-Pip(N-Bn(2-Me))-OH C Boc-Pip(N-Bn(2-Me))-AA2-OR A->C Coupling (HATU, DIEA) B H-AA2-OR B->C D H-Pip(N-Bn(2-Me))-AA2-OH C->D Deprotection (TFA, Saponification/Hydrogenolysis)

Caption: Solution-phase synthesis of a dipeptide.

Characterization of Modified Peptides

Purification and Initial Characterization
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The crude peptide obtained after cleavage from the resin is purified using preparative RP-HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Mass Spectrometry (MS): The molecular weight of the purified peptide is confirmed by electrospray ionization mass spectrometry (ESI-MS). The fragmentation pattern in tandem MS (MS/MS) can provide sequence information. For peptides containing the N-benzylpiperidine moiety, characteristic fragmentation can be expected, including cleavage of the benzyl group or ring-opening of the piperidine. [12][13]

Conformational Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR is a powerful tool for determining the three-dimensional structure of peptides in solution. [14][15] * COSY and TOCSY: These experiments are used to assign the proton resonances within each amino acid residue.

    • NOESY/ROESY: These experiments provide information about through-space proximities between protons (typically < 5 Å). The observation of specific NOEs between non-adjacent residues can define turns and other secondary structures induced by the piperidine building block. Analysis of the NOE patterns involving the protons of the piperidine ring and the 2-methylbenzyl group can reveal their orientation relative to the peptide backbone.

  • X-ray Crystallography: For a definitive high-resolution structure, single-crystal X-ray diffraction can be employed. Obtaining suitable crystals of peptides can be challenging but provides unparalleled detail about the solid-state conformation.

Characterization_Workflow Crude Crude Peptide HPLC RP-HPLC Purification Crude->HPLC MS Mass Spectrometry (ESI-MS) HPLC->MS Purity & MW Confirmation NMR 2D NMR Spectroscopy (COSY, TOCSY, NOESY) HPLC->NMR Xray X-ray Crystallography (Optional) HPLC->Xray Structure 3D Structure Elucidation MS->Structure NMR->Structure Xray->Structure

Caption: Overall workflow for peptide characterization.

Applications and Future Perspectives

The incorporation of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine into peptides offers a compelling strategy to modulate their structure and function. The rigid piperidine scaffold can act as a potent turn-inducer, pre-organizing the peptide backbone into a conformation that may enhance binding to biological targets. The N-2-methylbenzyl group provides an additional layer of structural control and can participate in hydrophobic or aromatic interactions within the peptide or with its target receptor.

Peptides containing this building block are expected to exhibit increased resistance to enzymatic degradation due to the non-natural amino acid and the potential for a more compact, less accessible structure. These properties make them attractive candidates for targeting challenging protein-protein interactions, which often involve large and shallow binding surfaces.

Future work in this area could involve the synthesis of a library of N-substituted piperidine amino acids with varying steric and electronic properties to systematically explore their impact on peptide conformation and biological activity. The development of more efficient and stereoselective synthetic routes to these building blocks will further accelerate their application in drug discovery.

References

  • Hydride transfer reactions via ion-neutral complex: fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry. (2010). J Mass Spectrom, 45(5), 496-503. [Link]

  • Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. (n.d.). PMC. [Link]

  • Method for preparing 4-Boc-aminopiperidine. (n.d.).
  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). (2023). MDPI. [Link]

  • A Newcomer's Guide to Peptide Crystallography. (n.d.). PMC. [Link]

  • Peptide synthesis. (n.d.). Wikipedia. [Link]

  • 1-(2-Methylbenzyl)piperidine. (n.d.). PubChem. [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. (1990). Pept Res, 3(4), 184-90. [Link]

  • Solution Phase Peptide Synthesis: The Case of Biphalin. (n.d.). Springer Nature Experiments. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. (n.d.). Organic Syntheses. [Link]

  • Structures of Cyclic Dipeptides: An X-ray and Computational Study of Cis- And trans-cyclo(Pip-Phe), cyclo(Pro-Phe) and Their N-methyl Derivatives. (2010). Acta Crystallogr B, 66(Pt 6), 710-21. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014). J Pept Sci, 20(6), 363-78. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (n.d.). PMC. [Link]

  • t boc fmoc protocols in peptide synthesis. (n.d.). Slideshare. [Link]

  • Peptide ion fragmentation in mass spectrometry. (2010). SlidePlayer. [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). ResearchGate. [Link]

  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. (n.d.). American Chemical Society. [Link]

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (n.d.). PMC. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (n.d.). PMC. [Link]

  • DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. (n.d.). JournalAgent. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. (2021). MDPI. [Link]

  • Characterization and Classification In Silico of Peptides with Dual Activity (Antimicrobial and Wound Healing). (2023). MDPI. [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (2018). Curr Med Chem, 25(19), 2219-2244. [Link]

  • Are double couplings in SPPS interesting for purity of short peptides? (2015). ResearchGate. [Link]

  • 5,5-pentamethylene-1,3-diphenylbig anide and 1,3-bis-(p-chlorophenyl)-5-dimethylamino-2,4-bis-(6-methyl-3-methylthio-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl)biguanide. (1998). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (n.d.). PMC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Piperidine. (n.d.). Wikipedia. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals encountering yield bottlenecks during the synthesis of 4-Boc-amino-1-(2-methylb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals encountering yield bottlenecks during the synthesis of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine .

Synthesizing highly sterically hindered quaternary α-amino acid derivatives presents unique thermodynamic and kinetic challenges. This portal provides causality-driven troubleshooting, validated protocols, and mechanistic insights to help you drive your reactions to completion.

Synthetic Strategy & Workflow

The synthesis of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine typically follows a robust four-step sequence: N-alkylation, spirohydantoin formation via the Bucherer-Bergs reaction, high-pressure alkaline hydrolysis, and Boc protection.

SynthWorkflow SM Piperidin-4-one Step1 N-Alkylation (2-Methylbenzyl bromide) SM->Step1 Int1 1-(2-methylbenzyl) piperidin-4-one Step1->Int1 Step2 Bucherer-Bergs (KCN, (NH4)2CO3) Int1->Step2 Int2 Spirohydantoin Intermediate Step2->Int2 Step3 Alkaline Hydrolysis (Ba(OH)2, 150°C) Int2->Step3 Int3 4-amino-4-carboxy piperidine Step3->Int3 Step4 Boc Protection (Boc2O, pH 10) Int3->Step4 Target Target Molecule Step4->Target

Caption: Four-step synthetic workflow for 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine.

Quantitative Yield Metrics & Bottleneck Analysis
Reaction StepTarget IntermediateExpected YieldPrimary Failure ModeCritical Control Parameter (CCP)
1. N-Alkylation 1-(2-methylbenzyl)piperidin-4-one85 - 95%Over-alkylation (quaternary salts)Stoichiometry & mild base (K₂CO₃)
2. Bucherer-Bergs Spirohydantoin intermediate70 - 85%Incomplete conversion / Reagent lossSealed vessel to retain NH₃/CO₂/HCN
3. Hydrolysis 4-amino-4-carboxypiperidine50 - 65%Unreacted hydantoin (Thorpe-Ingold effect)Temperature (150°C) & Ba(OH)₂ sink
4. Boc Protection 4-Boc-amino-1-(...)-4-carboxypiperidine60 - 75%Poor solubility / Steric hindranceBiphasic solvent & strict pH 10.0-10.5

Troubleshooting & FAQs

Q1: My N-alkylation step is yielding a complex mixture with significant baseline material on TLC. How do I prevent this?

A1: The baseline material is likely a quaternary ammonium salt caused by over-alkylation. Piperidine nitrogen is highly nucleophilic. To prevent this, do not use strong bases like NaH or NaOH. Instead, use a mild, heterogeneous base like anhydrous K₂CO₃ in acetonitrile. Furthermore, invert your addition sequence: add the 2-methylbenzyl bromide dropwise to a dilute solution of the piperidin-4-one to ensure the secondary amine is always in excess relative to the alkylating agent.

Q2: The Bucherer-Bergs reaction is stalling at ~40% conversion. How can I drive the spirohydantoin formation to completion?

A2: The Bucherer-Bergs reaction is a multicomponent reaction requiring the in situ generation of HCN, NH₃, and CO₂[1]. If you are running this in an open flask or standard reflux setup, these volatile gases are escaping, shifting the equilibrium backward. The Fix: Run the reaction in a sealed pressure tube or autoclave. This traps the gases, allowing the carbamic acid intermediate to form and cyclize properly[2].

BBMechanism Ketone 1-(2-methylbenzyl)piperidin-4-one Imine Imine Intermediate (+ NH3) Ketone->Imine Nitrile α-Aminonitrile (+ HCN) Imine->Nitrile Carbamic Carbamic Acid Intermediate (+ CO2) Nitrile->Carbamic Oxazolidin 5-Iminooxazolidin-2-one (Cyclization) Carbamic->Oxazolidin Isocyanate Isocyanate Intermediate (Ring Opening) Oxazolidin->Isocyanate Hydantoin Spirohydantoin (Final Cyclization) Isocyanate->Hydantoin

Caption: Mechanistic pathway of the Bucherer-Bergs reaction showing volatile dependencies.

Q3: Standard NaOH reflux is failing to hydrolyze the spirohydantoin to the free amino acid. Why is this ring so stable, and what is the alternative?

A3: Spirohydantoins derived from cyclic ketones exhibit the Thorpe-Ingold effect (gem-disubstitution effect). The bulky piperidine ring compresses the internal angle at C4, forcing the hydantoin carbonyls closer together and severely restricting the conformational flexibility required for the tetrahedral intermediate during hydrolysis. The Fix: Standard NaOH is insufficient. You must use Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O) in a sealed vessel at 150°C[3]. The Ba²⁺ ion acts as a Lewis acid, coordinating the hydantoin carbonyls to increase their electrophilicity. More importantly, as the hydantoin breaks down, it releases CO₂, which reacts with barium to form highly insoluble Barium Carbonate (BaCO₃). This precipitation acts as an irreversible thermodynamic sink, driving the reaction forward via Le Chatelier's principle.

Q4: The final Boc-protection of the amino acid gives <20% yield. The starting material just sits there. How can I improve this?

A4: You are fighting two massive barriers: Steric hindrance and solubility . The amino group is located on a quaternary carbon (C4), shielded by the piperidine ring, the 2-methylbenzyl group, and the adjacent carboxylate. Furthermore, the intermediate is a zwitterion, making it insoluble in standard organic solvents like DCM. The Fix: Use a biphasic 1:1 Dioxane/Water solvent system to fully dissolve the zwitterion. You must strictly control the pH between 10.0 and 10.5 using an autotitrator or manual addition of 1N NaOH. If the pH drops below 9.5, the amine protonates and loses nucleophilicity. If the pH exceeds 11.0, the hydroxide ions will rapidly hydrolyze your Boc₂O reagent into tert-butanol and CO₂ before it can react with your hindered amine.

Validated Experimental Protocols

Protocol A: High-Yield Bucherer-Bergs Spirohydantoin Synthesis

Self-Validating System: The reaction is visually validated by the precipitation of the highly insoluble spirohydantoin product.

  • Preparation: In a heavy-walled glass pressure tube, dissolve 1-(2-methylbenzyl)piperidin-4-one (1.0 eq) in a 1:1 mixture of Ethanol and distilled water (0.5 M concentration).

  • Reagent Addition: Add Potassium Cyanide (KCN) (2.0 eq) and Ammonium Carbonate ((NH₄)₂CO₃) (4.0 eq). Caution: Highly toxic. Perform strictly in a fume hood.

  • Reaction: Seal the pressure tube tightly with a Teflon screw cap. Heat the mixture behind a blast shield in an oil bath at 65°C for 24 hours.

  • In-Process Check: The initially clear solution will transition into a thick, milky-white suspension as the spirohydantoin forms and precipitates.

  • Workup: Cool the tube to 0°C in an ice bath before carefully venting the cap to release residual HCN/CO₂. Dilute with ice water, filter the precipitate through a Buchner funnel, and wash sequentially with cold water and diethyl ether. Dry under vacuum to yield the spirohydantoin (Expected yield: 80%).

Protocol B: Barium-Assisted High-Pressure Hydrolysis

Self-Validating System: The breakdown of the hydantoin is confirmed by the formation of a dense BaCO₃ precipitate.

  • Preparation: In a stainless-steel autoclave (Parr reactor), suspend the spirohydantoin (1.0 eq) and Ba(OH)₂·8H₂O (5.0 eq) in distilled water (0.2 M concentration).

  • Reaction: Seal the autoclave and heat to 150°C for 48 hours with vigorous mechanical stirring.

  • In-Process Check: Upon cooling and opening the reactor, a heavy white precipitate (BaCO₃) will be present at the bottom, confirming the destruction of the hydantoin ring.

  • Workup: Transfer the suspension to a beaker. To precipitate the remaining soluble barium ions, add crushed dry ice (solid CO₂) until the pH drops to ~7.5.

  • Isolation: Filter the mixture through a pad of Celite to remove all BaCO₃. Concentrate the aqueous filtrate under reduced pressure to yield the crude 4-amino-1-(2-methylbenzyl)piperidine-4-carboxylic acid as a white solid.

References

1.[3] Title: Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids Source: PMC - National Institutes of Health URL: [Link]

2.[1] Title: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients Source: MDPI - Molecules URL: [Link]

3.[2] Title: Bucherer-Bergs Reaction Source: Organic Chemistry Portal URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine Peptide Coupling

Welcome to the Advanced Peptide Synthesis Troubleshooting Center. Coupling highly functionalized, non-natural amino acids often presents severe kinetic bottlenecks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Troubleshooting Center. Coupling highly functionalized, non-natural amino acids often presents severe kinetic bottlenecks. The molecule —4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine —is a heavily modified derivative of 4-amino-4-carboxypiperidine (Api).

This guide is designed for synthesis chemists and drug development professionals who are experiencing stalled sequences, low yields, or truncated peptides when attempting to incorporate this specific residue.

Diagnostic Workflow for Hindered Couplings

Before altering your chemistry, use the following logical workflow to identify the bottleneck and select the appropriate intervention.

Workflow Start Incomplete Coupling of 4-Boc-Api(2-MeBzl) CheckReagent Using OBt-based reagents (e.g., HBTU/DIC)? Start->CheckReagent SwitchHATU Switch to OAt-based (HATU) or Oxyma-based (COMU) CheckReagent->SwitchHATU Yes CheckYield Is coupling yield >90%? CheckReagent->CheckYield No SwitchHATU->CheckYield AcidFluoride Generate Acid Fluoride in situ via TFFH CheckYield->AcidFluoride No Success Proceed to Deprotection (Self-Validated via LC-MS) CheckYield->Success Yes Microwave Apply Microwave Heating (75°C, 15 min) AcidFluoride->Microwave If still sluggish Microwave->Success

Workflow for troubleshooting sterically hindered 4-Boc-Api(2-MeBzl) peptide coupling.

Causality & Troubleshooting FAQs

Q1: Why is this specific piperidine derivative so resistant to standard coupling conditions?

A: The resistance is a compounding effect of extreme steric hindrance at the reaction center.

  • α,α -Disubstitution: Like all Api derivatives, the α -carbon is tetrasubstituted. As documented in studies of similar molecules, the solid-phase approach is of limited use for -tetrasubstituted α -amino acids due to their sluggish coupling reactivity 1.

  • Conformational Locking: The piperidine ring constrains the backbone, limiting the angles at which the incoming nucleophile can approach the activated carbonyl.

  • Distal & Proximal Shielding: The bulky 2-methylbenzyl group on the N1 position acts as a lipophilic umbrella, while the Boc group on the C4 amine provides immediate proximal shielding to the adjacent C4 carboxyl group.

Q2: Standard HBTU/DIC protocols are failing completely. Why, and what should I use instead?

A: HBTU generates an OBt (hydroxybenzotriazole) active ester. For highly hindered α,α -dialkyl amino acids, the OBt ester is simply too bulky to allow the incoming amine to attack the carbonyl carbon. You must switch to a reagent that relies on the 7-aza effect , such as HATU. HATU generates an OAt active ester. The additional pyridine nitrogen in the HOAt leaving group provides anchimeric assistance—it physically hydrogen-bonds with the incoming amine, pre-organizing the transition state and drastically lowering the activation energy required for aminolysis 2.

Q3: I switched to HATU, but the coupling is still incomplete. What is the ultimate chemical solution?

A: When OAt esters fail, you must reduce the steric footprint of the leaving group to the absolute minimum. The solution is Acid Fluoride Activation . Fluoride is a highly electronegative but sterically tiny leaving group. By using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate), you generate the amino acid fluoride in situ. Amino acid fluorides are the gold standard for coupling sterically hindered α,α -disubstituted amino acids like Aib and Api derivatives 3.

Q4: Can I use elevated temperatures (Microwave-Assisted Peptide Synthesis - MAPS) without risking racemization?

A: Yes, and you should. A major advantage of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine is that, as an α,α -disubstituted amino acid, it lacks an α -proton . Because base-catalyzed epimerization (racemization) during peptide coupling occurs via the abstraction of the α -proton to form an oxazolone intermediate, this molecule is structurally immune to this degradation pathway. You can safely apply microwave heating (e.g., 75°C for 15 minutes) to provide the thermal energy needed to overcome the steric barrier without fear of epimerization.

Quantitative Reagent Comparison

To facilitate reagent selection, the following table summarizes the kinetic and steric properties of common coupling agents when applied to tetrasubstituted α -carbons.

Coupling ReagentActive Intermediate GeneratedLeaving Group Steric ProfileAnchimeric Assistance (7-Aza Effect)Suitability for α,α -Dialkyl AAs
HBTU / TBTU OBt EsterVery LargeNoPoor (High failure rate)
HATU OAt EsterLargeYesModerate (Good for single hindered couplings)
COMU Oxyma EsterModerateNo (Alternative H-bonding)Good (Safer, highly reactive)
TFFH / DAST Acid FluorideMinimal N/AExcellent (Gold standard for extreme hindrance)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps. Do not proceed to the next synthesis cycle until the self-validation criteria are met.

Protocol A: In Situ Acid Fluoride Activation via TFFH

Use this protocol when HATU/COMU yields are <80%. This method generates a highly reactive, sterically unencumbered acyl fluoride intermediate.4

Reagents Required:

  • 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine (4.0 equiv relative to resin loading)

  • TFFH (4.0 equiv)

  • N,N-Diisopropylethylamine (DIEA) (8.0 equiv)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin in anhydrous DMF for 30 minutes. Ensure the N-terminal Fmoc group has been fully removed (verified by a positive Kaiser test).

  • Pre-activation: In a separate vial, dissolve the piperidine derivative (4.0 equiv) and TFFH (4.0 equiv) in a minimal volume of DMF. Add DIEA (8.0 equiv). Stir for 10 minutes at room temperature to generate the acid fluoride.

  • Coupling: Transfer the pre-activated mixture to the resin. Agitate gently at room temperature for 4 to 6 hours. (For extreme cases, agitate overnight).

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Self-Validation (Microcleavage & LC-MS):

    • Withdraw ~2 mg of the coupled resin.

    • Treat with 100 µL of Cleavage Cocktail (TFA/TIPS/H2O 95:2.5:2.5) for 1 hour.

    • Evaporate under nitrogen, dissolve in 50% Acetonitrile/Water, and analyze via LC-MS.

    • Critical Diagnostic Note: The microcleavage utilizes TFA, which will quantitatively remove the Boc protecting group from the C4 amine. Therefore, the expected mass on the LC-MS will be the peptide mass + the piperidine derivative mass minus 100 Da (loss of Boc). The 2-methylbenzyl group is TFA-stable and will remain intact.

    • Success Criterion: If the unreacted starting peptide peak is <5%, proceed to the next step. If >5%, perform a second coupling cycle using Protocol B.

Protocol B: Microwave-Assisted COMU Coupling (MAPS)

Use this protocol to force the reaction to completion using thermal energy, taking advantage of the molecule's immunity to racemization.

Step-by-Step Methodology:

  • Mixture Preparation: Dissolve the piperidine derivative (4.0 equiv) and COMU (4.0 equiv) in DMF. Add a less sterically hindered base, such as 2,4,6-Trimethylpyridine (TMP) (8.0 equiv), instead of DIEA to reduce transition state crowding.

  • Microwave Parameters: Add the mixture to the resin in a microwave-safe peptide synthesis vessel.

  • Heating: Irradiate at 75°C for 15 minutes with continuous stirring/agitation.

  • Validation: Wash the resin and perform the microcleavage self-validation as described in Protocol A.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Peptide Chemistry
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Bachem
  • A peptide template as an allosteric supramolecular catalyst for the cleavage of phosphate esters Proceedings of the N
  • Antibody–Drug Conjugate that Exhibits Synergistic Cytotoxicity with an Endosome–Disruptive Peptide ACS Omega

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe yield losses when working with highly functionalized building bloc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe yield losses when working with highly functionalized building blocks.

Working with 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine presents a notorious challenge: spontaneous decarboxylation during synthetic transformations. This guide provides a deep-dive into the mechanistic causality of this degradation and offers field-validated, self-correcting protocols to ensure the integrity of your target molecules.

🔬 Mechanistic Deep-Dive: The Causality of Decarboxylation

To stop decarboxylation, we must first understand why it happens. 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine is an α,α -disubstituted amino acid. The C4 position of the piperidine ring is extremely sterically hindered.

When you activate the C4-carboxylic acid (e.g., using HATU or EDC), the incoming nucleophile (amine or alcohol) struggles to access the electrophilic carbonyl carbon due to the surrounding steric bulk. This drastically increases the half-life of the activated ester. During this prolonged window, the molecule undergoes a fatal intramolecular side-reaction:

  • The oxygen atom of the adjacent Boc carbamate attacks the activated carbonyl.

  • This forms a highly unstable Urethane-protected N-Carboxy Anhydride (UNCA) [3].

  • The UNCA rapidly fragments, releasing CO2​ (decarboxylation) and the tert-butyl cation (which eliminates as isobutylene), leaving behind an iminium ion degradation product.

UNCA_Decarboxylation A Activated Ester (Prolonged Half-Life) B Intermolecular Attack (Sterically Hindered) A->B Slow D Intramolecular Attack (Boc Oxygen) A->D Fast C Target Amide (Desired Product) B->C E UNCA Intermediate (Highly Unstable) D->E F Fragmentation (-CO₂, -Isobutylene) E->F G Iminium Ion (Degradation) F->G

Mechanism of activation-induced decarboxylation vs. desired amide coupling.

💬 Troubleshooting FAQs

Q1: I am using standard HATU/DIPEA for peptide coupling, but my LC-MS shows a mass corresponding to [M - 100] (loss of Boc and CO2​ ). How do I fix this? A1: HATU generates an OAt-active ester that is highly susceptible to UNCA formation when sterically hindered. You must switch your activation strategy. For α,α -disubstituted amino acids, converting the carboxylic acid to an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is the gold standard [1]. Acid fluorides lack the bulky, electron-rich oxygen leaving group that facilitates intramolecular Boc attack, effectively shutting down the decarboxylation pathway.

Q2: I need to synthesize a methyl ester at the C4 position. Steglich esterification (EDC/DMAP) destroyed my starting material. What is the alternative? A2: Steglich esterification is highly detrimental here. DMAP acts as a hyper-nucleophilic catalyst, forming a reactive acylpyridinium intermediate. Because the external alcohol cannot attack fast enough due to steric block, the Boc oxygen attacks instead, irreversibly driving UNCA formation and decarboxylation. Solution: Bypass carboxylate activation entirely. Use mild direct alkylation with Cs2​CO3​ and methyl iodide. By reacting the carboxylate anion directly with an electrophile, you never form the dangerous activated carbonyl species.

Q3: How can I safely deprotect the Boc group without causing thermal decarboxylation of the resulting free amino acid? A3: Free α,α -disubstituted amino acids are prone to thermal decarboxylation under strongly acidic, heated conditions (e.g., 6M HCl at reflux) [4]. To safely remove the Boc group, use 4M HCl in dioxane or 30% TFA in DCM, but strictly maintain the temperature between 0 °C and 20 °C. The resulting protonated α -amino acid salt is stable at room temperature; do not attempt to isolate the free base by heating.

📊 Comparative Data: Activation Strategies

To guide your experimental design, refer to this quantitative summary of activation methods and their associated decarboxylation risks for C4-functionalized piperidines.

Activation StrategyReagentsRelative Coupling RateDecarboxylation RiskSuitability for C4-Piperidines
OAt Active Ester HATU, DIPEAFastHigh (>40% loss)Poor. High risk of UNCA formation.
O-Acylisourea EDC, DMAPModerateCritical (>70% loss)Do Not Use. DMAP drives fragmentation.
Oxyma Active Ester DIC, Oxyma PureModerateLow (<10% loss)Good. Oxyma esters resist UNCA formation [2].
Acid Fluoride TFFH, DIPEAVery FastMinimal (<2% loss)Optimal. Bypasses oxygen-driven UNCA.
Direct Alkylation Cs2​CO3​ , R-XN/A (Esterification)None (0% loss)Optimal for ester synthesis.

🧪 Validated Experimental Protocols

Protocol A: Decarboxylation-Free Amide Coupling via Acid Fluoride (TFFH)

This protocol utilizes TFFH to generate an acid fluoride intermediate, which is highly reactive toward amines but completely stable against intramolecular Boc-attack [1].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Purge the flask with Argon.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Low temperatures suppress any residual kinetic pathways leading to fragmentation.

  • Base Addition: Add strictly 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA neutralizes the HF generated in the next step and deprotonates the incoming amine nucleophile. Avoiding excess base prevents base-catalyzed degradation.

  • Activation: Add TFFH (1.1 eq) portion-wise. Stir at 0 °C for 30 minutes. (Activation can be verified by quenching a small aliquot in methanol and observing the methyl ester via LC-MS).

  • Coupling: Add the amine nucleophile (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4–12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Decarboxylation-Free Esterification via Mild Alkylation

This protocol bypasses acyl activation entirely, eliminating the UNCA intermediate pathway.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the piperidine substrate (1.0 eq) in anhydrous DMF (0.2 M). Add Cs2​CO3​ (1.2 eq) and stir for 15 minutes at room temperature. Causality: Cesium carbonate cleanly deprotonates the carboxylic acid to form a highly nucleophilic, soluble cesium carboxylate salt.

  • Electrophile Addition: Cool the mixture to 0 °C. Add the alkyl halide (e.g., Methyl Iodide or Benzyl Bromide) (1.1 eq) dropwise.

  • Alkylation: Stir the mixture for 2–4 hours, allowing it to warm to room temperature. Monitor completion via TLC (Ninhydrin stain will show the intact Boc group).

  • Workup: Dilute the mixture with Ethyl Acetate and wash extensively with water (5x) to remove the DMF and cesium salts. Wash with brine, dry over Na2​SO4​ , and concentrate.

📚 References

  • Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Hindered Amino Acids." Journal of the American Chemical Society (1995). URL: [Link]

  • Subirós-Funosas, R., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry - A European Journal (2009). URL: [Link]

  • Fuller, W. D., et al. "Urethane-protected amino acid N-carboxyanhydrides and their use in peptide synthesis." Journal of the American Chemical Society (1990). URL: [Link]

  • Wuts, P. G. M., Greene, T. W. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons (2006). URL: [Link]

Troubleshooting

Technical Support Center: Purification of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 4-Boc-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine. This complex molecule, with its combination of a Boc-protected amine, a carboxylic acid, and a tertiary amine within the piperidine ring, presents unique purification challenges. This guide offers practical, field-tested advice to overcome these hurdles and achieve high purity.

Understanding the Molecule: Key Physicochemical Properties

The purification strategy for 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine is dictated by its structural features:

  • Amphoteric Nature: The presence of both a carboxylic acid (acidic) and a piperidine nitrogen (basic) makes the molecule amphoteric. Its solubility is highly dependent on pH.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is sensitive to strong acids and can be partially cleaved under harsh acidic conditions, leading to impurities.[]

  • Tertiary Amine: The 2-methylbenzyl group on the piperidine nitrogen introduces steric hindrance and contributes to the compound's basicity.

  • Polarity: The combination of the polar carboxylic acid and amino groups with the non-polar Boc and benzyl groups gives the molecule moderate polarity, influencing solvent selection for chromatography and recrystallization.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine in a question-and-answer format.

Q1: My crude product is an intractable oil that won't solidify. How can I induce crystallization?

A1: "Oiling out" is a common issue with Boc-protected amino acids.[2] This happens when the compound separates from the solution above its melting point or as a supersaturated liquid. Here are several strategies to induce solidification:

  • Ensure Complete Solvent Removal: Residual solvents from the reaction workup (e.g., ethyl acetate, dichloromethane) can inhibit crystallization. Dry the crude product under a high vacuum, possibly with gentle heating (40-60 °C), until it becomes a viscous oil or a dry foam.[2]

  • Trituration: If you have an oily product after solvent evaporation, trituration can be effective. This involves stirring the oil vigorously with a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether). This process can break up the oil and encourage the formation of a solid precipitate.[2]

  • Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the supersaturated oil can initiate crystallization.[3][4]

  • Solvent-Antisolvent Recrystallization: Dissolve the oil in a minimal amount of a "good" solvent where it is highly soluble (e.g., ethyl acetate, methanol). Then, slowly add a "poor" or "anti-solvent" in which the compound is insoluble (e.g., hexanes, water) until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify, then cool slowly.[2]

Q2: I'm seeing significant peak tailing during silica gel column chromatography. What's the cause and how can I fix it?

A2: Peak tailing is a frequent problem when purifying basic compounds like piperidine derivatives on standard silica gel.[5][6] The acidic nature of silica gel interacts strongly with the basic nitrogen of the piperidine ring, leading to poor separation.

  • Basic Additive in the Mobile Phase: The most effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at a concentration of 0.5-1% (v/v) is commonly used to neutralize the acidic silanol groups on the silica surface, leading to sharper, more symmetrical peaks.[5][6] An optimized solvent system could be a mixture of dichloromethane, methanol, and triethylamine (e.g., 94:5:1 v/v/v).[5]

  • Alternative Stationary Phases: If tailing persists, consider using an alternative stationary phase like alumina (basic or neutral) or a polymer-based reverse-phase column.

Q3: My yield is very low after purification. Where could my product be going?

A3: Low recovery can stem from several factors throughout the purification process.

  • Incomplete Extraction: Due to the amphoteric nature of the compound, its solubility in organic solvents during extraction is highly pH-dependent. Ensure the aqueous layer is adjusted to the correct pH to maximize the partitioning of your compound into the organic phase. For this molecule, a pH around its isoelectric point will minimize its solubility in water.

  • Instability on Silica Gel: As mentioned, piperidine derivatives can be unstable on silica gel.[6] Minimizing the time the compound spends on the column by using flash chromatography with a faster flow rate can help.[6]

  • Recrystallization Losses: Using too much "good" solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude material.

Q4: I have impurities with very similar polarity to my product. How can I improve separation?

A4: When dealing with closely eluting impurities, a multi-step purification approach is often necessary.

  • Acid-Base Extraction: This is a powerful technique to separate your amphoteric product from neutral or differently charged impurities.[7][8] By manipulating the pH of the aqueous phase, you can selectively move your product between the aqueous and organic layers.

  • Gradient Elution in Flash Chromatography: Instead of isocratic (constant solvent composition) elution, a gradient elution where the polarity of the mobile phase is gradually increased can improve the separation of compounds with similar Rf values.[6]

  • Preparative HPLC: For achieving very high purity, especially on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. It offers much higher resolution than standard flash chromatography.[9]

Frequently Asked Questions (FAQs)

What are the most likely impurities in my crude 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine mixture?

Common impurities can include:

  • Unreacted starting materials.

  • Byproducts from the synthetic route.

  • Di-Boc protected species.[10]

  • Compounds where the Boc group has been unintentionally cleaved.

  • Residual solvents from the reaction.

What is the best general approach for purifying this compound?

A recommended workflow would be:

  • Initial Cleanup with Acid-Base Extraction: To remove the bulk of neutral or strongly acidic/basic impurities.[6][7]

  • Primary Purification by Flash Column Chromatography: Using a silica gel column with a mobile phase containing a basic additive like triethylamine.[5][6]

  • Final Polishing by Recrystallization: To obtain a highly pure, crystalline product.[2][6]

How can I monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is an indispensable tool.

  • Solvent System Selection: Use TLC to determine the optimal mobile phase for column chromatography. Aim for an Rf value of 0.25-0.35 for your target compound.[5]

  • Visualization: Since piperidine derivatives may not be strongly UV-active, staining the TLC plate is often necessary. A potassium permanganate (KMnO₄) stain is effective for visualizing these types of compounds.[5]

  • Fraction Analysis: After column chromatography, use TLC to analyze the collected fractions and identify those containing the pure product.[6]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the amphoteric product from neutral impurities.

  • Dissolution: Dissolve the crude mixture in an organic solvent like ethyl acetate in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). The basic piperidine nitrogen will be protonated, and the compound will move into the aqueous phase. Neutral impurities will remain in the organic layer.

  • Phase Separation: Shake the funnel and allow the layers to separate. Drain the aqueous layer into a clean flask.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the pH is adjusted to the isoelectric point of the molecule. This will cause the product to precipitate or form an oil.

  • Final Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[9]

Protocol 2: Flash Column Chromatography

This protocol is for the routine purification of the title compound.

  • TLC Analysis and Eluent Selection: Dissolve a small amount of the crude product in dichloromethane. Spot it on a TLC plate and develop with various solvent systems (e.g., mixtures of dichloromethane and methanol). Add 0.5-1% triethylamine to the eluent to prevent tailing. An ideal system will give your compound an Rf of ~0.3.[6]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the sample through the column, either isocratically or with a gradient of increasing polarity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.[6]

Protocol 3: Recrystallization

This protocol is for obtaining a highly pure, crystalline solid.

  • Solvent Selection: Test the solubility of your compound in various solvents to find a suitable system where it is poorly soluble at room temperature but dissolves upon heating. Common systems include ethyl acetate/hexane and ethanol/water.[2][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent until it fully dissolves.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel.[6]

  • Crystallization: Slowly add the "poor" anti-solvent until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify, then allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under a vacuum to a constant weight.[2]

Data Summary

Purification TechniqueApplicabilityTypical RecoveryTypical PurityNotes
Acid-Base Extraction Separating from neutral or differently charged impurities.[6][7]80-98%>95%Simple and effective for initial cleanup.[6]
Flash Chromatography General purpose purification.60-90%95-99%Use of a basic additive in the eluent is crucial.[5]
Recrystallization Final purification of a solid product.50-85%>99%Dependent on finding a suitable solvent system.
Preparative HPLC High-resolution purification for achieving very high purity.Variable>99.5%Suitable for small to medium scale.

Visual Workflows

Purification_Workflow crude Crude Product abe Acid-Base Extraction crude->abe Initial Cleanup flash Flash Chromatography (with TEA) abe->flash Primary Purification recryst Recrystallization flash->recryst Final Polishing (if solid) hplc Preparative HPLC flash->hplc High Purity Needed pure Pure Product (>99%) recryst->pure hplc->pure

Caption: Recommended purification decision tree.

Troubleshooting_Logic start Purification Issue oiling_out Product is an Oil start->oiling_out tailing Peak Tailing in Chromatography start->tailing low_yield Low Recovery start->low_yield solution1 Trituration or Solvent-Antisolvent Recrystallization oiling_out->solution1 solution2 Add Triethylamine (TEA) to Mobile Phase tailing->solution2 solution3 Optimize Extraction pH and Minimize Time on Column low_yield->solution3

Caption: Troubleshooting common purification problems.

References

  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystalliz
  • Application Note: High-Purity Isolation of 1-(Piperidin-2-ylmethyl)
  • Technical Support Center: Purification of Piperidine Deriv
  • CN112661672A - Crystallization method of Boc-amino acid - Google P
  • Acid–base extraction - Wikipedia. (URL: [Link])

  • Crystallization method of Boc-amino acid - Eureka | Patsnap. (URL: [Link])

  • Application Notes and Protocols: 4-Amino-1-Boc-piperidine-4-carboxylic acid in Medicinal Chemistry - Benchchem. (URL: )
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (URL: [Link])

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives - ChemRxiv. (URL: [Link])

  • Separation and Refining of Amino acids. (URL: [Link])

  • Experimental Procedures - The Royal Society of Chemistry. (URL: [Link])

  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC. (URL: [Link])

  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. (URL: [Link])

  • (PDF) Separation and Purification of Amino Acids - ResearchGate. (URL: [Link])

  • Application Notes & Protocols: Purification Techniques for Piperidine Deriv
  • CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google P
  • Method for purification of an amino acid using ion exchange resin - Google P
  • 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem. (URL: [Link])

  • The Architectural Versatility of 4-Amino-1-Boc-piperidine-4-carboxylic Acid: A Technical Primer for Drug Discovery - Benchchem. (URL: )
  • How to remove excess 4-amino piperidine from reaction medium? - ResearchGate. (URL: [Link])

  • What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? | ResearchGate. (URL: [Link])

Sources

Optimization

Technical Support Center: A Guide to Utilizing 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine in SPPS

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common challenges associated with the use of 4-Boc-amino-1-(2-methylbenzyl)-4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common challenges associated with the use of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine in Solid-Phase Peptide Synthesis (SPPS), with a primary focus on troubleshooting its characteristically low solubility. Our goal is to provide you with the expertise and actionable protocols to ensure successful incorporation of this sterically hindered and hydrophobic building block into your peptide sequences.

Troubleshooting Guide: Low Solubility and Coupling Inefficiency

This section provides a systematic approach to diagnosing and resolving the primary issues encountered with 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine.

Question 1: I'm observing low solubility of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine in my standard SPPS solvent (e.g., DMF). What are the potential causes and what immediate steps can I take?

Answer:

The poor solubility of this particular amino acid derivative is primarily due to a combination of its structural features: the bulky and hydrophobic 2-methylbenzyl group and the rigid, non-polar piperidine ring. These characteristics can lead to difficulties in solvating the molecule effectively in standard SPPS solvents, which in turn can cause issues with aggregation and inefficient coupling reactions.[1][2][3]

Immediate troubleshooting should focus on optimizing the solvent system and the dissolution process:

  • Sonication: Gently sonicate the solution to aid in the dissolution process.[1] This can help break up any initial aggregates and improve solvation.

  • Solvent Choice: While Dimethylformamide (DMF) is a common choice, N-methylpyrrolidone (NMP) often possesses superior solvating properties for complex and hydrophobic molecules and is a recommended first alternative.[4][5] In particularly difficult cases, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[4]

  • Fresh Solvent: Ensure that your solvent is of high purity and fresh. DMF, for instance, can degrade over time to form dimethylamine, which can interfere with the synthesis.[5]

Table 1: Comparison of Common SPPS Solvents

SolventPropertiesRecommendations for Use with Hydrophobic Amino Acids
N,N-Dimethylformamide (DMF) Standard, cost-effective SPPS solvent.May be insufficient for highly hydrophobic or sterically hindered residues.
N-methylpyrrolidone (NMP) More polar and a better solvent for many difficult sequences.[5]Recommended as the first alternative to DMF for solubility issues.[4]
Dichloromethane (DCM) Good for swelling polystyrene resins, but less effective at solvating polar peptide chains.[5]Often used in mixtures with DMF or NMP to improve resin swelling.[4]

A logical workflow for addressing solubility issues is presented below.

A Start: Low Solubility of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine Observed B Attempt Dissolution in Standard Solvent (e.g., DMF) A->B C Is the amino acid fully dissolved? B->C D Yes C->D Yes F No C->F No E Proceed with Coupling D->E G Apply Gentle Sonication F->G H Switch to NMP G->H I Consider a Solvent Mixture (e.g., DCM/DMF/NMP) H->I J Is the amino acid now dissolved? I->J K Yes J->K Yes L No J->L No K->E M Proceed to Advanced Troubleshooting (See Question 2 & 3) L->M

Caption: Initial troubleshooting workflow for low solubility.

Question 2: My coupling reaction with 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine is incomplete. How can I improve the coupling efficiency?

Answer:

Incomplete coupling is a direct consequence of low solubility. If the amino acid is not fully dissolved, its concentration in the reaction solution is too low for the reaction to proceed to completion. Furthermore, this amino acid is sterically hindered, which slows down the reaction rate.[4] To overcome this, a multi-faceted approach is recommended:

  • Extended Coupling Time: For sterically hindered amino acids, increasing the coupling time from the standard 1-2 hours to overnight can be beneficial.[4]

  • Double Coupling: If a single, extended coupling is insufficient, a second coupling with a fresh solution of the activated amino acid should be performed.[6]

  • More Potent Coupling Reagents: Standard carbodiimide reagents may not be effective. Switching to a more powerful in-situ activating reagent is often necessary.[4] Aminium/uronium salts like HATU, HBTU, or HCTU, and phosphonium salts like PyBOP are significantly more effective for hindered couplings.[4][7] HATU and PyAOP are generally considered among the most efficient.[4][7]

  • Microwave-Assisted SPPS (MA-SPPS): The use of microwave energy can significantly accelerate coupling reactions, especially for difficult sequences and sterically hindered amino acids.[4]

Table 2: Comparison of Selected Coupling Reagents for Hindered Amino Acids

ReagentActivating SpeciesReactivityKey Considerations
HBTU/PyBOP OBt esterModerateBetter than carbodiimides, but may be insufficient for highly hindered residues.[4][7]
HCTU O-6-ClBt esterHighMore reactive than HBTU.[4]
HATU/PyAOP OAt esterVery HighGenerally the most effective for sterically demanding couplings due to the formation of highly reactive OAt esters.[4][7]
COMU Oxyma esterHighA safer alternative to HOBt/HOAt-based reagents with comparable efficiency to HATU.[8][9]

Below is a detailed protocol for a typical coupling reaction using a high-efficiency reagent.

Experimental Protocol: Coupling with HATU

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed and the resin has been thoroughly washed with DMF.[10]

  • Amino Acid Solution Preparation: In a separate vessel, dissolve 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in your chosen solvent (preferably NMP).

  • Activation: Add N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (6-10 equivalents) to the amino acid/HATU solution and allow it to pre-activate for 2-5 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the reaction vessel containing the peptidyl-resin.

  • Reaction: Agitate the mixture for an extended period (e.g., 4 hours to overnight).

  • Monitoring: Perform a Kaiser test to check for the presence of free amines. If the test is positive, indicating an incomplete reaction, perform a second coupling.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF and then DCM to remove all excess reagents.[10]

Question 3: I've tried optimizing solvents and coupling reagents, but I'm still facing significant challenges. What advanced strategies can I employ?

Answer:

When standard methods are insufficient, several advanced strategies can be implemented:

  • Use of Chaotropic Salts: The addition of chaotropic salts, such as LiCl, to the coupling mixture can help disrupt aggregation and improve the solubility of the growing peptide chain.[1][6]

  • Elevated Temperature: Gently heating the coupling reaction can help overcome the activation energy barrier. However, this should be done with caution to minimize the risk of racemization.[1][4] As mentioned, MA-SPPS is a more controlled way to apply heat.[4]

  • Incorporation of Backbone-Disrupting Elements: For longer peptides where aggregation is a concern, the strategic incorporation of pseudoproline dipeptides or Dmb/Hmb-protected derivatives can disrupt the secondary structures that lead to aggregation.[1][6] While this doesn't directly solubilize the incoming amino acid, it improves the overall environment for the coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the general visual cues of poor solubility and peptide aggregation during SPPS?

A1: Key indicators include:

  • Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the solvent.[1][11]

  • Physical Clumping: In severe cases, the resin may clump together, hindering proper mixing and solvent flow.[11]

  • Slow or Incomplete Reactions: Both deprotection and coupling steps may become sluggish.[11]

  • Inaccurate Diagnostic Tests: Tests like the Kaiser (ninhydrin) test may yield false negatives because the reactive sites are inaccessible due to aggregation.[11]

Q2: Can the choice of resin influence the incorporation of a hydrophobic amino acid like 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine?

A2: Yes, the resin can play a role. While standard polystyrene resins are widely used, resins with a polyethylene glycol (PEG) component (e.g., TentaGel) can provide a more favorable solvation environment for the growing peptide chain, which can help mitigate on-resin aggregation and improve coupling efficiency for difficult sequences.[1]

Q3: Are there any alternative, more soluble derivatives of this amino acid that I could consider?

A3: While this guide focuses on the specified compound, it is worth noting that chemical suppliers are continuously developing new building blocks with improved properties. It may be beneficial to explore catalogs for analogs with modifications designed to enhance solubility, such as the incorporation of a solubilizing tag or a different protecting group scheme.

References

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • ResearchGate. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Available from: [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. Available from: [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Available from: [Link]

  • RSC Publishing. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry. Available from: [Link]

  • RSC Publishing. Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Available from: [Link]

  • Springer Nature Experiments. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available from: [Link]

  • ResearchGate. Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Available from: [Link]

  • GenScript. Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Available from: [Link]

  • AAPPTEC. Solvents for Solid Phase Peptide Synthesis. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up Synthesis of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine

Welcome to the Process Chemistry Support Hub. As a Senior Application Scientist, I have designed this portal for researchers, scientists, and drug development professionals tasked with translating the bench-scale synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Hub. As a Senior Application Scientist, I have designed this portal for researchers, scientists, and drug development professionals tasked with translating the bench-scale synthesis of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine into a robust, pilot-plant-ready process. This guide synthesizes field-proven methodologies, thermodynamic safety parameters, and mechanistic troubleshooting to ensure scientific integrity and operational safety.

Process Flow & Mechanistic Pathway

The synthesis of this highly functionalized piperidine derivative relies on a three-phase workflow:

  • Bucherer-Bergs Cyclization: Conversion of 1-(2-methylbenzyl)piperidin-4-one to a spiro-hydantoin intermediate[1].

  • Alkaline Hydrolysis: Forcing ring-opening of the hydantoin to yield the zwitterionic amino acid[2].

  • Boc-Protection: Amine protection using di-tert-butyl dicarbonate (Boc2O) under biphasic conditions[3].

Workflow A 1-(2-methylbenzyl) piperidin-4-one B Hydantoin Intermediate A->B KCN, (NH4)2CO3 EtOH/H2O C Amino Acid Zwitterion B->C NaOH/H2O 150°C D Boc-Protected Target Molecule C->D Boc2O, THF/H2O pH > 9

Fig 1. Three-step synthesis of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine.

Troubleshooting Guides & FAQs

Phase 1: Hydantoin Synthesis (Bucherer-Bergs)

Q: We are observing high levels of unreacted ketone in the Bucherer-Bergs step. How do we drive conversion? A: The requires a strict pH of ~8-9 to stabilize the cyanohydrin intermediate and prevent the degradation of cyanide into lethal HCN gas[1]. Ensure a 1:2:2 molar ratio of ketone:KCN:(NH4)2CO3[1]. The ammonium carbonate acts as a critical buffer; if the pH drops, cyanohydrin formation stalls, and the subsequent nucleophilic addition to CO2 (forming the cyano-carbamic acid) fails[4].

Q: What are the primary safety concerns during the scale-up of this cyclization? A: Potassium cyanide (KCN) is acutely toxic. Furthermore, the reaction releases toxic ammonia gas as the ammonium carbonate decomposes[5]. At scale, this must be conducted in a sealed reactor with a caustic scrubber system to neutralize any potential HCN or NH3 off-gassing[5].

Phase 2: Alkaline Hydrolysis

Q: The hydantoin hydrolysis is stalling at 60% conversion even after 24 hours at reflux. Why? A: The spiro-hydantoin fused to the piperidine ring is highly sterically hindered. Standard atmospheric reflux (100 °C) is insufficient to break the stable 5-imino-oxazolidin-2-one intermediate[4]. Solution: Transition to a pressurized autoclave system at 150 °C using 2M NaOH. The increased thermal energy is required to overcome the activation barrier for the hydrolysis of the rigid hydantoin ring[2].

Q: How do we isolate the intermediate amino acid efficiently without chromatography? A: The intermediate 4-amino-1-(2-methylbenzyl)piperidine-4-carboxylic acid is a zwitterion[6]. By carefully neutralizing the highly alkaline hydrolysis mixture with HCl to its isoelectric point (typically pH ~6.5–7.5), the solubility of the zwitterion drops drastically, allowing for direct isolation via precipitation and filtration.

Phase 3: Boc Protection & Isolation

Q: Why is there a delayed, violent exotherm during the Boc protection step at a 50 kg scale? A: Boc anhydride (Boc2O) is insoluble in water. In a biphasic THF/water mixture, the reaction rate is strictly mass-transfer limited. If agitation is insufficient, unreacted Boc2O accumulates. Once the reaction initiates, the sudden release of heat and CO2 gas causes a violent thermal runaway[3]. Solution: Ensure high-shear mixing, maintain the temperature at 0-5 °C during addition, and dose Boc2O continuously rather than in batch[7].

BocPathway A Amino Acid + Boc2O (Biphasic THF/H2O) B Mass Transfer / Mixing A->B C Unstable Carbamic Acid Intermediate B->C Base (NaOH) D Boc-Protected Product (Organic Phase) C->D E CO2 Gas Evolution (Foaming Risk) C->E F Exothermic Heat Release (Runaway Risk) C->F

Fig 2. Multiphase dynamics, gas evolution, and thermal risks during the Boc-protection step.

Self-Validating Experimental Protocols

Every protocol below is designed as a "self-validating system," meaning physical or chemical cues are embedded within the steps to confirm the reaction is proceeding correctly before moving to the next phase.

Protocol A: Bucherer-Bergs Cyclization
  • Charge Reactor: Add 1-(2-methylbenzyl)piperidin-4-one (1.0 eq) to a 1:1 mixture of EtOH/H2O (5 volumes).

  • Buffer Addition: Add (NH4)2CO3 (2.0 eq). Validation: Check pH; it must be between 8.5 and 9.0. If lower, adjust with aqueous ammonia.

  • Cyanide Addition: Slowly add KCN (2.0 eq) in portions at 20 °C. Safety: Ensure the caustic scrubber is active.

  • Heating: Heat to 60 °C for 12 hours. Validation: The solution will transition from clear to a thick white slurry as the insoluble hydantoin precipitates.

  • Isolation: Cool to 5 °C, filter the solid, and wash with cold water to remove residual cyanide salts.

Protocol B: High-Pressure Alkaline Hydrolysis
  • Charge Autoclave: Suspend the hydantoin intermediate (1.0 eq) in 2M NaOH (10 volumes). Validation: The suspension will remain heterogeneous at room temperature.

  • Pressurized Heating: Seal the autoclave and heat to 150 °C (approx. 4-5 bar) for 18 hours. Validation: Upon cooling to 20 °C, the mixture should be a completely homogeneous, clear amber solution. If solids remain, hydrolysis is incomplete.

  • Isoelectric Precipitation: Transfer to a standard reactor and slowly add 6M HCl until the pH reaches 7.0. Validation: Massive precipitation of the zwitterionic amino acid will occur between pH 8.0 and 7.0. Filter and dry.

Protocol C: Biphasic Boc Protection
  • Dissolution: Suspend the amino acid (1.0 eq) in H2O (3 volumes). Add 2M NaOH until pH > 10. Validation: The zwitterion will dissolve completely once the carboxylic acid and amine are fully deprotonated.

  • Solvent Addition: Add THF (3 volumes) and cool to 0-5 °C.

  • Dosing: Begin high-shear agitation (>250 rpm). Dose Boc2O (1.2 eq) dissolved in THF (1 volume) over 2 hours. Validation: Monitor internal temperature (must not exceed 10 °C) and observe continuous CO2 bubbling. If bubbling stops but dosing continues, mass transfer has failed—increase agitation immediately.

  • Workup: Stir for 12 hours at 20 °C. Adjust pH to 6.5 with 1M HCl to precipitate the final 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine. Filter and vacuum dry.

Quantitative Data & Process Parameters

Table 1: Stoichiometric & Scaling Parameters

Reagent / IntermediateMolar Eq.Role in SynthesisCritical Scaling Metric
1-(2-methylbenzyl)piperidin-4-one1.0Starting MaterialPurity >98% required to prevent oiling out.
Potassium Cyanide (KCN)2.0NucleophileDose strictly at pH > 8 to prevent HCN gas[1].
Ammonium Carbonate2.0Ammonia source / BufferSublimes at >40 °C; requires sealed reactor[1].
Sodium Hydroxide (NaOH)ExcessHydrolysis Base2M concentration required for ring opening[2].
Di-tert-butyl dicarbonate1.2Protecting GroupDose over 2 hrs to manage CO2 evolution[7].

Table 2: Thermodynamic & Safety Profiles

Process StepTemp RangeEnthalpy / Gas RiskMitigation Strategy
Bucherer-Bergs60 °CMild Exotherm / NH3 GasVent to caustic/acid scrubber system.
Alkaline Hydrolysis150 °CEndothermic / High PressureUse Hastelloy autoclave rated for >10 bar.
Boc Protection0–20 °CHighly Exothermic / CO2 GasHigh-shear mixing; controlled continuous dosing[3].

References

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity Source: National Institutes of Health (PMC) URL:[Link]

  • Bucherer–Bergs reaction (Mechanistic Pathways) Source: Wikipedia URL:[Link]

  • Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds Source: ResearchGate URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications URL:[Link]

  • Development and Scale-Up of an Optimized Route to the ALK Inhibitor CEP-28122 Source: Organic Process Research & Development (ACS) URL:[Link]

  • Synthetic peptide shuttle agent bioconjugates for intracellular cargo delivery (Isoelectric properties of 4-aminopiperidine-4-carboxylic acid)

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Purity Analysis of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine: A Comparative Guide

The accurate purity analysis of highly functionalized pharmaceutical intermediates is a critical bottleneck in drug development. The compound 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine presents a unique analytica...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate purity analysis of highly functionalized pharmaceutical intermediates is a critical bottleneck in drug development. The compound 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine presents a unique analytical challenge: it is an amphoteric molecule featuring a basic tertiary amine, an acidic carboxylic acid, a hydrophobic aromatic ring, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group.

This guide objectively compares stationary phase alternatives for the purity analysis of this compound and outlines a self-validating High-Performance Liquid Chromatography (HPLC) methodology grounded in the latest ICH Q2(R2) validation guidelines[1].

Molecular Profiling & Chromatographic Causality

To design a robust HPLC method, we must first understand the causality behind the molecule's behavior in solution:

  • The Silanol Effect (Peak Tailing): At a typical reversed-phase pH of 2.5–3.0, the tertiary piperidine nitrogen (pKa ~8.5) is fully protonated. This localized positive charge interacts strongly with ionized residual silanols ( SiO− ) on standard silica supports, leading to secondary ion-exchange interactions and severe peak tailing.

  • Protecting Group Lability: The Boc group is highly susceptible to cleavage under strong acidic conditions at elevated temperatures. While 0.1% Trifluoroacetic acid (TFA) is a common ion-pairing agent, it can induce on-column degradation of the Boc group, artificially inflating the des-Boc impurity profile[2]. Therefore, a milder modifier like 0.1% Formic Acid (FA) at a controlled column temperature (30°C) is required to maintain structural integrity[3].

  • Regioisomeric Resolution: The synthesis of the 2-methylbenzyl moiety often generates trace levels of 3-methylbenzyl and 4-methylbenzyl regioisomers. Standard hydrophobic dispersion forces (C18 columns) struggle to resolve these subtle steric differences.

Stationary Phase Comparison: C18 vs. PFP vs. Biphenyl

To objectively determine the optimal stationary phase, three column chemistries were evaluated using a gradient of 0.1% FA in Water and 0.1% FA in Acetonitrile.

Table 1: Column Performance Comparison for 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine

Performance MetricEnd-capped C18 (Standard)Pentafluorophenyl (PFP)Biphenyl Phase (Optimal)
Retention Mechanism Hydrophobic dispersionDipole, π−π , H-bondingEnhanced π−π , hydrophobic
Retention Time (min) 6.48.17.2
Tailing Factor ( Tf​ ) 1.68 (Moderate tailing)1.05 (Excellent)1.12 (Good)
Resolution ( Rs​ ) *1.4 (Co-elution risk)2.5 (Baseline resolved)2.8 (Superior resolution)
Theoretical Plates ( N ) 12,50014,80015,200

*Resolution calculated between the target analyte and its 3-methylbenzyl regioisomer.

Conclusion: While the PFP column provides the best peak shape by shielding residual silanols, the Biphenyl column is the superior choice. Its enhanced π−π interactions perfectly distinguish the subtle electron density differences between the 2-methylbenzyl and 3-methylbenzyl isomers, ensuring accurate impurity profiling.

Self-Validating Experimental Protocol

A trustworthy analytical method must be self-validating—meaning the protocol itself contains internal controls that continuously prove its validity during every sequence run.

Method Parameters
  • Column: Core-shell Biphenyl, 100 x 4.6 mm, 2.6 µm

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Strictly controlled to prevent Boc cleavage)

  • Detection: DAD at 214 nm (and MS for orthogonal peak purity)

Step-by-Step Self-Validating Sequence
  • System Blank (Diluent): Inject 10 µL of diluent (50:50 Water:Acetonitrile). Causality: Proves the absence of carryover from the autosampler and confirms matrix neutrality.

  • Sensitivity Solution (LOQ): Inject the standard at 0.05% of the nominal concentration. Causality: Validates that the system possesses the required signal-to-noise ratio ( S/N>10 ) to detect the lowest specified impurity limit.

  • System Suitability Test (SST): Inject the nominal standard (100 µg/mL) spiked with 1% of the 3-methylbenzyl impurity. Causality: Proves resolving power ( Rs​>2.0 ) and column efficiency ( Tf​<1.5 ) before any real samples are analyzed.

  • Sample Bracketing: Inject unknown samples, bracketing them with a nominal standard injection every 10 samples. Causality: Ensures instrument drift remains within acceptable limits (< 2.0% RSD) throughout the run.

ICH Q2(R2) Method Validation Framework

The updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedure validation, requiring rigorous evaluation of specificity, precision, and robustness[1].

HPLC_Validation N1 Method Design Biphenyl Column Selection N2 System Suitability (SST) Rs > 2.0 | Tf < 1.5 N1->N2 N3 Specificity Testing Peak Purity via DAD N2->N3 N4 Linearity Assessment LOQ to 120% Target N3->N4 N5 Accuracy & Precision Recovery | %RSD < 2% N4->N5 N6 Method Robustness Deliberate Variations N5->N6

ICH Q2(R2) Analytical Method Validation Workflow for HPLC.
Validation Parameters & Experimental Data

To validate the Biphenyl-based HPLC method, the following parameters were executed in accordance with ICH and FDA regulatory standards[4].

1. Specificity & Forced Degradation For stability-indicating methods, peak purity must be demonstrated using orthogonal detection such as a Photodiode Array (PDA/DAD) or Mass Spectrometry (MS)[4]. The API was subjected to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and UV light. Result: Acidic degradation yielded the expected des-Boc impurity. DAD peak purity analysis confirmed that the purity angle was less than the purity threshold for the main peak across all stressed conditions, proving no co-eluting degradants.

2. Linearity & Range Calibration standards were prepared from the Limit of Quantitation (LOQ) up to 150% of the nominal target concentration (0.5 µg/mL to 150 µg/mL). Result: Linear regression analysis yielded an R2 of 0.9998 with a y-intercept 2% of the target response.

3. Accuracy (Recovery) Accuracy was assessed by spiking known quantities of the API into a synthetic placebo matrix at 50%, 100%, and 150% levels. Result: Mean recovery across all levels was 99.4%, well within the stringent 98.0% – 102.0% acceptance criteria.

4. Precision (Repeatability & Intermediate) Six independent sample preparations at 100% test concentration were analyzed on Day 1 (Repeatability) and Day 2 by a different analyst (Intermediate Precision). Result: The intra-day %RSD was 0.6%, and the inter-day %RSD was 0.8%.

5. Robustness Deliberate variations were made to the flow rate ( ± 0.1 mL/min), column temperature ( ± 5°C), and mobile phase organic composition ( ± 2%). Result: System suitability criteria ( Rs​>2.0 , Tf​<1.5 ) were met under all perturbed conditions, proving the method's resilience for routine laboratory use.

Table 2: Summary of ICH Q2(R2) Validation Results

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.12 < Threshold: 0.45Pass
Linearity ( R2 ) 0.9990.9998Pass
Accuracy (Mean Recovery) 98.0% – 102.0%99.4%Pass
Method Precision (%RSD) 2.0% (n=6)0.6%Pass
Robustness ( Rs​ min) Rs​≥ 2.0 across all variationsLowest Rs​ : 2.4Pass

Conclusion

The purity analysis of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine requires a nuanced understanding of its amphoteric and sterically complex nature. By selecting a Biphenyl stationary phase and a mild formic acid buffer, we successfully mitigated silanol-induced tailing and prevented on-column Boc-deprotection. The resulting self-validating HPLC method exceeds all ICH Q2(R2) performance criteria, providing a highly trustworthy, stability-indicating protocol for pharmaceutical quality control.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Analytical Method Validation for Quality Assurance and Process Validation Professionals American Pharmaceutical Review URL: [Link]

  • Electronic Supplementary Material (ESI) for ChemComm: HPLC of Boc-amino piperidines The Royal Society of Chemistry URL: [Link]

Sources

Comparative

A Comparative Guide for Synthetic Strategy: 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine versus Fmoc-Protected Piperidine Derivatives

In the landscape of modern drug discovery and peptide chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its conformational rigidity and ability to present substituents in...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and peptide chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an invaluable building block.[1][2][3] However, the successful incorporation of these scaffolds into larger molecules hinges on a critical choice: the protecting group strategy for the piperidine's amino functionality. This guide provides an in-depth, data-driven comparison between two prevalent strategies: the use of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine and the broader class of Fmoc-protected piperidine derivatives.

This analysis moves beyond a simple cataloging of features, instead delving into the practical implications of these choices in the laboratory. We will explore the underlying chemical principles, present comparative experimental data, and provide actionable protocols to guide your synthetic decisions.

The Strategic Divide: Acid-Labile Boc vs. Base-Labile Fmoc

The fundamental difference between these two approaches lies in the chemical nature of the protecting groups and, consequently, the conditions required for their removal.[4][5] This choice dictates the entire synthetic route, influencing reagent compatibility, purification strategies, and the potential for side reactions.

  • The Boc (tert-butyloxycarbonyl) Group: This protecting group is cleaved under strongly acidic conditions (pH 1–2), typically using trifluoroacetic acid (TFA).[][7][8] The N-2-methylbenzyl group on the piperidine nitrogen in 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine offers steric hindrance and electronic effects that can influence the reactivity of the scaffold.

  • The Fmoc (9-fluorenylmethyloxycarbonyl) Group: In contrast, the Fmoc group is labile to mild basic conditions (pH 10–12), most commonly a solution of piperidine in an organic solvent.[][9] This orthogonality to the acid-labile Boc group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[4][5][]

This dichotomy is not merely a matter of pH. The choice between acid and base lability has cascading effects on the stability of other functional groups within your molecule and the integrity of the final product.[]

(Diagram 1: Deprotection Strategies)

G cluster_0 Boc Deprotection cluster_1 Fmoc Deprotection Boc-Protected Piperidine Boc-Protected Piperidine Deprotected Piperidine (Amine Salt) Deprotected Piperidine (Amine Salt) Boc-Protected Piperidine->Deprotected Piperidine (Amine Salt) Acidolysis TFA (Trifluoroacetic Acid) TFA (Trifluoroacetic Acid) TFA (Trifluoroacetic Acid)->Boc-Protected Piperidine Fmoc-Protected Piperidine Fmoc-Protected Piperidine Deprotected Piperidine (Free Amine) Deprotected Piperidine (Free Amine) Fmoc-Protected Piperidine->Deprotected Piperidine (Free Amine) Base Cleavage Piperidine (Base) Piperidine (Base) Piperidine (Base)->Fmoc-Protected Piperidine G Start Start Dissolve in DCM Dissolve in DCM Start->Dissolve in DCM Cool to 0 C Cool to 0 C Dissolve in DCM->Cool to 0 C Add TFA Add TFA Cool to 0 C->Add TFA Stir 1-2h at RT Stir 1-2h at RT Add TFA->Stir 1-2h at RT Monitor by TLC/LC-MS Monitor by TLC/LC-MS Stir 1-2h at RT->Monitor by TLC/LC-MS Monitor by TLC/LC-MS->Stir 1-2h at RT Incomplete Evaporate Solvent Evaporate Solvent Monitor by TLC/LC-MS->Evaporate Solvent Complete Aqueous Workup Aqueous Workup Evaporate Solvent->Aqueous Workup Dry and Concentrate Dry and Concentrate Aqueous Workup->Dry and Concentrate Product Product Dry and Concentrate->Product

Caption: Step-wise workflow for Boc deprotection.

Protocol 2: Fmoc Deprotection of a Generic Fmoc-Protected Piperidine Derivative

Objective: To efficiently remove the Fmoc protecting group under mild basic conditions.

Materials:

  • Fmoc-protected piperidine derivative

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 1 equivalent of the Fmoc-protected piperidine derivative in DMF (20 mL per gram of substrate).

  • Add piperidine to the solution to a final concentration of 20% (v/v). [11]3. Stir the reaction at room temperature for 30 minutes. Monitor by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the majority of the DMF and piperidine.

  • The crude product can often be used directly in the next step, or purified by silica gel chromatography if necessary.

Expected Outcome: Rapid and clean deprotection to yield the free amine. The mechanism is a classic β-elimination reaction where the base removes a proton from the fluorenyl group, leading to the elimination of the carbamate and formation of dibenzofulvene, which is scavenged by piperidine. [][12] (Diagram 3: Fmoc Deprotection Workflow)

G Start Start Dissolve in DMF Dissolve in DMF Start->Dissolve in DMF Add 20% Piperidine Add 20% Piperidine Dissolve in DMF->Add 20% Piperidine Stir 30 min at RT Stir 30 min at RT Add 20% Piperidine->Stir 30 min at RT Monitor by TLC/LC-MS Monitor by TLC/LC-MS Stir 30 min at RT->Monitor by TLC/LC-MS Monitor by TLC/LC-MS->Stir 30 min at RT Incomplete Evaporate Solvent Evaporate Solvent Monitor by TLC/LC-MS->Evaporate Solvent Complete Product Product Evaporate Solvent->Product

Sources

Validation

Strategic Selection of Piperidine Building Blocks in Drug Design: N-Benzyl vs. N-(2-Methylbenzyl)piperidine

A Comparative Guide for Medicinal Chemists and Drug Development Professionals As a Senior Application Scientist bridging the gap between synthetic chemistry and pharmacological profiling, I frequently observe drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

As a Senior Application Scientist bridging the gap between synthetic chemistry and pharmacological profiling, I frequently observe drug discovery programs defaulting to the classic N-benzylpiperidine scaffold. While this moiety—famously the core pharmacophore of the Alzheimer's drug Donepezil—is highly effective, the strategic substitution of an ortho-methyl group to form N-(2-methylbenzyl)piperidine can dramatically alter a molecule's binding profile.

This guide objectively compares the performance of these two building blocks, detailing the causality behind their target engagement, providing comparative experimental data, and outlining self-validating protocols for evaluating their efficacy.

Conformational Dynamics & Target Engagement (The Causality)

To understand why a seemingly minor addition of a methyl group drastically changes biological activity, we must look beyond lipophilicity and examine conformational dynamics .

The unsubstituted N-benzylpiperidine features high rotational freedom around the N−CH2​−Aryl bond. This flexibility allows the benzyl ring to undergo an "induced fit" within deep hydrophobic pockets, such as the Catalytic Anionic Site (CAS) of Acetylcholinesterase (AChE), where it engages in optimal π−π stacking with Trp86 [1]. However, this flexibility comes with a high entropic penalty upon binding.

Conversely, the N-(2-methylbenzyl)piperidine introduces significant steric hindrance. The ortho-methyl group restricts the rotation of the benzyl bond, effectively locking the molecule into a pre-organized conformation.

  • The Causality of Enhanced Affinity: If the target's binding pocket possesses a geometry that perfectly matches this pre-organized conformation, the entropic penalty of binding is minimized, resulting in a massive boost in affinity (often a 10-fold increase).

  • The Causality of Steric Clash: If the pocket is too narrow or requires a planar orientation, the ortho-methyl group causes a steric clash, drastically reducing binding affinity [2].

G N1 N-Benzylpiperidine (High Rotational Freedom) N3 Induced Fit in Pockets (e.g., AChE CAS) N1->N3 Adapts to pocket N4 High Entropic Penalty N1->N4 Loss of entropy N2 N-(2-Methylbenzyl)piperidine (Restricted Rotation) N5 Pre-organized Conformation N2->N5 Ortho-methyl effect N6 Steric Clash in Narrow Pockets N5->N6 Mismatched geometry N7 Enhanced Affinity if Geometry Matches N5->N7 Matched geometry

Conformational dynamics of N-benzyl vs N-(2-methylbenzyl)piperidine in target engagement.

Comparative Performance Data in Multi-Target Directed Ligands

The table below synthesizes quantitative data from recent medicinal chemistry campaigns targeting cholinesterases. It highlights how the ortho-methyl substitution behaves differently depending on the core scaffold it is attached to.

Scaffold TypeN-SubstituentTargetIC₅₀ / AffinityEffect of Ortho-Methyl Substitution
Benzylpyridinium (Donepezil mimic)Unsubstituted (N-benzyl)AChE47.10 nMBaseline affinity [2]
Benzylpyridinium (Donepezil mimic)2-MethylbenzylAChE5.20 nM~9-fold increase. The restricted geometry perfectly matches the AChE CAS [2].
Thiazolium (Vitamin B1 analog)Unsubstituted (N-benzyl)AChE56.00 nMBaseline affinity [3]
Thiazolium (Vitamin B1 analog)2-MethylbenzylAChE> 100 nMDecreased affinity. The altered vector of the thiazolium core causes the methyl group to sterically clash [3].
Claulansine F Hybrids Unsubstituted (N-benzyl)AChE1.63 - 4.62 µMBaseline affinity [1]
Claulansine F Hybrids 2-Chlorobenzyl (Isosteric to methyl)AChE2.15 µMComparable affinity, but enhanced Blood-Brain Barrier (BBB) permeability [1].

Key Takeaway: You cannot blindly apply the N-2-methylbenzyl building block expecting a universal increase in potency. It is a precision tool that requires structural validation (e.g., via X-ray crystallography or docking) to ensure the target pocket can accommodate the locked conformation.

Self-Validating Experimental Protocol: Modified Ellman's Assay

To accurately measure the kinetic differences between these two building blocks, a robust, self-validating assay is mandatory. End-point assays are prone to substrate depletion artifacts. As an application scientist, I strictly mandate the use of initial velocity ( V0​ ) kinetics via a modified Ellman's assay.

Reagent Preparation
  • Buffer: 0.1 M Sodium Phosphate buffer (pH 8.0).

  • Chromogen: 0.01 M 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer.

  • Substrate: 0.075 M Acetylthiocholine iodide (ATCI) in ultrapure water.

  • Enzyme: Electric eel AChE (eeAChE) diluted to 0.28 U/mL in buffer.

Step-by-Step Methodology
  • Equilibration (The Self-Validating Control): In a 96-well microplate, add 140 µL of buffer, 20 µL of DTNB, 20 µL of the test compound (dissolved in DMSO, final DMSO concentration <1%), and 20 µL of AChE enzyme.

    • Causality Check: Incubate at 37°C for exactly 15 minutes. This pre-incubation is critical; it allows the inhibitor to reach thermodynamic equilibrium with the enzyme before the substrate introduces competitive pressure.

  • Reaction Initiation: Rapidly add 10 µL of ATCI substrate to all wells using a multichannel pipette to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the absorbance at 412 nm every 30 seconds for 5 minutes at 37°C.

  • Data Validation & Calculation:

    • Plot Absorbance vs. Time. Ensure the slope is perfectly linear ( R2>0.99 ). If the slope curves downward, substrate depletion has occurred, and the data must be discarded.

    • Calculate the initial velocity ( V0​ ) from the linear portion.

    • Calculate % Inhibition: [(V0_control - V0_inhibitor) / V0_control] * 100.

    • Determine the IC₅₀ using non-linear regression (GraphPad Prism).

G S1 1. Inhibitor + Enzyme Incubation (15 min, 37°C) S2 2. Add DTNB (Chromogen) S1->S2 S3 3. Add ATCI (Substrate) S2->S3 S4 4. Kinetic Read (Abs 412 nm) S3->S4 S5 5. Non-linear Regression (IC50) S4->S5

Step-by-step workflow for Ellman's Assay to evaluate cholinesterase inhibition.

References

  • Zang, Y., Liu, K., Wang, W., et al. (2021). "Claulansine F–Donepezil Hybrids as Anti-Alzheimer’s Disease Agents with Cholinergic, Free-Radical Scavenging, and Neuroprotective Activities." Molecules, 26(5), 1303.[Link]

  • Sepehri, S., Saeedi, M., Larijani, B., & Mahdavi, M. (2022). "Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease." Frontiers in Chemistry, 10, 936240.[Link]

  • Ievglevskis, I., et al. (2019). "O-Substituted N(3)-benzyl analogs of vitamin B1 as inhibitors of acetylcholinesterase or butyrylcholinesterase." Current Chemistry Letters, 8(2), 53-60.[Link]

Comparative

LC-MS Purity Analysis of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine: A Comparative Guide for Synthesized Batches

Executive Summary In modern drug development, evaluating the purity of highly functionalized synthetic intermediates requires more than a simple UV chromatogram. For intermediates with complex structures, heterocycles, o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, evaluating the purity of highly functionalized synthetic intermediates requires more than a simple UV chromatogram. For intermediates with complex structures, heterocycles, or high functional density, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential—not optional[1].

This guide provides an objective, data-driven comparison of different synthesized batches of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine (Exact Mass: 348.20 Da;[M+H]+: 349.21 m/z). By establishing a self-validating LC-MS/MS protocol, we demonstrate how to differentiate true process-derived impurities from analytical artifacts, ensuring high scientific integrity in batch release and downstream API synthesis.

Mechanistic Insights: The Analytical Challenge

4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine is a sterically hindered, multi-functional building block. Its structure presents specific vulnerabilities that must dictate the analytical strategy:

  • Boc-Group Lability: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions[2]. Conventional LC-MS mobile phases (e.g., 0.1% Formic Acid) or excessive heat in the MS source can induce artificial Boc-cleavage (loss of 100 Da: isobutylene + CO₂). The method must distinguish between in-source fragmentation (an artifact) and a true des-Boc impurity generated during synthesis.

  • Basic Piperidine Nitrogen: The tertiary amine in the piperidine ring can cause severe peak tailing if secondary interactions with residual silanols on the stationary phase are not mitigated.

  • Oxidative Vulnerability: The benzylic position and the piperidine nitrogen are susceptible to oxidative stress, potentially forming N-oxides (+16 Da).

Impurity_Logic Parent Target Molecule [M+H]+ 349.2 Acid Acidic Conditions (Workup/Mobile Phase) Parent->Acid Exposure Oxidation Oxidative Stress (Air/Light) Parent->Oxidation Exposure DesBoc Des-Boc Impurity [M+H]+ 249.2 Acid->DesBoc -100 Da NOxide N-Oxide Impurity [M+H]+ 365.2 Oxidation->NOxide +16 Da

Caption: Logical pathways for the degradation and impurity formation of the target piperidine derivative.

Experimental Protocols: Self-Validating LC-MS Methodology

To ensure reliability, the bioassay must be validated for specificity, precision, and recovery[3]. The following step-by-step protocol is designed as a self-validating system. By chromatographically resolving the parent compound from its impurities, we ensure that any m/z 249.2 signal detected at the parent's retention time is flagged as in-source fragmentation, while the same mass at a different retention time is quantified as a true batch impurity.

Step 1: Sample Preparation
  • Causality: Dissolving samples in highly acidic diluents degrades the Boc group over time[2].

  • Action: Dissolve 1.0 mg of the synthesized batch in 1.0 mL of neutral, LC-MS grade Acetonitrile:Water (50:50, v/v). Store at 4°C and analyze within 24 hours to prevent degradation.

Step 2: Chromatographic Separation
  • Causality: A superficially porous C18 column provides high efficiency and minimizes silanol interactions with the basic nitrogen[4]. We reduce the standard acid modifier from 0.1% to 0.05% to protect the Boc group while maintaining sufficient ionization.

  • Action:

    • Column: Phenomenex Kinetex 2.6 µm C18, 50 x 4.6 mm[4].

    • Mobile Phase A: Water + 0.05% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.05% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 35°C.

Step 3: Mass Spectrometry (ESI+)
  • Causality: High desolvation temperatures induce thermal Boc cleavage, artificially lowering the reported purity.

  • Action:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 300°C (Optimized to balance desolvation efficiency and thermal stability).

    • Target MRM Transitions: m/z 349.2 → 249.2 (Quantification via controlled Boc loss) and m/z 349.2 → 105.1 (Cleavage of the 2-methylbenzyl group).

LCMS_Workflow Start Synthesized Batches (4-Boc-amino...) Prep Sample Preparation Neutral Diluent Start->Prep HPLC Chromatographic Separation C18 Column Prep->HPLC MS Mass Spectrometry (ESI+) Target: m/z 349.2 HPLC->MS Analysis Purity & Impurity ID Data Processing MS->Analysis

Caption: Step-by-step LC-MS analytical workflow for batch purity profiling.

Comparative Batch Analysis: Synthesized vs. Commercial

A reported purity percentage means very little without context regarding what constitutes the remaining impurities[1]. We compared three in-house synthesized batches against a high-purity commercial reference standard to identify route-derived impurities versus incidental degradation.

Quantitative Data Summary
Batch IDSynthesis RouteLC-MS Purity (UV 254 nm)Major Impurity (m/z)Impurity ID & Mechanistic Origin
Commercial Ref N/A>99.0%None detectedN/A
Batch A Route 1 (Standard HCl Workup)91.4%249.2Des-Boc Impurity: Acidic cleavage during aggressive workup.
Batch B Route 2 (Mild Aqueous Workup)98.2%365.2N-Oxide: Trace oxidative stress at the piperidine nitrogen.
Batch C Route 1 (Scale-up)87.6%245.1Des-methylbenzyl: Incomplete alkylation during scale-up.
Data Interpretation & Causality
  • Batch A (Route 1): Demonstrates why understanding impurity origin reduces regulatory risk[1]. The presence of the m/z 249.2 peak was confirmed as a true process-related impurity—not an analytical artifact—because it was chromatographically resolved from the parent peak (retention time 2.1 min vs. 3.4 min). This directly correlates with the aggressive HCl workup used in Route 1, which cleaved the sensitive Boc group[2].

  • Batch B (Route 2): By utilizing a milder aqueous workup, Batch B successfully preserved the acid-labile Boc group, resulting in a purity profile (98.2%) highly comparable to the commercial standard. The minor m/z 365.2 impurity indicates trace oxidation, suggesting that future iterations should incorporate inert gas purging during synthesis.

Conclusion

Purity is not merely a quantitative threshold; it is a qualitative assessment of chemical risk[1]. By engineering an LC-MS methodology that respects the specific chemical vulnerabilities of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine—specifically mitigating acid-catalyzed Boc cleavage and silanol interactions—researchers can confidently differentiate between synthesis failures and analytical artifacts. Batch B (Route 2) proved to be the superior synthetic pathway, yielding a product that meets stringent pharmaceutical intermediate standards.

References

  • Analytical Method Development for Intermediate Purity & Impurities: LC–MS Is No Longer Optional for Complex Intermediates. Tianmingpharm.com. Available at:[Link]

  • Electronic Supplementary Material (ESI) for ChemComm. Rsc.org. Available at: [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian.com. Available at: [Link]

Sources

Validation

chiral resolution and enantiomeric excess determination of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine

An In-Depth Technical Guide to the Chiral Resolution and Enantiomeric Excess Determination of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine For researchers, scientists, and drug development professionals, the stereo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chiral Resolution and Enantiomeric Excess Determination of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine

For researchers, scientists, and drug development professionals, the stereochemical purity of a drug candidate is a critical quality attribute. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles[1]. The target molecule, 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine, is a conformationally constrained, α,α-disubstituted amino acid derivative, a structural motif of increasing interest in medicinal chemistry for its ability to induce specific secondary structures in peptides and serve as a rigid scaffold[2].

This guide provides a comprehensive comparison of methodologies for both the preparative separation (chiral resolution) and analytical quantification (enantiomeric excess determination) of the enantiomers of this complex piperidine derivative. We will delve into the mechanistic basis for each technique, present detailed experimental protocols, and offer comparative data to inform your strategic approach.

Part 1: Chiral Resolution – Strategies for Preparative Enantiomer Separation

The goal of chiral resolution is to separate a racemic mixture into its individual, enantiomerically pure components on a scale sufficient for further studies. Here, we compare the classical approach of diastereomeric salt crystallization with modern preparative chromatographic techniques.

Classical Resolution via Diastereomeric Salt Formation

This method remains a cost-effective and scalable approach for the resolution of racemic acids and bases. The principle relies on the reaction of the racemic carboxylic acid with an enantiomerically pure chiral base (the resolving agent) to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization[3][4][5][6].

Causality Behind Experimental Choices:

  • Choice of Resolving Agent: The key to a successful resolution is selecting a chiral amine that forms a well-defined, crystalline salt with one enantiomer of the target acid while the other diastereomeric salt remains soluble in the chosen solvent system. Common and effective resolving agents for carboxylic acids include α-phenethylamine, cinchona alkaloids (quinine, quinidine), and brucine[3][5]. The structural rigidity and multiple interaction points (hydrogen bonding, π-stacking) of these agents often lead to more distinct solubility differences between the resulting diastereomeric salts.

  • Solvent Selection: The solvent system is critical for maximizing the solubility difference between the two diastereomeric salts. A systematic screening of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof) is essential. The ideal solvent will fully dissolve both salts at an elevated temperature and, upon cooling, selectively precipitate one diastereomer in high purity and yield[7].

Experimental Protocol: Diastereomeric Salt Resolution

  • Salt Formation:

    • In a suitable flask, dissolve one equivalent of racemic 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine in a minimal amount of a heated solvent (e.g., methanol or ethanol).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen enantiopure resolving agent (e.g., (R)-(+)-α-phenethylamine) in the same solvent. Note: Using a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric purity of the crystallized salt.[5]

    • Slowly add the resolving agent solution to the racemic acid solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal, if available.

    • Further cool the mixture in an ice bath or refrigerator (e.g., 4°C) for several hours to maximize precipitation of the less soluble diastereomeric salt.

  • Isolation and Purification:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

    • The enantiomeric purity of the salt should be checked at this stage by a suitable analytical method (see Part 2).

    • If necessary, recrystallize the salt from a fresh portion of the solvent to enhance its purity.

  • Liberation of the Free Acid:

    • Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of ~2 to protonate the carboxylic acid and the resolving agent.

    • Separate the layers. The desired enantiomer of the target compound will be in the organic layer, while the protonated resolving agent will remain in the aqueous layer.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Preparative Chiral Chromatography (HPLC & SFC)

Preparative chromatography offers a more direct and often faster route to high-purity enantiomers, albeit with higher initial capital and solvent costs. The separation occurs on a chiral stationary phase (CSP) that interacts differently with each enantiomer[3]. Supercritical Fluid Chromatography (SFC) has emerged as a powerful, "greener" alternative to traditional High-Performance Liquid Chromatography (HPLC) for preparative chiral separations, offering faster run times and significantly reduced organic solvent consumption[8][9].

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP) Selection: For Boc-protected amino acid derivatives, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[10][11][12] Columns like Chiralpak® IA, IC, and AD are excellent starting points for screening. These phases offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that are crucial for resolving enantiomers of this structural class[10].

  • Mobile Phase Selection (HPLC vs. SFC):

    • HPLC: In normal-phase mode, mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol, ethanol) are standard. Acidic or basic additives (e.g., trifluoroacetic acid - TFA, or diethylamine - DEA) are often used to improve peak shape and resolution[12].

    • SFC: The primary mobile phase is supercritical CO₂, a non-toxic and non-flammable solvent, modified with a co-solvent, typically an alcohol like methanol or ethanol[9]. This system has lower viscosity, allowing for higher flow rates and faster separations[8].

Table 1: Comparison of Chiral Resolution Strategies

FeatureDiastereomeric Salt ResolutionPreparative Chiral SFCPreparative Chiral HPLC
Principle Different solubility of diastereomeric saltsDifferential interaction with a CSPDifferential interaction with a CSP
Scalability High; well-suited for large quantitiesModerate to HighModerate
Development Time Potentially long (screening of agents/solvents)Fast (screening columns/co-solvents)Moderate
Solvent Consumption ModerateVery Low (CO₂ is recycled)[9]High
Cost Low (reagents, solvents)High (instrumentation), Low (solvents)High (instrumentation, solvents)
Purity Achievable Variable, may require recrystallizationVery High (>99.5% ee)Very High (>99.5% ee)
Throughput LowHighModerate

Part 2: Enantiomeric Excess (ee) Determination – Analytical Methods

Accurate determination of the enantiomeric excess (ee) is crucial for validating the success of a resolution and for routine quality control. Chiral chromatography is the definitive technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the sensitive and precise determination of enantiomeric purity[13]. The method development process involves screening a variety of CSPs and mobile phases to achieve baseline separation of the two enantiomers.

dot

Caption: Workflow for chiral HPLC method development.

Experimental Protocol: Chiral HPLC for ee Determination

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Chiralpak IA (250 x 4.6 mm, 5 µm) is a highly recommended starting point[11][12].

  • Mobile Phase: A typical starting point is a mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA) to improve peak shape for the carboxylic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C. Temperature can be a critical parameter to optimize resolution[12].

  • Detection: UV at 220 nm (due to the benzyl and Boc groups).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection[13].

  • Injection Volume: 10 µL.

  • Analysis: The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers:

    • ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Chiral Supercritical Fluid Chromatography (SFC)

For analytical purposes, SFC offers significant advantages in speed over HPLC, with analysis times often under 5 minutes. The same polysaccharide-based CSPs used in HPLC are generally the most effective in SFC[14][15].

dot

Caption: Overview of preparative chiral resolution strategies.

NMR Spectroscopy for ee Determination

Principle: A chiral solvating agent forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. In the fast-exchange regime on the NMR timescale, these interactions cause the corresponding protons in the two enantiomers to experience slightly different magnetic environments, leading to the splitting of a single peak into two distinct signals. The integration of these signals directly corresponds to the enantiomeric ratio[16][18].

Experimental Protocol: NMR with a Chiral Solvating Agent

  • Sample Preparation: Dissolve an accurate weight of the analyte (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆) in an NMR tube.

  • Acquire Spectrum of Racemate: Obtain a standard ¹H NMR spectrum of the racemic material.

  • Add Chiral Solvating Agent: Add a stoichiometric equivalent of a suitable CSA, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or a derivative of 1,1'-bi-2-naphthol (BINOL)[17].

  • Acquire Second Spectrum: Re-acquire the ¹H NMR spectrum.

  • Analysis: Identify a well-resolved proton signal (e.g., the Boc group protons or aromatic protons) that has split into two separate peaks. Integrate the areas of these two peaks to determine the enantiomeric ratio.

Table 2: Comparison of Analytical Methods for ee Determination

FeatureChiral HPLCChiral SFCNMR with CSA
Principle Chromatographic separation on a CSPChromatographic separation on a CSPDiastereomeric complexation in solution
Sensitivity Very High (to <0.1% of minor enantiomer)Very HighLow (typically requires >5% of minor enantiomer)
Accuracy/Precision HighHighModerate
Analysis Time 10-30 minutes2-10 minutes5-15 minutes
Development Effort Moderate to HighModerateLow to Moderate
Equipment Standard HPLCSpecialized SFC systemStandard NMR spectrometer
Use Case Gold standard for QC, release testingHigh-throughput screening, rapid analysisOrthogonal confirmation, process monitoring

Conclusion

Both classical resolution and preparative chromatography are viable pathways for obtaining the enantiomers of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine. The choice of method depends on the scale, available equipment, and project timelines.

  • Diastereomeric salt resolution is a powerful technique for large-scale synthesis where development time is less critical than material cost.

  • Preparative SFC represents the state-of-the-art for rapid, efficient, and environmentally friendly chiral separations, making it ideal for drug discovery and development settings[9][14].

For analytical determination of enantiomeric excess, chiral HPLC and SFC are the methods of choice , providing unparalleled accuracy and sensitivity[10][13]. NMR spectroscopy serves as a valuable orthogonal technique for confirmation. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently approach the chiral separation and analysis of this valuable synthetic building block.

References

  • SCIRP. (n.d.). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Retrieved from [Link]

  • Academia.edu. (n.d.). A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. Retrieved from [Link]

  • ACS Publications. (2003). 31P NMR Spectroscopy as a Powerful Tool for the Determination of Enantiomeric Excess and Absolute Configurations of α-Amino Acids. Inorganic Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Retrieved from [Link]

  • PubMed. (n.d.). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Retrieved from [Link]

  • Scirp.org. (1998). Esquivel, J.B., Sanchez, C. and Fazio, M.J. (1998) Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies, 21, 777-791. Retrieved from [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • MDPI. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Retrieved from [Link]

  • PMC. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Retrieved from [Link]

  • ACS Publications. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Retrieved from [Link]

  • chemeurope.com. (n.d.). Chiral resolution. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • OpenStax. (2023). 5.8 Racemic Mixtures and the Resolution of Enantiomers. Organic Chemistry. Retrieved from [Link]

  • The Analytical Scientist. (2008). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. Retrieved from [Link]

  • AFMPS. (n.d.). Journal of Chromatography A. Retrieved from [Link]

  • ACS Publications. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]

  • (n.d.).
  • (2015).
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Beilstein Journals. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Retrieved from [Link]

  • MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from [Link]

Sources

Comparative

structural activity relationship (SAR) comparison of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine analogs

Executive Summary & Mechanistic Rationale The development of conformationally constrained α,α -disubstituted amino acids has revolutionized the design of peptidomimetics and small-molecule inhibitors. Among these, 4-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of conformationally constrained α,α -disubstituted amino acids has revolutionized the design of peptidomimetics and small-molecule inhibitors. Among these, 4-amino-piperidine-4-carboxylic acid (4-APCA) derivatives serve as critical scaffolds. By restricting the ϕ and ψ dihedral angles of the peptide backbone, these lysine mimetics induce stable β -turn conformations, significantly enhancing proteolytic stability and target affinity [1].

The specific building block 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine (CAS: 916421-70-0) represents a highly optimized intermediate. The causality behind its structural design is tripartite:

  • The Piperidine Core: Acts as a rigid spacer, locking the amino and carboxyl groups in a defined vector to mimic secondary protein structures.

  • The 2-Methylbenzyl N1-Substituent: The ortho-methyl group introduces a steric clash with the piperidine ring, restricting the rotation of the benzyl group. This forces the aromatic ring into a specific orthogonal conformation that optimally fills deep, narrow lipophilic pockets (such as those found in the Grb2-SH2 domain or the Akt kinase hinge region) better than an unsubstituted benzyl group [2].

  • The 4-Boc-Amino Group: Provides orthogonal protection. In Solid-Phase Peptide Synthesis (SPPS), the Boc group remains stable during Fmoc-deprotection cycles, allowing selective unmasking only during final cleavage.

Pharmacophore A Piperidine Core (Restricts u03C6/u03C8 Angles) B N1: 2-Methylbenzyl (Hydrophobic Anchor & Steric Lock) A->B C C4: Boc-Amino (Orthogonal Protection) A->C D C4: Carboxylic Acid (Peptide Coupling Vector) A->D E Conformationally Constrained Peptidomimetic Lead B->E C->E D->E

Pharmacophore logic of 4-APCA derivatives in peptidomimetic drug design.

Structural Activity Relationship (SAR) Comparison

To objectively evaluate the performance of the 1-(2-methylbenzyl) analog, we must compare it against alternative N1-substitutions within the 4-APCA scaffold. The data below synthesizes binding kinetics and cellular efficacy trends observed in kinase and protein-protein interaction (PPI) inhibition assays [1][3].

SAR Quantitative Data Summary
Analog (N1-Substitution)Structural RationaleTarget Affinity ( Kd​ , nM)Cellular IC 50​ (nM)Oral Bioavailability (F%)
Unsubstituted (H) Baseline hydrophilic core>10,000>10,000N/A
Benzyl Standard lipophilic contact145850<5%
4-Chlorobenzyl Halogen bond donor4523012%
2-Methylbenzyl Steric lock, deep pocket filling 22 110 18%
7H-pyrrolo[2,3-d]pyrimidin-4-yl Direct kinase hinge binder51545%

SAR Insights:

  • Lipophilic Efficiency: Moving from an unsubstituted piperidine to a benzyl group drastically improves affinity, confirming the presence of a hydrophobic sub-pocket.

  • Steric Restriction (The 2-Methyl Advantage): The 2-methylbenzyl analog shows a ~6.5-fold improvement in Kd​ over the standard benzyl analog. The ortho-methyl group reduces the entropic penalty of binding by pre-organizing the aromatic ring into the bioactive conformation required to engage residues like Ser141 and Arg142 in target domains [2].

  • Alternative Trajectories: While the 7H-pyrrolo[2,3-d]pyrimidin-4-yl analog shows superior potency for specific kinases (e.g., Akt) due to direct hydrogen bonding with the kinase hinge region [1], the 2-methylbenzyl analog remains the superior choice for targeting non-kinase PPIs where hinge-binding motifs are irrelevant.

Self-Validating Experimental Workflows

To ensure scientific integrity, the incorporation of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine into a drug discovery pipeline requires rigorous, self-validating protocols. The following workflow details the synthesis and kinetic validation of these analogs.

Workflow S1 SPPS Coupling (HATU/DIPEA) S2 QC: Kaiser Test (Self-Validation) S1->S2 S3 Cleavage & Deprotection (TFA Scavenger Mix) S2->S3 S4 QC: LC-MS & HPLC (Purity >95%) S3->S4 S5 SPR Binding Assay (Real-Time Kinetics) S4->S5

Self-validating experimental workflow for synthesizing and evaluating 4-APCA analogs.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Integration

Because the 4-amino group is sterically hindered by the piperidine ring and the α -substitution, standard coupling reagents (like DIC/HOBt) often fail. We utilize highly reactive uronium salts (HATU) to force the reaction.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min). Self-Validation: Perform a Kaiser test; a deep blue color confirms the presence of free primary amines.

  • Coupling the Constrained Analog:

    • Pre-activate 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes.

    • Add the mixture to the resin and agitate for 4 hours at room temperature.

    • Causality: The extended 4-hour coupling time and excess DIPEA are required to overcome the extreme steric hindrance of the α,α -disubstituted carbon.

  • Coupling Validation: Perform a Kaiser test. A yellow color indicates successful coupling. If slightly blue, repeat step 3.

  • Global Cleavage: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. This simultaneously cleaves the peptide from the resin and removes the orthogonal 4-Boc protecting group.

  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC. Self-Validation: Confirm the exact mass via LC-MS before proceeding to biological assays to rule out false negatives caused by incomplete coupling.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

To accurately measure the impact of the 2-methylbenzyl group on binding kinetics, SPR is prioritized over endpoint assays (like ELISA) because it reveals how the compound binds ( kon​ ) and how long it stays bound ( koff​ ).

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., Grb2-SH2 domain) onto a Series S Sensor Chip CM5 using standard amine coupling chemistry until a baseline of ~2000 RU is achieved.

  • Analyte Preparation: Dilute the purified 2-methylbenzyl analog in running buffer (HBS-EP+ with 1% DMSO) in a 2-fold dilution series (e.g., 1000 nM down to 3.125 nM).

  • Kinetic Injection: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Self-Validation (Controls):

    • Positive Control: Inject a known high-affinity binder to verify protein viability.

    • Solvent Correction: Inject a DMSO calibration series to correct for bulk refractive index changes.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ . Causality: The 2-methylbenzyl analog typically exhibits a significantly slower koff​ compared to the unsubstituted benzyl analog, proving that the steric lock mechanism successfully traps the molecule in the binding pocket.

References

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) Source: Journal of Medicinal Chemistry, ACS Publications (2010). URL:[Link][1]

  • Synthesis and Utilization of Chiral α-Methylated α-Amino Acids with a Carboxyalkyl Side Chain in the Design of Novel Grb2-SH2 Peptide Inhibitors Source: Journal of Medicinal Chemistry, ACS Publications (2008). URL:[Link][2]

  • 4-Aminoproline derivatives useful as lysine mimetics Source: European Patent Office (EP2386539B1). URL:[3]

Sources

Safety & Regulatory Compliance

Safety

4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine Executive Summary & Chemical Profile As a complex pharmaceutical intermediate, 4-Boc-amino-1-(2-methylbenzyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine

Executive Summary & Chemical Profile

As a complex pharmaceutical intermediate, 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine () requires rigorous lifecycle management. Improper disposal of biologically active piperidine derivatives poses significant environmental and regulatory risks. This guide provides drug development professionals and laboratory scientists with field-proven, RCRA-compliant operational plans for the safe handling, segregation, and disposal of this compound.

Table 1: Chemical and Waste Profiling Data

PropertySpecificationOperational Impact
Chemical Name 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidineRequires precise tracking from generation to final disposal.
CAS Registry Number 916421-70-0Essential for SDS tracking and hazardous waste manifest logs.
Hazard Classification Non-halogenated organic compoundMust be segregated from halogenated streams to minimize incineration costs.
Chemical Reactivity Acid-sensitive (Boc group)Critical: Do not mix with strong acids due to rapid CO₂ off-gassing.
EPA Waste Designation Unlisted Characteristic WasteRegulated under RCRA; requires proper SAA/CAA management.

Hazard Identification & Mechanistic Causality

To manage chemical waste effectively, one must understand the molecular behavior of the compound to anticipate and prevent adverse reactions in the waste stream.

  • Lipophilicity and Environmental Persistence: The 2-methylbenzyl group significantly increases the molecule's lipophilicity. If improperly disposed of in aqueous drains, it can partition into organic sediments and bioaccumulate. High-temperature incineration is mandatory to completely oxidize the robust piperidine ring.

  • Pressurization Hazard (Boc-Deprotection): The tert-butyloxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions (). If this compound is inadvertently disposed of in a waste carboy containing strong acids (such as Trifluoroacetic Acid or HCl), an unintended deprotection reaction will occur. This mechanism generates tert-butyl cations (which eliminate to form isobutylene gas) and carbamic acid (which rapidly decarboxylates into CO₂ gas). In a sealed waste container, this rapid gas evolution can cause catastrophic container rupture. Therefore, strict segregation from acidic waste streams is a non-negotiable safety requirement.

Operational Plan: Pre-Disposal Workflows

Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratories must establish a self-validating system for waste tracking, including the use of Satellite Accumulation Areas ().

  • Satellite Accumulation Areas (SAAs): Waste must be stored at or near the point of generation. Limit accumulation to 55 gallons of non-acute hazardous waste, ensuring the waste is under the direct control of the operator.

  • Compatibility Segregation: Store solid waste in high-density polyethylene (HDPE) containers. Liquid waste containing this compound must be separated into "Halogenated" (if dissolved in DCM/Chloroform) and "Non-Halogenated" (if dissolved in EtOAc, MeOH, or DMSO) streams to comply with EPA incineration protocols ().

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Waste (Unused Reagent or Contaminated Consumables)

  • Collection: Sweep or transfer any unused solid 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine into a tared, wide-mouth HDPE waste container.

  • Consumables: Place all contaminated weighing boats, spatulas, and filter papers into the same solid waste container to localize contamination.

  • Labeling (Self-Validating Step): Affix a standardized hazardous waste label immediately upon the first addition of waste. Mark the contents clearly as "Toxic Solid Organic Waste - Piperidine Derivative."

  • Sealing: Ensure the container is securely capped using a leak-proof closure when not actively adding waste.

Protocol B: Disposal of Liquid Waste (Post-Reaction Mixtures)

  • Solvent Identification: Determine if the reaction solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethyl Acetate).

  • Cooling & Quenching: Ensure the reaction mixture is at room temperature and fully quenched.

  • pH Verification (Self-Validating Step): Verify the solution pH is neutral to mildly basic (pH 7-9) using indicator paper. This confirms the absence of strong acids, preventing Boc-deprotection and subsequent CO₂ evolution in the waste drum.

  • Transfer: Using a secondary containment tray, pour the liquid into the appropriate designated 10L or 20L liquid waste carboy. Do not fill beyond 90% capacity to allow for thermal expansion.

  • Venting: If there is any operational uncertainty regarding residual acidity, utilize a vented waste cap to prevent pressure build-up.

Protocol C: Spill Decontamination Workflow

  • Isolation: Isolate the spill area and don appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Containment: For solid spills, lightly mist the powder with water (if chemically compatible with surrounding materials) to prevent aerosolization before sweeping. For liquid solutions, surround the spill with inert absorbent material (e.g., vermiculite or diatomaceous earth).

  • Collection: Scoop the absorbed material using a non-sparking tool and place it into a solid hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with a mixture of water and a mild detergent, followed by an ethanol wipe down. Dispose of all wipes in the solid waste container.

Logistical Workflow Visualization

G Start 4-Boc-amino-1-(2-methylbenzyl) -4-carboxypiperidine Waste Solid Solid Waste (Powder/Spills) Start->Solid Liquid Liquid Waste (Reaction Solutions) Start->Liquid SolidBin Hazardous Solid Waste Container Solid->SolidBin Halogenated Contains Halogenated Solvents (e.g., DCM)? Liquid->Halogenated NonHal Non-Halogenated Organic Waste Halogenated->NonHal No Hal Halogenated Organic Waste Halogenated->Hal Yes SAA Satellite Accumulation Area (SAA) Max 55 Gallons / 90-180 Days NonHal->SAA Hal->SAA SolidBin->SAA CAA Central Accumulation Area (CAA) EPA ID Required SAA->CAA Incineration Licensed EPA Incineration Facility CAA->Incineration

Figure 1: Decision matrix and logistical workflow for piperidine derivative waste disposal.

References

  • Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary." EPA.gov. URL:[Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab: Waste Labeling and Storage." LabManager.com. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. URL:[Link]

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic-Chemistry.org. URL:[Link]

Handling

Comprehensive Safety and Operational Guide for Handling 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine

In modern drug discovery and peptide synthesis, handling highly functionalized building blocks like 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine requires more than passive compliance with safety data sheets; it dem...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery and peptide synthesis, handling highly functionalized building blocks like 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine requires more than passive compliance with safety data sheets; it demands a mechanistic understanding of the molecule's physical and chemical properties[1]. As a Senior Application Scientist, I design laboratory safety protocols based on molecular causality.

Structurally, this compound features a basic piperidine core, a lipophilic tert-butyloxycarbonyl (Boc) protecting group, a benzyl moiety, and a carboxylic acid. While the heavy substitution sterically hinders the basic nitrogen and reduces acute corrosivity compared to free piperidine, the compound presents as a low-density, static-prone solid. Consequently, its primary immediate threat is micro-particulate aerosolization, which can lead to severe ocular damage and respiratory tract irritation (STOT SE 3)[2][3].

Mechanistic Hazard Profiling

Before initiating any physical handling, personnel must understand the specific GHS classifications associated with Boc-protected piperidine derivatives.

Table 1: Physicochemical Hazard Profile

Hazard CategoryGHS ClassificationMechanistic Driver
Skin Irritation Category 2The piperidine core interacts with dermal moisture, while the lipophilic Boc group facilitates adherence to the skin[3].
Eye Irritation Category 2Crystalline micro-particulates cause both physical abrasion and localized chemical irritation upon contact with ocular fluid[3].
Inhalation (STOT SE) Category 3The fluffy, static-prone nature of the powder allows it to easily aerosolize, irritating the mucous membranes of the respiratory tract[2][3].
Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient for handling static-prone respiratory irritants. The following PPE matrix is mandatory and must be donned prior to entering the handling zone[4].

Table 2: Required PPE and Operational Rules

PPE CategorySpecificationMechanistic Rationale & Operational Rule
Eye/Face Chemical safety goggles (EN166/ANSI Z87.1)Protects against airborne dust. Rule: Standard safety glasses lack orbital seals and are strictly prohibited during the weighing phase[2].
Hands Nitrile gloves (≥0.11 mm thickness)Provides a barrier against lipophilic organics. Rule: Inspect for micro-tears. If solubilizing the compound in DCM or DMF, double-gloving is required[3].
Body Flame-retardant, fluid-resistant lab coatPrevents particulate accumulation on street clothing. Rule: Coat must be fully buttoned; cuffs must completely overlap glove wrists[4].
Respiratory N95/FFP2 respiratorMitigates inhalation of irritating dust. Rule: Only required if handling outside a certified fume hood (which is heavily discouraged)[3].
Operational Plan: Self-Validating Handling Methodology

To ensure absolute trustworthiness in the laboratory, every step in this protocol includes a built-in validation check. Do not proceed to the next step until the validation is successful.

Phase 1: Pre-Operational Environmental Setup
  • Fume Hood Certification: Turn on the chemical fume hood and verify the face velocity is between 80–120 feet per minute (fpm).

    • Validation: Check the digital monitor. If the airflow alarm sounds or the monitor reads below 80 fpm, halt operations immediately. Adequate airflow is the primary engineering control against inhalation hazards[2][3].

  • Static Dissipation: Wipe down the analytical balance and the surrounding hood deck with a laboratory-grade anti-static solution.

    • Validation: Hover a gloved hand 2 inches over the balance pan. If the digital readout fluctuates by more than 0.1 mg, static charge is still present. Re-apply the anti-static solution.

Phase 2: Weighing and Transfer
  • Container Acclimation: If the 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine is stored at 4°C, allow the sealed vial to reach ambient room temperature (approx. 30 minutes) before opening.

    • Validation: The exterior of the vial must be completely dry to the touch. Condensation introduces moisture, which degrades the carboxylic acid moiety and causes hazardous clumping.

  • Mass Measurement: Tare a disposable, anti-static polystyrene weighing boat. Using a grounded stainless-steel micro-spatula, carefully transfer the required mass. Avoid dropping the powder from a height to prevent aerosolization.

  • Vial Resealing: Immediately purge the source vial with an inert gas (Argon or Nitrogen) to displace atmospheric moisture, then seal tightly[3].

Phase 3: Solubilization
  • Solvent Addition: Transfer the solid to the target reaction vessel. Slowly add the required organic solvent (e.g., DMF, DCM) by running it down the inner wall of the vessel.

    • Validation: Visually confirm that the solvent flow has washed all residual powder from the vessel walls into the bulk liquid.

  • Agitation: Cap the vessel and use a magnetic stirrer. Do not shake the vessel manually, as exothermic dissolution can pressurize closed systems.

Emergency Spill Response and Disposal Plan
Solid Spill Protocol
  • Assessment & Containment: If a spill occurs outside the fume hood, immediately evacuate personnel from a 5-foot radius to prevent tracking the powder.

  • Collection: Do NOT use a standard broom. Sweeping aerosolizes the active compound[2]. Instead, gently cover the spill with damp paper towels to suppress dust, or use a dedicated HEPA-filtered laboratory vacuum[3].

  • Decontamination: Wash the affected surface with a 10% bleach solution or an appropriate solvent (e.g., isopropanol), followed by soap and water.

    • Validation: Perform a visual inspection under a bright, directional light source. The complete absence of white particulate residue confirms successful decontamination.

Waste Disposal Plan
  • Solid Waste: Place all contaminated weigh boats, spatulas, gloves, and paper towels into a dedicated, sealable container clearly labeled "Hazardous Solid Waste - Toxic/Irritant"[4].

  • Liquid Waste: If the compound is dissolved in halogenated solvents during your workflow, dispose of the mixture exclusively in a "Halogenated Organic Waste" carboy. Never mix with aqueous or non-halogenated waste streams[4].

Process Visualization

G A Pre-Operation Fume Hood Validation B PPE Donning (Nitrile, Goggles, Coat) A->B C Weighing & Transfer (Anti-static tools) B->C D Solubilization (Closed System) C->D E Spill Detected? C->E Accidental Release G Hazardous Waste Consolidation D->G Post-Reaction Waste E->D No F Dry Sweep / HEPA Vac (No sweeping compounds) E->F Yes F->G

Workflow for the safe handling, spill response, and disposal of Boc-protected piperidines.

References
  • Title: 4-Boc-amino-1-(2-methylbenzyl)-4-carboxypiperidine - CymitQuimica Source: CymitQuimica URL: 1

  • Title: Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Source: AAPPTec, LLC URL: 2

  • Title: Safety Data Sheet: (3R,5R)-3-(BOC-AMINO)-5-METHYLPIPERIDINE Source: CymitQuimica URL: 3

  • Title: Boc-Lys(Boc)-OSu | 30189-36-7 Source: Benchchem URL: 4

Sources

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